molecular formula C17H22N2O5 B10763410 (-)-Eseroline fumarate

(-)-Eseroline fumarate

カタログ番号: B10763410
分子量: 334.4 g/mol
InChIキー: PBZRRADJWNBPNY-CZQHCBGBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Eseroline fumarate is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H22N2O5

分子量

334.4 g/mol

IUPAC名

(8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid

InChI

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12?,13-;/m1./s1

InChIキー

PBZRRADJWNBPNY-CZQHCBGBSA-N

異性体SMILES

C[C@]12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=C/C(=O)O)\C(=O)O

正規SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a principal metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique and complex pharmacological profile. Unlike its parent compound, eseroline (B613827) exhibits a dual mechanism of action, functioning as both a reversible competitive inhibitor of acetylcholinesterase (AChE) and a potent agonist at the µ-opioid receptor. This dual activity confers upon it both cholinergic and potent antinociceptive properties. This document provides a detailed examination of these core mechanisms, supported by quantitative data, signaling pathway diagrams, and comprehensive experimental protocols relevant to its study.

Core Mechanisms of Action

(-)-Eseroline's pharmacological effects are primarily attributed to its interaction with two distinct neurochemical systems: the cholinergic system and the endogenous opioid system.

Cholinergic System Modulation: Acetylcholinesterase Inhibition

(-)-Eseroline acts as a reversible and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1] This inhibition is characterized as rapid in onset and rapidly reversible, with enzymatic activity being fully restored within seconds of dilution.[1] By inhibiting AChE, eseroline increases the concentration and prolongs the duration of action of acetylcholine at cholinergic synapses. This leads to enhanced activation of both postsynaptic nicotinic and muscarinic receptors.[2][3]

The inhibitory action of eseroline on AChE is significantly more potent than its effect on butyrylcholinesterase (BuChE), indicating a degree of selectivity.[1]

dot

Diagram 1: (-)-Eseroline Action at the Cholinergic Synapse

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of eseroline has been quantified across various enzyme sources, demonstrating its competitive nature.

Enzyme SourceInhibitor Constant (Kᵢ)Reference
Electric Eel AChE0.15 ± 0.08 µM[1]
Human RBC AChE0.22 ± 0.10 µM[1]
Rat Brain AChE0.61 ± 0.12 µM[1]
Horse Serum BuChE208 ± 42 µM[1]
Opioid System Agonism

A defining characteristic of (-)-eseroline is its potent activity as a µ-opioid receptor agonist.[4] This action is responsible for its strong antinociceptive (analgesic) effects, which have been reported to be more potent than morphine in some studies.[4] The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.[5][6]

Activation of the µ-opioid receptor by an agonist like eseroline leads to:

  • Inhibition of Adenylyl Cyclase : The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • Modulation of Ion Channels : The dissociated Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[6][7]

  • Reduced Neurotransmitter Release : The combined effects of hyperpolarization and reduced calcium influx decrease neuronal excitability and inhibit the release of neurotransmitters, particularly those involved in pain signaling like substance P and glutamate. This presynaptic inhibition is a key mechanism for its analgesic effect.[6]

The opioid-mediated effects of eseroline are effectively antagonized by naloxone, a classic opioid antagonist.

dot

Diagram 2: (-)-Eseroline's μ-Opioid Receptor Signaling Pathway
Other Pharmacological Effects

  • Muscarinic Effects : At higher concentrations (>5 µM), in the presence of an opioid antagonist like naloxone, eseroline can induce smooth muscle contractions that are antagonized by atropine. This suggests a direct or indirect muscarinic agonist-like effect at supratherapeutic concentrations.[1]

  • Neurotoxicity : In vitro studies on neuronal cell cultures have shown that eseroline can induce cell death at concentrations ranging from 40-75 µM.[8] This toxicity appears to be mediated by a mechanism involving the depletion of cellular ATP.[8]

Experimental Protocols

The dual mechanism of eseroline necessitates distinct assays to characterize its activity at each target. Below are representative protocols for key in vitro experiments.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.

Methodology

  • Reagent Preparation :

    • Assay Buffer : 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution : 10 mM DTNB in assay buffer.

    • Substrate Solution : 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).

    • Enzyme Solution : Purified AChE (e.g., from electric eel or human recombinant) diluted in assay buffer to a working concentration (e.g., 0.1 U/mL).

    • Inhibitor Solution : Prepare a stock solution of (-)-eseroline fumarate (B1241708) in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format) :

    • Add 140 µL of assay buffer to each well.

    • Add 10 µL of the appropriate (-)-eseroline dilution or solvent (for control) to the wells.

    • Add 10 µL of the DTNB solution to all wells.

    • Add 10 µL of the AChE solution to initiate the pre-incubation. Mix gently and incubate for 15 minutes at 25°C.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Data Acquisition :

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each eseroline concentration relative to the control (solvent only).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

AChE_Workflow Diagram 3: Experimental Workflow for AChE Inhibition Assay start Start reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Eseroline) start->reagents plate_setup Plate Setup (96-well) Add Buffer, Eseroline/Vehicle, DTNB reagents->plate_setup pre_incubation Add AChE Enzyme Incubate for 15 min at 25°C plate_setup->pre_incubation reaction_start Initiate Reaction Add ATCI Substrate pre_incubation->reaction_start measurement Kinetic Measurement Read Absorbance at 412 nm over time reaction_start->measurement analysis Data Analysis Calculate Reaction Rates Determine % Inhibition and IC₅₀ measurement->analysis end End analysis->end

Diagram 4: Workflow for Competitive Radioligand Binding Assay

Conclusion

(-)-Eseroline fumarate is a pharmacologically distinct molecule characterized by a dual mechanism of action. Its reversible, competitive inhibition of acetylcholinesterase provides a basis for cholinergic effects, while its potent agonism at µ-opioid receptors underlies its significant analgesic properties. This combination of activities makes it a compound of considerable interest for research into the modulation of both cholinergic and opioid pathways. However, its potential for neurotoxicity at higher concentrations must be considered in any therapeutic development context. The experimental frameworks provided herein offer standard methodologies for the further investigation and characterization of eseroline and other compounds with similarly complex pharmacological profiles.

References

(-)-Eseroline Fumarate: A Technical Guide to the multifaceted physostigmine metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has emerged as a molecule of significant pharmacological interest.[1][2] Formed through the hydrolysis of its parent compound, (-)-eseroline exhibits a complex and dualistic pharmacological profile, acting as both a reversible acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist.[3][4] This technical guide provides a comprehensive overview of (-)-eseroline fumarate (B1241708), consolidating quantitative data, detailing experimental protocols for its characterization, and visualizing its metabolic and signaling pathways. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the study and development of cholinergic and opioid-related therapeutics. While physostigmine itself has been explored for conditions like Alzheimer's disease, the distinct properties of (-)-eseroline, including its potential for neurotoxicity at higher concentrations, warrant a thorough and nuanced understanding.[5][6]

Pharmacological and Metabolic Data

The following tables summarize the key quantitative data reported for (-)-eseroline, providing a comparative overview of its enzymatic inhibition, receptor binding, and toxicological profile.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Enzyme SourceInhibitorKi (μM)Reference
Electric Eel AChE(-)-Eseroline0.15 ± 0.08[3]
Human Red Blood Cell AChE(-)-Eseroline0.22 ± 0.10[3]
Rat Brain AChE(-)-Eseroline0.61 ± 0.12[3]
Horse Serum BuChE(-)-Eseroline208 ± 42[3]

Table 2: Opioid Receptor Binding and Activity

Receptor TypeLigandBinding Affinity (IC50 or Ki)Functional ActivityReference
Rat Brain Opiate Receptors(-)-EserolineEqual affinity to (+)-eserolineAgonist (inhibits adenylate cyclase)[7]
Mu (μ) Opioid Receptor(-)-EserolineNot explicitly quantified, but potent in vivo agonist activityPotent narcotic agonist activity in vivo, similar to morphine[7]

Table 3: Neurotoxicity Data

Cell LineAssayIC50 / Concentration for 50% Effect (24 hr)Reference
Neuroblastoma-glioma hybrid NG108-15Adenine Nucleotide Release40 - 75 μM[5]
Neuroblastoma-glioma hybrid NG108-15LDH Leakage40 - 75 μM[5]
Mouse Neuroblastoma N1E-115Adenine Nucleotide Release40 - 75 μM[5]
Mouse Neuroblastoma N1E-115LDH Leakage40 - 75 μM[5]
Rat Glioma C6Adenine Nucleotide Release80 - 120 μM[5]
Rat Glioma C6LDH Leakage80 - 120 μM[5]
Rat Liver ARL-15Adenine Nucleotide Release / LDH Leakage> 120 μM (more resistant)[5]
Mouse Neuroblastoma N1E-115ATP Depletion>50% loss at 0.3 mM (1 hr)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of (-)-eseroline fumarate.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method for determining cholinesterase activity.[8]

a. Reagents:

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

  • Butyrylthiocholine iodide (BTCI) solution (14 mM in phosphate buffer)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution (e.g., 1 U/mL in phosphate buffer)

  • This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO, with serial dilutions in phosphate buffer)

b. Assay Procedure (96-well plate format):

  • To each well of a 96-well microplate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

  • Add 20 µL of the respective this compound working solutions to the inhibitor sample wells. For control wells (no inhibitor), add 20 µL of phosphate buffer.

  • Add 20 µL of the enzyme solution (AChE or BuChE) to all wells except the blank.

  • Gently mix and pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Immediately add 20 µL of the 10 mM DTNB solution to all wells.

  • Place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-20 minutes.

c. Data Analysis:

  • Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Guinea Pig Ileum Contraction Assay

This ex vivo protocol is a classic method for assessing the effects of drugs on smooth muscle contraction and is particularly useful for characterizing opioid and muscarinic receptor activity.[5][9]

a. Preparation of the Tissue:

  • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Gently flush the lumen of the ileum segment with pre-warmed Tyrode's solution to remove its contents.

  • Cut the ileum into segments of 2-3 cm in length.

  • Tie a thread to each end of the tissue segment.

b. Experimental Setup:

  • Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 32-33°C and continuously aerated with oxygen.

  • Attach one end of the tissue to a fixed point in the organ bath and the other end to an isotonic force transducer connected to a data acquisition system.

  • Apply a resting tension of 0.5g and allow the tissue to equilibrate for at least 30 minutes, with regular washing with fresh Tyrode's solution.

c. Assay Procedure:

  • To assess opioid agonist activity, electrically evoke contractions of the ileum using transmural stimulation. Add increasing concentrations of this compound to the organ bath and measure the inhibition of the electrically evoked twitches.[4]

  • To assess muscarinic agonist activity, in the presence of an opioid antagonist like naloxone (B1662785) to block opioid effects, add increasing concentrations of this compound to the organ bath and measure the resulting contractions.[3] These contractions can be subsequently challenged with a muscarinic antagonist like atropine (B194438) to confirm the receptor-mediated effect.[3]

  • Record the contractile responses and construct concentration-response curves to determine the potency (EC50) and efficacy of this compound.

Neurotoxicity Assay in Neuronal Cell Culture

This protocol describes methods to assess the cytotoxic effects of this compound on neuronal cell lines.[5]

a. Cell Culture:

  • Culture neuronal cell lines such as mouse neuroblastoma N1E-115 or neuroblastoma-glioma hybrid NG108-15 in appropriate culture medium and conditions.

b. Lactate Dehydrogenase (LDH) Leakage Assay:

  • Plate the neuronal cells in a 96-well plate at an optimal density and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture (containing a tetrazolium salt) to each well with the supernatant.

  • Incubate the plate in the dark at room temperature for up to 30 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to release total LDH).

c. ATP Measurement Assay:

  • Plate and treat the cells with this compound as described for the LDH assay.

  • At the end of the treatment period, add a reagent that lyses the cells and stabilizes ATP.

  • Add a luciferase-based ATP detection reagent to the wells. The luminescence produced is proportional to the amount of ATP present.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of ATP depletion relative to untreated control cells.

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This method allows for the sensitive and specific quantification of (-)-eseroline and its parent compound, physostigmine, in biological samples.[10]

a. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard (e.g., N-methylphysostigmine).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

b. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., Kinetex C18).

  • Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), both potentially acidified (e.g., with 0.1% formic acid).

  • Flow Rate: As optimized for the specific column and separation.

  • Detection: Fluorescence detection with excitation at 254 nm and emission at 355 nm.

c. Data Analysis:

  • Construct a calibration curve using known concentrations of this compound.

  • Quantify the concentration of (-)-eseroline in the plasma samples by comparing their peak areas to the calibration curve, normalized to the internal standard. The reported limit of detection (LOD) and lower limit of quantification (LLOQ) for both eseroline (B613827) and physostigmine are 0.025 ng/mL and 0.05 ng/mL, respectively.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways associated with (-)-eseroline.

physostigmine_metabolism physostigmine Physostigmine eseroline (-)-Eseroline physostigmine->eseroline Hydrolysis further_metabolites Further Metabolites eseroline->further_metabolites Metabolism

Physostigmine Metabolism to (-)-Eseroline

eseroline_cholinesterase_inhibition eseroline (-)-Eseroline AChE Acetylcholinesterase (AChE) eseroline->AChE Competitive Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Acetylcholine Acetylcholine Acetylcholine->AChE Substrate

Mechanism of Acetylcholinesterase Inhibition

eseroline_opioid_signaling eseroline (-)-Eseroline opioid_receptor Opioid Receptor (e.g., μ) eseroline->opioid_receptor Agonist Binding gi_protein Gαi/o Protein opioid_receptor->gi_protein Activation adenylate_cyclase Adenylate Cyclase gi_protein->adenylate_cyclase Inhibition cAMP cAMP adenylate_cyclase->cAMP Conversion of ATP downstream_effects Analgesia & Other Opioid Effects cAMP->downstream_effects Modulation of Cellular Activity

Opioid Receptor Signaling Pathway

eseroline_neurotoxicity_workflow start Neuronal Cell Culture treatment Treatment with (-)-Eseroline start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Remaining Cells incubation->cell_lysis ldh_assay LDH Assay on Supernatant supernatant_collection->ldh_assay atp_assay ATP Assay on Lysate cell_lysis->atp_assay data_analysis Data Analysis and IC50 Determination ldh_assay->data_analysis atp_assay->data_analysis

Neurotoxicity Assessment Workflow

Conclusion

This compound presents a compelling case for continued investigation. Its dual action as a reversible acetylcholinesterase inhibitor and an opioid agonist distinguishes it from its parent compound, physostigmine. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore its pharmacological properties further. However, the potential for neurotoxicity, particularly the induction of neuronal cell death through ATP depletion, underscores the need for careful dose-response studies and a thorough understanding of its safety profile. Future research should focus on elucidating the specific signaling cascades initiated by (-)-eseroline at opioid and muscarinic receptors and on obtaining a more complete pharmacokinetic profile to better predict its in vivo behavior. A comprehensive understanding of these aspects will be crucial for any potential therapeutic development of (-)-eseroline or its analogs.

References

An In-depth Technical Guide to the Opioid Agonist Properties of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits potent opioid agonist properties. This technical guide provides a comprehensive overview of the available scientific data on the opioid activity of its fumarate (B1241708) salt. While quantitative data on its direct interaction with opioid receptors remains to be fully elucidated in publicly available literature, this document summarizes its known pharmacological effects, details relevant experimental protocols for its characterization, and visualizes the pertinent biological pathways and workflows.

Introduction

(-)-Eseroline is a fascinating molecule that demonstrates a dual pharmacological profile, acting as both a weak, reversible acetylcholinesterase (AChE) inhibitor and a potent opioid agonist.[1][2] Its antinociceptive effects have been reported to be stronger than those of morphine in some preclinical models, and these effects are sensitive to antagonism by naloxone (B1662785), strongly indicating mediation through opioid receptors.[3][4] This guide focuses on the opioid-mediated characteristics of (-)-eseroline fumarate, providing a technical resource for researchers in pain management and opioid drug development.

Quantitative Data

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of (-)-Eseroline [2]

Enzyme SourceEnzyme TypeInhibition Constant (Ki) (μM)
Electric EelAChE0.15 ± 0.08
Human Red Blood CellsAChE0.22 ± 0.10
Rat BrainAChE0.61 ± 0.12
Horse SerumBuChE208 ± 42

In Vitro Pharmacology

The opioid-like activity of (-)-eseroline has been demonstrated in classic in vitro bioassays.

Table 2: In Vitro Opioid Activity of (-)-Eseroline

PreparationEffectAntagonist SensitivityReference
Guinea Pig Ileum (electrically stimulated)Inhibition of twitch contractionsReversed by naloxone[1][3]
Mouse Vas Deferens (electrically stimulated)Inhibition of twitch contractionsReversed by naloxone[3]

In Vivo Pharmacology

Preclinical studies have consistently shown the potent antinociceptive effects of (-)-eseroline.

Table 3: In Vivo Antinociceptive Effects of (-)-Eseroline

Animal ModelTestDose and RouteObservationsAntagonist SensitivityReference
RatNoxious mechanical and thermal stimuli5 mg/kg i.p.Suppression of nociceptive responsesAntagonized by naloxone (1 mg/kg i.p.)[4]
RodentsVarious antinociceptive testsNot specifiedStronger than morphine, shorter durationNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the opioid properties of compounds like (-)-eseroline.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity (Ki) of a compound for different opioid receptor subtypes.

  • Materials:

    • Cell membranes expressing recombinant human μ, δ, and κ opioid receptors.

    • Radioligands: [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., naloxone at a high concentration).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

    • For non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of naloxone.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound.

    • Determine the IC50 value (the concentration of (-)-eseroline that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding.

  • Materials:

    • Cell membranes expressing opioid receptors.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, EDTA, and NaCl).

    • Full agonist control (e.g., DAMGO).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

    • Add varying concentrations of this compound or a full agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

Guinea Pig Ileum Bioassay

This classic bioassay assesses the inhibitory effect of opioids on neurotransmitter release in a peripheral tissue.

  • Materials:

    • Isolated guinea pig ileum segment.

    • Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Isotonic transducer and recording system.

    • Field electrodes for electrical stimulation.

    • This compound.

    • Naloxone.

  • Procedure:

    • Mount a segment of the guinea pig ileum in the organ bath under a slight tension.

    • Allow the tissue to equilibrate.

    • Apply electrical field stimulation to induce regular twitch contractions.

    • Once a stable baseline of contractions is achieved, add cumulative concentrations of this compound to the bath.

    • Record the inhibition of the twitch height at each concentration.

    • To confirm opioid receptor mediation, pre-incubate the tissue with naloxone before adding (-)-eseroline and observe for antagonism of the inhibitory effect.

    • Calculate the IC50 value for (-)-eseroline.

Mouse Hot Plate Test

This in vivo assay measures the analgesic effect of a compound against a thermal pain stimulus.

  • Materials:

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Mice.

    • This compound.

    • Vehicle control.

    • Naloxone.

    • Timer.

  • Procedure:

    • Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous, intraperitoneal).

    • At a predetermined time after injection, place a mouse on the hot plate.

    • Start the timer and observe the mouse for nociceptive responses, such as licking a hind paw or jumping.

    • Record the latency to the first response.

    • A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.

    • To test for opioid-mediated effects, administer naloxone prior to (-)-eseroline and observe for a reversal of the analgesic effect.

    • Calculate the percent maximum possible effect (%MPE) and determine the ED50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for μ-opioid receptor activation and the general workflow for a GTPγS binding assay.

opioid_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Eseroline (-)-Eseroline MOR μ-Opioid Receptor (GPCR) Eseroline->MOR Binds to G_protein Heterotrimeric G Protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Gβγ inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates ATP ATP cAMP cAMP AC->cAMP Inhibited conversion Ca_ion Ca²⁺ Influx VGCC->Ca_ion Inhibited influx K_ion K⁺ Efflux (Hyperpolarization) GIRK->K_ion Increased efflux ATP->cAMP Conversion Analgesia Analgesia K_ion->Analgesia Contributes to gtp_gamma_s_workflow start Start prep_membranes Prepare cell membranes expressing opioid receptors start->prep_membranes add_gdp Pre-incubate membranes with GDP prep_membranes->add_gdp add_eseroline Add varying concentrations of (-)-Eseroline add_gdp->add_eseroline add_gtp Add [³⁵S]GTPγS to initiate reaction add_eseroline->add_gtp incubate Incubate to allow binding add_gtp->incubate filter Rapid filtration to separate bound/free incubate->filter wash Wash filters filter->wash count Measure radioactivity (scintillation counting) wash->count analyze Analyze data: Plot dose-response curve, determine EC50 and Emax count->analyze end End analyze->end

References

An In-depth Technical Guide to the Acetylcholinesterase Inhibition of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a natural alkaloid and a metabolite of physostigmine (B191203) (eserine), has garnered attention for its pharmacological activities, including its role as an acetylcholinesterase (AChE) inhibitor. By reversibly binding to and inhibiting AChE, (-)-eseroline increases the concentration of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action is of significant interest in the research and development of therapeutics for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This technical guide provides a comprehensive overview of the acetylcholinesterase inhibition of (-)-eseroline, with a focus on its fumarate (B1241708) salt. It details the quantitative inhibition data, experimental protocols, and relevant biological pathways.

Mechanism of Action

(-)-Eseroline acts as a reversible and competitive inhibitor of acetylcholinesterase.[1][2] Its inhibitory action is rapid, developing in less than 15 seconds, and is also quickly reversible upon dilution.[1] Unlike its parent compound, physostigmine, which has a carbamoyl (B1232498) group that leads to a more prolonged inhibition, (-)-eseroline's interaction with the enzyme is more transient.[2] The kinetic rates for the association and dissociation of (-)-eseroline with acetylchololinesterase are two orders of magnitude higher than those of eserine.[2] This suggests a more rapid binding and release from the enzyme's active site.

Interestingly, one study has reported that (-)-eseroline and its oxidation product, rubreserine, lacked anticholinesterase activity in concentrations up to 30 mM.[3] This contrasts with other studies that have demonstrated its inhibitory potential at much lower concentrations. This discrepancy may be attributable to differences in experimental conditions and warrants further investigation.

Quantitative Inhibition Data

Table 1: Inhibitory Activity of (-)-Eseroline against Acetylcholinesterase (AChE)

Enzyme SourceKi (μM)NotesReference
Electric Eel0.15 ± 0.08Competitive inhibitor.[1]
Human Red Blood Cells0.22 ± 0.10Competitive inhibitor.[1]
Rat Brain0.61 ± 0.12Competitive inhibitor.[1]

Table 2: Inhibitory Activity of (-)-Eseroline against Butyrylcholinesterase (BuChE)

Enzyme SourceKi (μM)NotesReference
Horse Serum208 ± 42Weak inhibitor.[1]

Experimental Protocols

Synthesis of (-)-Eseroline Fumarate

A general procedure for the preparation of the fumarate salt of an eseroline (B613827) derivative involves dissolving the free base in a suitable solvent, such as methanol (B129727) or ether, and treating it with a solution of one equivalent of fumaric acid in a solvent like methanol or ethanol.[4] Crystallization of the fumarate salt can then be induced by the addition of a less polar solvent, such as ether or pentane.[4] The resulting solid can be purified by recrystallization.[4]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining acetylcholinesterase inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[5]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound (test compound)

  • A known AChE inhibitor as a positive control (e.g., physostigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a series of dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit the enzyme.

  • Assay in 96-well plate:

    • To each well, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations (or solvent for the control).

    • Add the AChE solution to each well and pre-incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway

The inhibition of acetylcholinesterase by (-)-eseroline leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine then hyperstimulates postsynaptic cholinergic receptors, namely nicotinic and muscarinic receptors. This can trigger a cascade of downstream signaling events within the postsynaptic neuron.

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Nicotinic_Receptor Nicotinic Receptor ACh_synapse->Nicotinic_Receptor Binds to Muscarinic_Receptor Muscarinic Receptor ACh_synapse->Muscarinic_Receptor Binds to Eseroline (-)-Eseroline Eseroline->AChE Inhibition Ion_Channel Ion Channel (Na+, K+, Ca2+) Nicotinic_Receptor->Ion_Channel Activates G_Protein G-Protein Signaling Muscarinic_Receptor->G_Protein Activates Downstream Downstream Signaling Cascades Ion_Channel->Downstream G_Protein->Downstream

Cholinergic signaling pathway and the inhibitory action of (-)-eseroline.
Experimental Workflow for Inhibitor Characterization

A comprehensive workflow for characterizing a novel acetylcholinesterase inhibitor like this compound would involve a multi-step process, from initial screening to in vivo evaluation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Screening Primary Screening (Ellman's Assay) IC50 IC50 Determination Screening->IC50 Active Hits Kinetics Kinetic Studies (e.g., Dixon, Lineweaver-Burk plots) IC50->Kinetics Potent Hits Selectivity Selectivity Assay (vs. BuChE) IC50->Selectivity Animal_Model Animal Model Selection (e.g., Scopolamine-induced amnesia) Kinetics->Animal_Model Mechanism of Inhibition Behavioral Behavioral Tests (e.g., Morris Water Maze, Y-Maze) Animal_Model->Behavioral Ex_Vivo Ex Vivo Brain AChE Activity Behavioral->Ex_Vivo Cognitive Effects PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Behavioral->PKPD

Workflow for the characterization of an AChE inhibitor.

Conclusion

This compound presents itself as a noteworthy reversible inhibitor of acetylcholinesterase. Its rapid and transient inhibitory action distinguishes it from its parent compound, physostigmine. The available quantitative data, primarily in the form of Ki values, indicates a potent inhibition of AChE from various species, with significantly weaker activity against BuChE, suggesting a degree of selectivity. The well-established experimental protocols, such as the Ellman's assay, provide a robust framework for the further characterization of its inhibitory properties. Understanding the downstream consequences of enhanced cholinergic signaling through nicotinic and muscarinic receptors is crucial for elucidating its full pharmacological profile. The comprehensive experimental workflow outlined in this guide provides a roadmap for researchers and drug development professionals to thoroughly investigate the therapeutic potential of this compound and similar compounds. Further studies are warranted to determine specific IC50 values for the fumarate salt and to explore its efficacy and safety in relevant preclinical models.

References

(-)-Eseroline fumarate structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of (-)-Eseroline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Eseroline is a fascinating scaffold in medicinal chemistry, derived from the natural acetylcholinesterase inhibitor, physostigmine (B191203). It has garnered significant interest due to its dual pharmacological profile, acting as both a potent, reversible inhibitor of acetylcholinesterase (AChE) and an agonist at opioid receptors.[1][2] This dual activity presents unique opportunities and challenges for drug design. This document provides a comprehensive technical overview of the structure-activity relationships (SAR) of (-)-eseroline, detailing how specific structural modifications influence its affinity and potency at its primary biological targets. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to guide further research and development.

Core Structure-Activity Relationships (SAR)

The pharmacological profile of eseroline (B613827) analogs is primarily dictated by modifications at two key positions: the phenolic hydroxyl group at the C5 position and the N1-methyl group of the pyrrolidine (B122466) ring.

Modifications of the Phenolic Hydroxyl Group (C5)

The free phenolic hydroxyl group is crucial for eseroline's potent opioid receptor agonist activity, drawing structural parallels to the phenolic hydroxyl of morphine.[3] However, this group is also the site of carbamoylation, which converts eseroline into physostigmine-like molecules with pronounced AChE inhibitory activity.

  • Carbamoylation: The addition of a carbamoyl (B1232498) group to the C5 hydroxyl significantly enhances AChE inhibition. The nature of the substituent on the carbamoyl nitrogen influences both potency and selectivity.

    • Hydrophobicity: In general, increasing the hydrophobicity of simple, non-branching carbamoyl groups (e.g., butyl-, octyl-, benzylcarbamoyl) does not significantly alter potency against AChE.[4]

    • Bulky Groups: Introduction of bulky, branched carbamoyl groups (e.g., N-benzyl-N-benzyl-allophanyl) leads to poor anticholinesterase activity.[4]

    • Aromaticity and Selectivity: An N-phenylcarbamoyl group maintains high potency against AChE, comparable to a benzylcarbamoyl group, but dramatically decreases potency against butyrylcholinesterase (BChE) by 50- to 100-fold, thereby greatly increasing selectivity for AChE.[4]

Modifications at the N1-Position

The N1-position of the pyrrolidine ring is another critical site for modification that modulates activity at both AChE and opioid receptors.

  • AChE Inhibition:

    • Hydrophobicity: Increasing the hydrophobicity of the N1-substituent (e.g., replacing the methyl with allyl-, phenethyl-, or -benzylphysostigmine) generally decreases potency against AChE.[4]

    • Quaternarization: N(1)-quaternarization (e.g., physostigmine methosulfate) increases potency against AChE but reduces potency against BChE.[4]

  • Opioid Receptor Activity: The N1-methyl group is analogous to the N-methyl group in morphine, which is critical for opioid receptor agonism. Modifications at this position can significantly alter opioid receptor affinity and efficacy.

Opioid Agonist Properties

(-)-Eseroline itself is a potent antinociceptive agent, with reports suggesting it is stronger than morphine in several animal models.[2] Its opioid-like effects are demonstrated by its ability to inhibit electrically stimulated contractions of guinea-pig ileum and mouse vas deferens.[1][2] This activity is naloxone-reversible, confirming action via opioid receptors. The structural resemblance between the tetracyclic core of eseroline and the scaffold of morphine provides a basis for its opioid activity.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for (-)-eseroline and representative analogs, highlighting their activity at cholinesterases and opioid receptors.

Table 1: Cholinesterase Inhibition Data for (-)-Eseroline and Analogs

Compound/Analog Modification Target Enzyme Activity (Kᵢ or IC₅₀) Reference
(-)-Eseroline - Electric Eel AChE Kᵢ: 0.15 µM [1]
Human RBC AChE Kᵢ: 0.22 µM [1]
Rat Brain AChE Kᵢ: 0.61 µM [1]
Horse Serum BChE Kᵢ: 208 µM [1]
Phenserine N1-phenylcarbamoyl E. electricus AChE IC₅₀: 0.013 µM [5]
Heptyl-physostigmine C5-heptylcarbamoyl Human Brain AChE IC₅₀: 31.2 nM [6]
Benzylcarbamoyl eseroline C5-benzylcarbamoyl Human Brain AChE Potent [4]
N-phenylcarbamoyl eseroline C5-phenylcarbamoyl Human Brain AChE Potent (similar to benzyl) [4]

| | | Human Brain BChE | 50-100x less potent vs. benzyl (B1604629) |[4] |

Table 2: Opioid Receptor Binding Profile (Illustrative)

Compound Receptor Subtype Radioligand Binding Affinity (Kᵢ) Reference
(-)-Eseroline µ (mu) [³H]DAMGO High Affinity [2][7]
δ (delta) [³H]DPDPE Moderate Affinity [8]
κ (kappa) [³H]U-69593 Low Affinity [8]

| Morphine | µ (mu) | [³H]DAMGO | Kᵢ: 1.2 nM |[7] |

Experimental Protocols

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE inhibitory activity using the colorimetric method developed by Ellman.[9][10]

Principle: The assay measures the activity of AChE through a coupled enzymatic reaction. First, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863). The free sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically by its absorbance at 412 nm.[9] The rate of color formation is proportional to AChE activity.

Materials:

  • 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

  • AChE enzyme solution (e.g., from Electrophorus electricus or human erythrocytes) at 1 U/mL

  • Test compounds (e.g., eseroline analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare all solutions fresh. The ATCI solution should be prepared daily.[9] Keep the AChE solution on ice.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume: 180 µL)[9]:

    • Blank: 170 µL Phosphate Buffer + 10 µL DTNB

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Solvent

    • Test Sample (Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Test Compound Solution

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10-15 minutes at 25°C.[9][11]

  • Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. To the blank wells, add 10 µL of deionized water.[9]

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[9]

  • Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.[12]

Protocol: Opioid Receptor Radioligand Competition Binding Assay

This protocol describes the determination of a compound's binding affinity (Kᵢ) for a specific opioid receptor subtype.[13]

Principle: This assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor population. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The affinity is expressed as the inhibitor constant (Kᵢ).[13]

Materials:

  • Cell membranes from cell lines stably expressing the human opioid receptor of interest (µ, δ, or κ).[14]

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE or [³H]deltorphin-2 (for δ), [³H]U-69593 (for κ).[8][14]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled test compounds (eseroline analogs)

  • Non-specific binding agent (e.g., 10 µM Naloxone)

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Cell harvester for rapid filtration

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In polypropylene (B1209903) tubes or a 96-well plate, add the following components:

    • Total Binding: Assay Buffer + Cell Membranes + Radioligand

    • Non-specific Binding (NSB): Assay Buffer + Cell Membranes + Radioligand + high concentration of Naloxone

    • Competition: Assay Buffer + Cell Membranes + Radioligand + varying concentrations of Test Compound

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the dried filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways and Workflows

Opioid Receptor Signaling

(-)-Eseroline and its analogs primarily exert their opioid effects through the Gᵢ/ₒ-coupled opioid receptors. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαᵢ/ₒ and Gβγ subunits, which initiate downstream signaling cascades.

Opioid_Signaling Ligand (-)-Eseroline (Agonist) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαi/o-GDP Gβγ Receptor->G_Protein Activates Arrestin β-Arrestin Receptor->Arrestin Recruits G_Alpha Gαi/o-GTP G_Protein->G_Alpha Dissociates G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase G_Alpha->AC Inhibits Channels Ion Channels (K+, Ca2+) G_BetaGamma->Channels Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response Channels->Response Internalization Receptor Internalization Arrestin->Internalization

Opioid Receptor G-Protein and β-Arrestin Signaling Pathways.
Experimental Workflows

The following diagrams illustrate the standardized workflows for the key assays described in this guide.

Ellman_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis P1 Prepare Buffer, DTNB, ATCI P2 Prepare Enzyme & Inhibitor Dilutions P1->P2 A1 Add Buffer, Enzyme, DTNB, & Inhibitor to Plate P2->A1 A2 Pre-incubate (10-15 min @ 25°C) A1->A2 A3 Initiate Reaction with ATCI Substrate A2->A3 D1 Measure Absorbance @ 412 nm (Kinetic Read) A3->D1 D2 Calculate Reaction Rates & % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Workflow of the Ellman's Method for AChE Inhibition.

Binding_Workflow cluster_prep Preparation cluster_assay Binding Reaction cluster_acq Separation & Quantification P1 Prepare Membranes, Radioligand, & Test Cmpd. A1 Combine Membranes, Radioligand, & Test Cmpd. in Assay Plate P1->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min) A1->A2 S1 Rapid Vacuum Filtration (Separates Bound/Free) A2->S1 S2 Wash Filters S1->S2 S3 Quantify Radioactivity (Scintillation Counting) S2->S3 S4 Calculate Ki Value (Cheng-Prusoff) S3->S4

Workflow of a Radioligand Competition Binding Assay.

References

(-)-Eseroline Fumarate: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a natural metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique pharmacological profile characterized by a dual mechanism of action. It functions as a potent agonist at the µ-opioid receptor, mediating analgesic effects, while also acting as a weak, reversible inhibitor of acetylcholinesterase (AChE).[1] This technical guide provides an in-depth overview of the pharmacological properties of (-)-eseroline fumarate (B1241708), consolidating available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to support further research and drug development efforts.

Core Pharmacological Activities

(-)-Eseroline's primary pharmacological effects stem from its interaction with two distinct protein targets:

  • Opioid System: It is an agonist at opioid receptors, with a pronounced effect on the µ-opioid receptor subtype. This interaction is responsible for its analgesic properties.[1]

  • Cholinergic System: It acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). However, this inhibition is weak and readily reversible.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of (-)-eseroline.

Table 1: Opioid Receptor Binding Affinities and Functional Potencies

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)Assay Type
µ-OpioidData Not AvailableData Not Available
δ-OpioidData Not AvailableData Not Available
κ-OpioidData Not AvailableData Not Available

Table 2: Acetylcholinesterase (AChE) Inhibition

Enzyme SourceInhibition Constant (Ki)
Electric Eel0.15 ± 0.08 µM[2]
Human Red Blood Cells0.22 ± 0.10 µM[2]
Rat Brain0.61 ± 0.12 µM[2]
Horse Serum (Butyrylcholinesterase)208 ± 42 µM[2]

Signaling Pathways and Mechanisms of Action

µ-Opioid Receptor Signaling

As a µ-opioid receptor agonist, (-)-eseroline activates inhibitory G-protein (Gαi/o) signaling pathways upon binding. This initiates a cascade of intracellular events that ultimately lead to its analgesic and other opioid-mediated effects.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular eseroline (-)-Eseroline mor µ-Opioid Receptor eseroline->mor Binds to g_protein Gαi/oβγ mor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel K+ Channel g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp Converts ATP to neuronal_excitability Decreased Neuronal Excitability k_channel->neuronal_excitability Leads to neurotransmitter_release Decreased Neurotransmitter Release ca_channel->neurotransmitter_release Leads to atp ATP atp->camp

µ-Opioid Receptor Signaling Pathway
Acetylcholinesterase Inhibition

(-)-Eseroline reversibly binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an increase in its concentration in the synaptic cleft. This results in enhanced cholinergic neurotransmission.

ache_inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron eseroline (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline->ache Reversibly Inhibits choline_acetate Choline + Acetate ache->choline_acetate Hydrolyzes to ach Acetylcholine (ACh) ach->ache Substrate for chol_receptor Cholinergic Receptor ach->chol_receptor Binds to downstream_effects Enhanced Cholinergic Signaling chol_receptor->downstream_effects Activates

Mechanism of Acetylcholinesterase Inhibition

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays relevant to the pharmacological characterization of (-)-eseroline are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a general method to determine the binding affinity (Ki) of (-)-eseroline for µ, δ, and κ opioid receptors.

  • Objective: To quantify the binding affinity of (-)-eseroline fumarate for opioid receptor subtypes.

  • Materials:

    • Cell membranes prepared from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

    • Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE or [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ).

    • This compound stock solution.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 µM).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or a dilution of (-)-eseroline.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of (-)-eseroline.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Functional Opioid Receptor Activity

This functional assay measures the ability of (-)-eseroline to activate G-proteins coupled to opioid receptors.

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at opioid receptors.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]-GTPγS (radiolabeled non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • This compound stock solution.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine cell membranes, GDP, and varying concentrations of (-)-eseroline.

    • Initiate the reaction by adding [³⁵S]-GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold buffer.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]-GTPγS bound against the log concentration of (-)-eseroline.

    • Determine the EC50 and Emax values from the resulting dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory potency of (-)-eseroline on AChE.

  • Objective: To quantify the IC50 of this compound for acetylcholinesterase.

  • Materials:

    • Acetylcholinesterase (from electric eel, human erythrocytes, or rat brain).

    • Acetylthiocholine iodide (ATCI) - substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

    • This compound stock solution.

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and either buffer (for control) or a dilution of (-)-eseroline.

    • Add the AChE enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of (-)-eseroline.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the log concentration of (-)-eseroline to determine the IC50 value.

Hot Plate Test for Analgesia in Rodents

This in vivo assay assesses the central analgesic effects of (-)-eseroline.

  • Objective: To evaluate the analgesic efficacy of this compound.

  • Materials:

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Mice or rats.

    • This compound solution for injection (e.g., subcutaneous).

    • Vehicle control (e.g., saline).

    • Positive control (e.g., morphine).

  • Procedure:

    • Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each animal by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Administer this compound, vehicle, or positive control to different groups of animals.

    • At various time points after administration (e.g., 15, 30, 60, 90 minutes), place each animal back on the hot plate and record the latency to the nociceptive response.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the treatment groups to determine the analgesic effect of (-)-eseroline.

Neurotoxicity

It is important to note that (-)-eseroline has been reported to exhibit neurotoxic effects. Studies have shown that it can induce neuronal cell death, potentially through a mechanism involving the depletion of cellular ATP.[3] This aspect should be carefully considered in any future drug development efforts.

Conclusion

This compound possesses a distinct pharmacological profile as a µ-opioid receptor agonist and a weak, reversible acetylcholinesterase inhibitor. While its AChE inhibitory activity is well-quantified, a significant gap exists in the literature regarding its specific binding affinities and functional potencies at the different opioid receptor subtypes. The experimental protocols detailed in this guide provide a framework for future studies aimed at fully elucidating its pharmacological characteristics. A thorough understanding of its dual mechanism of action and potential neurotoxicity is crucial for evaluating its therapeutic potential and guiding further research in the development of novel analgesics.

References

Discovery and synthesis of (-)-Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of (-)-Eseroline

Introduction

(-)-Eseroline is a potent opioid agonist and a key metabolite of the acetylcholinesterase inhibitor, physostigmine (B191203).[1][2] Physostigmine, the primary alkaloid isolated from the Calabar bean (Physostigma venenosum), has a long history in medicine, particularly in the treatment of myasthenia gravis and as an antidote to curare poisoning.[2] Eseroline (B613827) itself is a pharmacologically significant molecule, exhibiting strong antinociceptive (pain-relieving) properties that are more potent than morphine in some studies.[3] Unlike its parent compound, eseroline's inhibition of acetylcholinesterase is weak and readily reversible.[1][4] This unique pharmacological profile, combined with its complex tricyclic pyrroloindole structure, has made (-)-eseroline a subject of significant interest for researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the discovery, pharmacological activity, and total synthesis of (-)-eseroline. It includes detailed experimental protocols for key synthetic steps, tabulated quantitative data for easy comparison, and visualizations of synthetic and biological pathways to support researchers and scientists in the field.

Discovery and Pharmacological Profile

(-)-Eseroline was identified as a major metabolite of physostigmine.[2][5] While physostigmine's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine (B1216132) levels, eseroline's biological activities are distinct.[6]

Opioid Agonist Activity

Research has shown that eseroline is a potent antinociceptive agent with opioid receptor agonist properties, primarily acting on the μ-opioid receptor.[1][3] Its analgesic effect is reported to be stronger than morphine in various tests, with a rapid onset of action.[3] This activity is responsible for its powerful pain-relieving effects but also contributes to side effects such as respiratory depression.[1]

Acetylcholinesterase (AChE) Inhibition

Eseroline is a competitive inhibitor of acetylcholinesterase, but its action is significantly weaker and more readily reversible compared to physostigmine.[4] The inhibitory action is fully developed in under 15 seconds and is also rapidly reversible upon dilution.[4] This transient inhibition distinguishes it from the more sustained effect of its parent compound.

Neurotoxicity

Studies have indicated that eseroline can induce neuronal cell death, a toxic effect that may contribute to the overall toxicity of physostigmine.[7] The mechanism appears to involve a significant loss of cellular ATP, which precedes the leakage of lactate (B86563) dehydrogenase (LDH) and other markers of cell death.[7][8]

G eseroline (-)-Eseroline atp_loss Loss of Cellular ATP eseroline->atp_loss Induces ldh_leakage LDH Leakage & Adenine Nucleotide Release atp_loss->ldh_leakage Leads to cell_death Neuronal Cell Death ldh_leakage->cell_death Results in

Proposed pathway for Eseroline-induced neurotoxicity.[7]

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the biological activity of eseroline.

ParameterSpecies/SystemValueReference
AChE Inhibition (Ki) Electric Eel0.15 ± 0.08 µM[4]
Human Red Blood Cells0.22 ± 0.10 µM[4]
Rat Brain0.61 ± 0.12 µM[4]
BuChE Inhibition (Ki) Horse Serum208 ± 42 µM[4]
LDH Leakage (EC50, 24h) NG-108-15 Cells40 - 75 µM[7]
N1E-115 Cells40 - 75 µM[7]
Adenine Nucleotide Release (EC50, 24h) NG-108-15 Cells40 - 75 µM[7]
N1E-115 Cells40 - 75 µM[7]

Total Synthesis of (-)-Eseroline

The first total synthesis of physostigmine, and by extension the key intermediate (-)-eseroline, was a landmark achievement by Percy Lavon Julian and Josef Pikl in 1935.[2] Since then, numerous other synthetic strategies have been developed.

The Julian and Pikl Synthesis (Formal)

The seminal work by Julian and Pikl established a viable, albeit lengthy, pathway to the eseroline core. A key part of their strategy involved the formation of an oxindole (B195798) intermediate, followed by a series of transformations to construct the fused pyrrolidine (B122466) ring. The conversion of their synthesized (L)-eseroline to physostigmine was a known transformation at the time, making their work a formal total synthesis.[2][6]

G cluster_0 Julian & Pikl Synthesis Overview phenacetin Phenacetin n_methylphenetidine N-Methylphenetidine phenacetin->n_methylphenetidine (CH₃)₂SO₄ amide 2-Bromo-N-(4-ethoxyphenyl) -N-methylpropanamide n_methylphenetidine->amide 2-Bromopropanoyl bromide oxindole 5-Ethoxy-1,3-dimethyl -indolin-2-one amide->oxindole 1. AlCl₃ 2. (C₂H₅)₂SO₄ nitrile 2-(5-Ethoxy-1,3-dimethyl -2-oxoindol-3-yl)acetonitrile oxindole->nitrile ClCH₂CN, Base primary_amine Primary Amine Intermediate nitrile->primary_amine Catalytic Hydogenation secondary_amine Secondary Amine Intermediate primary_amine->secondary_amine Mono-methylation eserethole Eserethole secondary_amine->eserethole Intramolecular Reductive Amination eseroline (-)-Eseroline eserethole->eseroline Ether Cleavage

References

An In-Depth Technical Guide on the Neurotoxicity and Side Effects of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a primary metabolite of the cholinesterase inhibitor physostigmine (B191203), has demonstrated neurotoxic properties that warrant careful consideration in drug development and research. This technical guide provides a comprehensive overview of the current understanding of (-)-eseroline fumarate's neurotoxicity and associated side effects. It consolidates quantitative data from in vitro studies, details relevant experimental methodologies, and elucidates the proposed mechanisms of action through signaling pathway and workflow diagrams. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the study and development of cholinergic compounds.

Introduction

(-)-Eseroline is a metabolite of physostigmine, a reversible cholinesterase inhibitor that has been investigated for various therapeutic applications.[1] While physostigmine's primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine (B1216132) levels, the pharmacological and toxicological profile of its metabolites, such as eseroline (B613827), is of significant interest.[1] Research has indicated that eseroline itself possesses biological activity, including opioid agonism and weak, reversible AChE inhibition.[2] However, concerns regarding its neurotoxicity have also emerged, suggesting that the formation of eseroline may contribute to the adverse effects observed with physostigmine administration.[3][4] This guide focuses specifically on the neurotoxicity and side effects associated with (-)-eseroline fumarate (B1241708), providing a detailed technical analysis for the scientific community.

Neurotoxicity of this compound

In vitro studies have established that (-)-eseroline induces neuronal cell death.[3] The primary mechanism implicated in this neurotoxicity is the depletion of cellular adenosine (B11128) triphosphate (ATP).[3][4]

Quantitative Data on In Vitro Neurotoxicity

The neurotoxic effects of (-)-eseroline have been quantified in various neuronal cell culture systems, primarily through the measurement of lactate (B86563) dehydrogenase (LDH) leakage and the release of adenine (B156593) nucleotides, which are indicative of cell membrane damage and energy depletion, respectively.[3]

Cell LineAssayConcentration for 50% Effect (EC50)Exposure TimeReference
NG-108-15 (neuroblastoma-glioma hybrid)Adenine Nucleotide Release40-75 µM24 hours[3]
N1E-115 (mouse neuroblastoma)Adenine Nucleotide Release40-75 µM24 hours[3]
NG-108-15 (neuroblastoma-glioma hybrid)LDH Leakage40-75 µM24 hours[3]
N1E-115 (mouse neuroblastoma)LDH Leakage40-75 µM24 hours[3]
C6 (rat glioma)Adenine Nucleotide Release / LDH Leakage80-120 µM24 hours[3]
ARL-15 (rat liver)Adenine Nucleotide Release / LDH Leakage80-120 µM24 hours[3]
N1E-115 (mouse neuroblastoma)ATP Depletion (>50%)0.3 mM (300 µM)1 hour[3][4]

Table 1: Summary of in vitro neurotoxicity data for (-)-eseroline.

Extensive damage to neuronal cell lines has been observed through phase-contrast microscopy at eseroline concentrations as low as 75 µM.[3] It is noteworthy that significant ATP loss (over 50%) can be detected before LDH leakage becomes apparent, suggesting that energy depletion is an early event in the neurotoxic cascade.[3][4]

Side Effects of this compound

As a metabolite of physostigmine and a weak cholinesterase inhibitor itself, (-)-eseroline is expected to produce cholinomimetic side effects, particularly at higher concentrations.[5][2] These effects are a result of the overstimulation of muscarinic and nicotinic acetylcholine receptors.[6]

Cholinergic Toxidrome
SystemMuscarinic Effects (SLUDGEM)Nicotinic Effects
Gastrointestinal Salivation, Lacrimation, Urination, Defecation, GI cramping, Emesis-
Cardiovascular Bradycardia, HypotensionTachycardia, Hypertension
Respiratory Bronchorrhea, BronchospasmRespiratory muscle weakness/paralysis
Ocular Miosis (pupil constriction)Mydriasis (pupil dilation)
Integumentary Sweating-
Neuromuscular -Muscle fasciculations, weakness, paralysis
Central Nervous System -Seizures, coma

Table 2: Potential Cholinomimetic Side Effects of this compound.

The acronym SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal cramping, Emesis) is often used to remember the muscarinic effects.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of (-)-eseroline neurotoxicity.

Lactate Dehydrogenase (LDH) Leakage Assay

This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a colored formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released and is quantified spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Plate neuronal cells in 96-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired duration. Include vehicle-treated cells as a negative control and cells treated with a lysis buffer as a positive control (total LDH).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture containing lactate, NAD+, and INT.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Stop the reaction and measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of LDH release for each treatment group relative to the positive control.

Adenosine Triphosphate (ATP) Depletion Assay

This assay measures the intracellular ATP concentration as an indicator of cell viability and metabolic health.

Principle: The assay utilizes the ATP-dependent luciferase-catalyzed oxidation of luciferin (B1168401), which produces light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol:

  • Cell Culture and Treatment: Plate neuronal cells in opaque-walled 96-well plates suitable for luminescence measurements. Treat the cells with this compound at various concentrations and for different durations.

  • Cell Lysis: Add a cell lysis reagent to each well to release the intracellular ATP.

  • Luciferase Reaction: Add the ATP assay reagent containing luciferase and luciferin to each well.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the reaction to stabilize.

  • Measurement: Measure the luminescence using a luminometer.

  • Calculation: Determine the ATP levels in treated cells relative to untreated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for (-)-eseroline-induced neurotoxicity and a typical experimental workflow for its assessment.

Proposed Signaling Pathway of (-)-Eseroline Neurotoxicity

Based on the available evidence suggesting ATP depletion as a key mechanism, a putative signaling pathway is proposed. This pathway integrates the known effects of cholinesterase inhibitors and general mechanisms of neuronal cell death.

eseroline_neurotoxicity_pathway eseroline This compound ache_inhibition Weak Acetylcholinesterase Inhibition eseroline->ache_inhibition mitochondrial_dysfunction Mitochondrial Dysfunction eseroline->mitochondrial_dysfunction Direct Effect? ach_increase Increased Acetylcholine ache_inhibition->ach_increase cholinergic_receptors Overstimulation of Cholinergic Receptors ach_increase->cholinergic_receptors excitotoxicity Excitotoxicity cholinergic_receptors->excitotoxicity excitotoxicity->mitochondrial_dysfunction atp_depletion ATP Depletion mitochondrial_dysfunction->atp_depletion oxidative_stress Oxidative Stress (ROS Production) mitochondrial_dysfunction->oxidative_stress apoptosis Apoptosis / Neuronal Cell Death atp_depletion->apoptosis caspase_activation Caspase Activation oxidative_stress->caspase_activation caspase_activation->apoptosis

Caption: Proposed signaling pathway for (-)-eseroline-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram outlines a typical workflow for assessing the neurotoxicity of a compound like this compound in a laboratory setting.

neurotoxicity_workflow start Start: Compound Preparation cell_culture Neuronal Cell Culture (e.g., N1E-115, primary neurons) start->cell_culture treatment Treatment with this compound (Dose- and Time-Response) cell_culture->treatment endpoint_assays Endpoint Assays treatment->endpoint_assays ldh_assay LDH Leakage Assay (Cytotoxicity) endpoint_assays->ldh_assay atp_assay ATP Depletion Assay (Metabolic Viability) endpoint_assays->atp_assay microscopy Phase-Contrast Microscopy (Morphological Changes) endpoint_assays->microscopy data_analysis Data Analysis and Interpretation ldh_assay->data_analysis atp_assay->data_analysis microscopy->data_analysis end End: Neurotoxicity Profile data_analysis->end

Caption: Workflow for in vitro neurotoxicity assessment of (-)-eseroline.

Conclusion

The available evidence strongly indicates that this compound exhibits neurotoxic properties, primarily through the induction of ATP depletion in neuronal cells. While the in vitro toxicological profile has been partially characterized, a significant gap remains in the understanding of its in vivo toxicity and the specific molecular signaling pathways involved. The potential for cholinomimetic side effects also necessitates careful consideration. For drug development professionals, these findings underscore the importance of evaluating the metabolic fate and toxicological profiles of metabolites of lead compounds. Further research is warranted to fully elucidate the mechanisms of (-)-eseroline-induced neurotoxicity and to establish a comprehensive in vivo safety profile. This will be crucial for the risk assessment of any therapeutic strategy involving compounds that are metabolized to eseroline.

References

(-)-Eseroline Fumarate's Impact on Neuronal Viability: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a complex pharmacological profile.[1] While recognized for its potent antinociceptive properties mediated through µ-opioid receptor agonism, it also exhibits significant neurotoxic effects.[1][2] This dual activity makes (-)-eseroline a subject of interest for understanding the intricate mechanisms that govern neuronal cell survival and death. The fumarate (B1241708) salt is a common formulation for this compound. This technical guide provides an in-depth analysis of the current understanding of (-)-eseroline's effects on neuronal cell death, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data: Eseroline-Induced Neuronal Cell Injury

The neurotoxic effects of eseroline (B613827) are both dose- and time-dependent.[3] The following table summarizes the concentrations of eseroline required to induce 50% of the maximum leakage of lactate (B86563) dehydrogenase (LDH) and release of adenine (B156593) nucleotides in various cell lines after a 24-hour incubation period. Neuronal cell lines demonstrated higher sensitivity to eseroline compared to non-neuronal cells.[3]

Cell LineCell TypeEC50 for LDH Leakage (µM)EC50 for Adenine Nucleotide Release (µM)
NG-108-15Neuroblastoma-Glioma Hybrid40 - 7540 - 75
N1E-115Mouse Neuroblastoma40 - 7540 - 75
C6Rat Glioma80 - 12080 - 120
ARL-15Rat Liver (Non-neuronal)80 - 12080 - 120

Data sourced from Somani et al., 1990.[3]

Experimental Protocols

The foundational research into eseroline's neurotoxicity employed a series of well-defined in vitro assays.[3]

Cell Culture and Treatment
  • Cell Lines:

    • Mouse neuroblastoma N1E-115

    • Rat glioma C6

    • Neuroblastoma-glioma hybrid NG-108-15

    • Rat liver ARL-15 (as a non-neuronal control)

  • Culture Conditions: Cells were cultured in appropriate media and conditions to ensure viability and growth.

  • Eseroline Treatment: Eseroline was administered to the cell cultures at varying concentrations and for different durations to establish dose- and time-dependent effects.[3]

Assessment of Cell Death and Injury
  • Lactate Dehydrogenase (LDH) Leakage Assay:

    • Cells were treated with eseroline for specified time periods.

    • The culture medium was collected.

    • The activity of LDH, a cytosolic enzyme released upon cell membrane damage, was measured in the medium.

    • The amount of LDH released was expressed as a percentage of the total LDH content (determined by lysing the cells).

  • Adenine Nucleotide Release Assay:

    • Cells were pre-labeled with [14C]adenine, which is incorporated into the cellular adenine nucleotide pool (ATP, ADP, AMP).

    • Following eseroline treatment, the culture medium was collected.

    • The amount of [14C]adenine nucleotides released into the medium was quantified using scintillation counting.

    • This release serves as an indicator of cell membrane damage and energy charge depletion.[3]

  • Cellular ATP Measurement:

    • N1E-115 neuroblastoma cells were treated with 0.3 mM eseroline for 1 hour.[3]

    • Cellular ATP levels were measured. A loss of over 50% of cellular ATP was observed at a time point where LDH leakage was not yet detectable, indicating that ATP depletion is an early event in eseroline-induced cell death.[3]

  • Phase-Contrast Microscopy:

    • Cell morphology was visually assessed using phase-contrast microscopy to observe qualitative signs of cell damage, such as cell shrinkage, rounding, and detachment from the culture surface. Extensive damage was noted at eseroline concentrations as low as 75 µM.[3]

G Experimental Workflow for Assessing Eseroline Neurotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (N1E-115, C6, NG-108-15, ARL-15) treatment Incubation with Varying Concentrations of Eseroline cell_culture->treatment eseroline_prep Eseroline Fumarate Preparation eseroline_prep->treatment ldh LDH Leakage Assay treatment->ldh anr Adenine Nucleotide Release Assay treatment->anr atp Cellular ATP Measurement treatment->atp microscopy Phase-Contrast Microscopy treatment->microscopy analysis Quantification of Cell Death and Injury ldh->analysis anr->analysis atp->analysis microscopy->analysis

Experimental Workflow for Eseroline Neurotoxicity Assessment.

Signaling Pathways in Eseroline-Induced Neuronal Cell Death

The primary mechanism underlying the neurotoxic effects of eseroline is the rapid depletion of cellular ATP.[3] This bioenergetic collapse serves as the initiating event for a cascade of downstream processes that culminate in neuronal cell death.

G Central Role of ATP Depletion in Eseroline Neurotoxicity eseroline (-)-Eseroline atp_depletion ATP Depletion eseroline->atp_depletion Induces downstream Downstream Cell Death Pathways atp_depletion->downstream Triggers G Hypothesized Signaling Pathways in Eseroline-Induced Neuronal Cell Death eseroline (-)-Eseroline atp_depletion ATP Depletion eseroline->atp_depletion ion_pump_failure Ion Pump Failure (Na+/K+-ATPase, Ca2+-ATPases) atp_depletion->ion_pump_failure excitotoxicity Excitotoxicity (Glutamate Reuptake Failure) atp_depletion->excitotoxicity ca_overload Intracellular Ca2+ Overload ion_pump_failure->ca_overload excitotoxicity->ca_overload enzyme_activation Activation of Degradative Enzymes (Calpains, Phospholipases) ca_overload->enzyme_activation mito_dysfunction Mitochondrial Dysfunction (MPT, ROS Production) ca_overload->mito_dysfunction cell_death Neuronal Cell Death enzyme_activation->cell_death mito_dysfunction->atp_depletion Exacerbates apoptosis_factors Release of Pro-Apoptotic Factors (Cytochrome c, AIF) mito_dysfunction->apoptosis_factors caspase_dep Caspase-Dependent Apoptosis (Caspase-9, Caspase-3) apoptosis_factors->caspase_dep caspase_indep Caspase-Independent Apoptosis (AIF Translocation) apoptosis_factors->caspase_indep caspase_dep->cell_death caspase_indep->cell_death

References

An In-depth Technical Guide to the Binding of (-)-Eseroline Fumarate to Opiate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits notable opioid agonist properties, primarily mediated through the µ-opioid receptor. This technical guide provides a comprehensive overview of the binding characteristics of (-)-eseroline fumarate (B1241708) to opiate receptors. It includes a summary of available quantitative binding data, detailed experimental protocols for receptor binding assays, and a visualization of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in opioid pharmacology and drug development.

Introduction

(-)-Eseroline is an alkaloid that, while structurally related to the acetylcholinesterase inhibitor physostigmine, possesses a distinct pharmacological profile characterized by potent analgesic effects. These effects are not primarily due to cholinesterase inhibition but rather from its direct interaction with opiate receptors[1][2][3]. Early in vitro studies using preparations such as the guinea-pig ileum and mouse vas deferens demonstrated that the opioid-like effects of eseroline (B613827) are antagonized by naloxone, a classic opioid antagonist, confirming its action at these receptors. Further investigations have aimed to quantify its binding affinity and elucidate the specific receptor subtypes involved in its mechanism of action.

Quantitative Binding Data

The binding affinity of a compound to its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). While comprehensive data for (-)-eseroline fumarate across all opioid receptor subtypes is limited in publicly available literature, existing studies provide valuable insights into its binding profile.

One study determined the IC₅₀ value for eseroline in inhibiting the binding of the non-selective opioid antagonist [³H]-naloxone in rat brain homogenates.

CompoundRadioligandPreparationIC₅₀ (nM)
This compound[³H]-NaloxoneRat Brain Homogenates30 ± 4

This table summarizes the available quantitative data for this compound binding to opiate receptors.

It is important to note that this IC₅₀ value represents the overall affinity for opiate receptors in a mixed population and does not provide specific affinities for the µ (mu), δ (delta), and κ (kappa) receptor subtypes. Further research utilizing selective radioligands for each subtype is necessary to fully characterize the binding profile of (-)-eseroline.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding of compounds like this compound to opiate receptors.

Radioligand Competition Binding Assay

This assay is a standard method to determine the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the Kᵢ value of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing human recombinant µ, δ, or κ opioid receptors, or whole brain homogenates from rodents[4].

  • Radioligands:

    • For µ-opioid receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)[5].

    • For δ-opioid receptor: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin).

    • For κ-opioid receptor: [³H]-U69,593.

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone)[5].

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4[4].

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C)[6].

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the receptor-containing tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay)[6].

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding: Receptor membranes + radioligand + a saturating concentration of naloxone.

      • Competition: Receptor membranes + radioligand + varying concentrations of this compound.

    • The final volume in each well is typically 200-250 µL[6].

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes)[4].

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[6].

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like (-)-eseroline, initiate a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eseroline (-)-Eseroline OpioidReceptor Opioid Receptor (μ, δ, κ) Eseroline->OpioidReceptor Binds to G_protein Gαi/oβγ OpioidReceptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_betagamma->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia) PKA->CellularResponse IonChannel->CellularResponse

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a potent opioid agonist with a clear affinity for opiate receptors, as demonstrated by early in vitro studies and initial binding data. Its primary mechanism of action involves the activation of G-protein coupled opioid receptors, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling events that produce analgesia. While the available quantitative data confirms its interaction with opiate receptors, further studies are required to delineate its specific binding affinities for the µ, δ, and κ subtypes. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such detailed characterizations, which are essential for a comprehensive understanding of (-)-eseroline's pharmacological profile and its potential as a therapeutic agent.

References

A Comparative Analysis of (-)-Eseroline Fumarate and Physostigmine Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological activities of (-)-eseroline fumarate (B1241708) and its parent compound, physostigmine (B191203). While both molecules share a common origin, their profiles diverge significantly, with physostigmine acting as a potent, reversible acetylcholinesterase (AChE) inhibitor and (-)-eseroline exhibiting weak anti-AChE activity but potent opioid agonism. This document details their mechanisms of action, presents available quantitative data on their potency and cytotoxicity, outlines relevant experimental protocols, and visualizes their primary signaling pathways.

Introduction

Physostigmine, an alkaloid isolated from the Calabar bean, is a well-established reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Its ability to increase acetylcholine levels in the synaptic cleft has led to its use in treating conditions like glaucoma and as an antidote for anticholinergic poisoning.[1] (-)-Eseroline is a metabolite of physostigmine, formed by the hydrolysis of the carbamate (B1207046) group.[1] Unlike its precursor, (-)-eseroline's primary pharmacological activity is not as a potent cholinesterase inhibitor but as an opioid receptor agonist with significant analgesic properties.[2] This guide aims to provide a detailed comparison of these two compounds to inform research and drug development efforts.

Quantitative Data Presentation

The following tables summarize the available quantitative data for (-)-eseroline and physostigmine. It is important to note that direct comparative studies under identical conditions are limited in the available literature.

Table 1: Acetylcholinesterase (AChE) Inhibition
CompoundEnzyme SourcePotency (Kᵢ, µM)Potency (IC₅₀, nM)Reference
(-)-EserolineElectric Eel AChE0.15 ± 0.08Not Reported[3]
Human RBC AChE0.22 ± 0.10Not Reported[3]
Rat Brain AChE0.61 ± 0.12Not Reported[3]
Physostigmine (Eserine)Not SpecifiedNot Reported0.67[1][4]

Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. A direct comparison is best made when values are from the same study. The provided data is from separate studies, highlighting a gap in the literature for a direct, side-by-side comparison.

Table 2: In Vivo Analgesic Activity
Table 3: In Vitro Cytotoxicity
CompoundCell LineCytotoxicity MetricConcentration (µM)Reference
(-)-EserolineNG 108-1550% LDH Release (24h)40 - 75[6]
N1E-11550% LDH Release (24h)40 - 75[6]
C650% LDH Release (24h)80 - 120[6]
ARL-15 (non-neuronal)50% LDH Release (24h)80 - 120[6]
PhysostigmineNG 108-15, N1E-115, C6Time-dependent LDH leakageElicited at 0.5 nM[6]

Note: A direct IC₅₀ comparison for cytotoxicity between (-)-eseroline and physostigmine in the same study is not available. The data indicates that eseroline (B613827) is comparatively more toxic than physostigmine.[6] The concentrations for 50% LDH release for physostigmine were not explicitly stated in the same manner as for eseroline.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds ((-)-eseroline fumarate, physostigmine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound dilution (or solvent for control)

    • DTNB solution

  • Add the AChE enzyme solution to all wells except the blank.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes.

Materials:

  • Neuronal cell line (e.g., N1E-115, NG 108-15)

  • Cell culture medium

  • Test compounds (this compound, physostigmine)

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for positive control)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours). Include untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

  • After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

In Vivo Analgesia Assessment (Hot Plate Test)

This method is used to evaluate the analgesic properties of compounds in rodents.

Materials:

  • Male mice

  • Hot plate apparatus with adjustable temperature

  • Test compounds (this compound, physostigmine) administered via a suitable route (e.g., subcutaneous injection)

  • Vehicle control (e.g., saline)

  • Timer

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5 °C).

  • Administer the test compound or vehicle to the mice and allow for a predetermined absorption time.

  • Gently place a mouse on the hot plate and immediately start the timer.

  • Observe the mouse for signs of nociception, such as hind paw licking, shaking, or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the maximum time recorded.

  • Compare the latencies of the treated groups to the vehicle control group to determine the analgesic effect.

Signaling Pathways and Mechanisms of Action

Physostigmine: Acetylcholinesterase Inhibition

Physostigmine's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, physostigmine prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.

physostigmine_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Physostigmine Physostigmine Physostigmine->AChE Inhibits

Physostigmine's inhibition of AChE.
(-)-Eseroline: Opioid Receptor Agonism

(-)-Eseroline primarily acts as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular events that ultimately result in analgesia.

eseroline_pathway Eseroline (-)-Eseroline Opioid_Receptor Opioid Receptor (GPCR) Eseroline->Opioid_Receptor Binds to G_Protein G-protein (αβγ) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates (Gβγ) cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel ↑ K+ efflux Ion_Channels->K_channel Ca_channel ↓ Ca2+ influx Ion_Channels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

(-)-Eseroline's opioid receptor signaling.

Discussion

The dual activity of physostigmine and its metabolite, (-)-eseroline, presents a fascinating case study in pharmacology. While physostigmine's effects are primarily driven by its potent inhibition of acetylcholinesterase, eseroline's activity profile is dominated by its opioid receptor agonism. This divergence in activity, despite their structural similarity, underscores the critical role of the carbamate moiety in physostigmine's anti-AChE effects.

The higher cytotoxicity observed with eseroline compared to physostigmine in neuronal cell lines is a significant consideration for any potential therapeutic development.[6] The mechanism of this cytotoxicity appears to be linked to a loss of cellular ATP.[6]

The role of the fumarate salt form of eseroline is likely to enhance its solubility and stability compared to the free base, a common strategy in pharmaceutical development for basic alkaloid compounds.[7] Fumaric acid is a dicarboxylic acid that can form salts with basic compounds, often improving their physicochemical properties for formulation.[8]

Conclusion

This compound and physostigmine, though closely related structurally, exhibit distinct pharmacological profiles. Physostigmine is a potent, reversible inhibitor of acetylcholinesterase, while (-)-eseroline is a weak anti-AChE agent but a potent opioid agonist with significant analgesic and cytotoxic properties. Further research is warranted to conduct direct, side-by-side comparisons of their potencies and to fully elucidate the therapeutic potential and toxicological risks associated with each compound. This guide provides a foundational overview for researchers and drug development professionals working with these and similar compounds.

References

The Enigmatic Opioid: A Technical Guide to the Historical Research and Discovery of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the well-known acetylcholinesterase inhibitor physostigmine (B191203), has carved its own niche in pharmacological research due to its unexpected and potent opioid receptor agonist activity. This technical guide provides an in-depth exploration of the historical discovery and scientific investigation of (-)-eseroline and its fumarate (B1241708) salt. It consolidates key quantitative data, details seminal experimental protocols, and visualizes the compound's primary signaling pathway, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: From Calabar Bean Toxin to Novel Analgesic

The story of (-)-eseroline is intrinsically linked to that of its parent compound, physostigmine (also known as eserine), an alkaloid isolated from the Calabar bean (Physostigma venenosum) in 1864.[1][2] Initially used in West African traditional medicine as an ordeal poison, physostigmine's ability to inhibit acetylcholinesterase led to its adoption in Western medicine for treating conditions like glaucoma and myasthenia gravis.[1][3]

For many years, eseroline (B613827) was known simply as a metabolite of physostigmine.[4] The pivotal moment in its history came with the discovery that, unlike physostigmine, its anticholinesterase activity is weak and reversible.[4][5] Instead, (-)-eseroline exhibits potent analgesic effects mediated primarily through the μ-opioid receptor, a finding that sparked new interest in this once-overlooked molecule.[4][6] The first total synthesis of physostigmine by Percy Lavon Julian and Josef Pikl in 1935 notably featured (L)-eseroline as a key intermediate, highlighting its chemical significance long before its unique pharmacology was understood.[3]

Physicochemical and Pharmacological Properties

(-)-Eseroline fumarate is the fumaric acid salt of the active (-)-eseroline base. The salt form often provides improved stability and solubility for pharmaceutical development.[7][8]

Physicochemical Data

A summary of the available physicochemical data for (-)-eseroline and its fumarate salt is presented below.

PropertyValueSource(s)
(-)-Eseroline
Molecular FormulaC₁₃H₁₈N₂O[4][9]
Molar Mass218.30 g/mol [4][9]
This compound
Molecular FormulaC₁₃H₁₈N₂O · C₄H₄O₄[10][11]
Molecular Weight334.37 g/mol [10]
AppearanceLight Brown Solid[11]
SolubilitySoluble in 0.1 M HCl and DMSO[10]
Pharmacological Data

(-)-Eseroline exhibits a dual pharmacological profile, acting as both a weak acetylcholinesterase (AChE) inhibitor and a potent opioid agonist.

ParameterTest SystemValue (Kᵢ in µM)Source(s)
Acetylcholinesterase (AChE) Inhibition
Electric Eel AChEIn vitro enzyme assay0.15 ± 0.08[5]
Human Red Blood Cell AChEIn vitro enzyme assay0.22 ± 0.10[5]
Rat Brain AChEIn vitro enzyme assay0.61 ± 0.12[5]
Butyrylcholinesterase (BuChE) Inhibition
Horse Serum BuChEIn vitro enzyme assay208 ± 42[5]

Note: Specific Kᵢ values for opioid receptor subtypes (μ, δ, κ) and ED₅₀ values for analgesia were not available in the searched literature.

Key Experimental Protocols

The opioid and cholinergic activities of (-)-eseroline were elucidated through classical pharmacological assays. Detailed methodologies for these key experiments are provided below.

Guinea Pig Ileum Twitch Assay for Opioid Activity

This in vitro assay is a standard method for characterizing the activity of opioid agonists and antagonists. Opioid agonists inhibit the electrically induced contractions ("twitches") of the guinea pig ileum by presynaptically inhibiting the release of acetylcholine.

Methodology:

  • Tissue Preparation: A segment of the ileum from a euthanized guinea pig is dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.[12] The longitudinal muscle with the myenteric plexus attached is the standard preparation.[13]

  • Stimulation: The tissue is subjected to electrical field stimulation via two platinum electrodes. Low-frequency stimulation (e.g., 0.1-0.2 Hz) is used to elicit regular, submaximal twitch contractions.[12]

  • Drug Addition: Once a stable baseline of twitch responses is established, this compound is added to the organ bath in a cumulative concentration-dependent manner.

  • Data Acquisition: The magnitude of the twitch contractions is recorded using an isotonic transducer. The inhibitory effect of the drug is measured as the percentage reduction in twitch height compared to the baseline.

  • Antagonist Studies: To confirm the involvement of opioid receptors, an opioid antagonist such as naloxone (B1662785) is added to the bath before or after the addition of (-)-eseroline to observe the reversal of the inhibitory effect.[12][14]

Hot Plate Test for Analgesia

The hot plate test is a common in vivo model used to assess the efficacy of centrally acting analgesic drugs. The test measures the latency of the animal's response to a thermal stimulus.

Methodology:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, non-injurious level (e.g., 55 ± 1°C) is used.

  • Animal Acclimatization: Mice or rats are acclimatized to the testing room and apparatus before the experiment to reduce stress-induced variability.

  • Baseline Latency: Each animal is placed on the hot plate, and the time until a nocifensive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage.

  • Drug Administration: Animals are administered this compound or a vehicle control, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[10][15]

  • Post-Treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60 minutes), the animals are re-tested on the hot plate, and the response latency is recorded.

  • Data Analysis: The analgesic effect is typically expressed as the percent maximum possible effect (%MPE) or as a direct increase in response latency compared to baseline.

Mechanism of Action and Signaling Pathways

(-)-Eseroline's primary analgesic effect is mediated through its agonist activity at μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[4] The activation of these receptors initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.

μ-Opioid Receptor Signaling Pathway

The binding of (-)-eseroline to the μ-opioid receptor triggers a conformational change, leading to the activation of associated inhibitory G-proteins (Gᵢ/G₀). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate various intracellular effectors.

eseroline_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gα(i/o)βγ (Inactive) MOR->G_protein Activates G_alpha Gα-GTP (Active) G_protein->G_alpha G_betagamma Gβγ (Active) G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion K_channel K+ Channel Neuronal_Hyperpolarization Neuronal Hyperpolarization K_channel->Neuronal_Hyperpolarization K+ Efflux Ca_channel Ca2+ Channel Inhibition_Neurotransmitter Inhibition of Neurotransmitter Release Ca_channel->Inhibition_Neurotransmitter Reduced Ca2+ Influx Eseroline (-)-Eseroline Eseroline->MOR Binds G_alpha->AC Inhibits G_betagamma->K_channel Opens G_betagamma->Ca_channel Closes ATP ATP ATP->AC cAMP->Inhibition_Neurotransmitter Reduced PKA activity (leads to) Analgesia Analgesia Neuronal_Hyperpolarization->Analgesia Inhibition_Neurotransmitter->Analgesia experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis receptor_binding Receptor Binding Assays (μ, δ, κ, AChE) gpi_assay Guinea Pig Ileum Twitch Assay receptor_binding->gpi_assay Functional confirmation determine_Ki Determine Kᵢ (Binding Affinity) receptor_binding->determine_Ki determine_IC50 Determine IC₅₀/EC₅₀ (Functional Potency) gpi_assay->determine_IC50 hot_plate Hot Plate Test antagonist_study Naloxone Challenge hot_plate->antagonist_study determine_ED50 Determine ED₅₀ (Analgesic Potency) hot_plate->determine_ED50 tail_flick Tail Flick Test tail_flick->antagonist_study tail_flick->determine_ED50 confirm_mechanism Confirm Opioid Mechanism antagonist_study->confirm_mechanism compound This compound compound->receptor_binding compound->gpi_assay compound->hot_plate compound->tail_flick

References

Methodological & Application

Application Notes and Protocols for (-)-Eseroline Fumarate Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for (-)-eseroline fumarate (B1241708) in mice, including detailed experimental protocols and available data on its pharmacodynamics. Due to a lack of publicly available pharmacokinetic data for (-)-eseroline fumarate across different administration routes in mice, this document focuses on established administration procedures and known pharmacological effects.

Introduction to (-)-Eseroline

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). It has garnered research interest due to its own biological activities, including antinociceptive (pain-relieving) properties and reversible inhibition of acetylcholinesterase (AChE).[1][2] Its effects are rapid, with a latency of only a few minutes when administered via the subcutaneous route.[2] As an opioid agonist, it also interacts with opioid receptors, contributing to its analgesic effects.[2] The fumarate salt of (-)-eseroline is a common formulation for research purposes.

Quantitative Data Summary

Currently, there is a notable lack of comprehensive, publicly available pharmacokinetic data comparing the different administration routes of this compound in mice. The tables below summarize the available qualitative and limited quantitative pharmacodynamic information. Researchers are encouraged to perform pilot pharmacokinetic studies to determine key parameters such as bioavailability, Cmax, Tmax, and half-life for their specific experimental setup.

Table 1: Summary of Administration Routes for this compound in Mice

Administration RouteCommon Vehicle(s)Typical Injection VolumeOnset of ActionKnown Effects in RodentsReferences
Subcutaneous (SC) Sterile Saline5-10 mL/kgRapid (within minutes)Potent antinociceptive effects. Protection against organophosphate-induced toxicity.[2]
Intraperitoneal (IP) Sterile Saline, DMSO (diluted)10 mL/kgRapidSuppression of nociceptive responses in the thalamus (in rats).
Oral Gavage (PO) Water, Methylcellulose (B11928114)5-10 mL/kgLikely delayedEseroline (B613827) is a metabolite of physostigmine, which has low oral bioavailability.
Intravenous (IV) Sterile Saline5 mL/kgImmediateExpected to have the highest bioavailability.

Table 2: Reported Dosages of Eseroline in Rodents

SpeciesCompoundDoseAdministration RouteObserved EffectReference
MouseEseroline salicylate10 mg/kgSubcutaneousProtection against DFP and physostigmine toxicity.
RatEseroline5 mg/kgIntraperitonealSuppression of nociceptive thalamic neurons.

Experimental Protocols

The following are detailed protocols for the administration of this compound to mice via subcutaneous, intraperitoneal, and oral gavage routes. An intravenous protocol is also provided as a key parenteral route for comparison.

Preparation of this compound Solution

This compound should be dissolved in a suitable vehicle to the desired concentration immediately before use. For parenteral administration (SC, IP, IV), sterile isotonic saline (0.9% NaCl) is a common and recommended vehicle.[3] For oral gavage, sterile water or a 0.5% methylcellulose solution can be used.[4][5] If solubility is an issue, a small percentage of a solubilizing agent like DMSO may be considered for IP injections, but it should be used with caution due to its own biological effects.[6]

Example Preparation for a 1 mg/mL solution:

  • Weigh the required amount of this compound powder.

  • Aseptically add the desired volume of sterile saline (or other appropriate vehicle) to achieve a final concentration of 1 mg/mL.

  • Vortex briefly until the compound is fully dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates before administration.

Subcutaneous (SC) Injection Protocol

This route is often used for sustained absorption and has been reported to have a rapid onset of action for eseroline.[2]

  • Materials:

    • This compound solution

    • Sterile 1 mL syringe

    • Sterile 25-27 gauge needle

    • 70% ethanol (B145695) wipes

    • Appropriate animal restraint device

  • Procedure:

    • Restrain the mouse by scruffing the neck and back to create a "tent" of skin over the shoulders.

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the desired volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection Protocol

IP injections offer rapid absorption, though it can be more variable than IV administration.

  • Materials:

    • This compound solution

    • Sterile 1 mL syringe

    • Sterile 25-27 gauge needle

    • 70% ethanol wipes

    • Appropriate animal restraint device

  • Procedure:

    • Restrain the mouse, turning it to expose the abdomen. The head should be tilted slightly downwards.

    • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

    • Insert the needle, bevel up, at a 10-20 degree angle.

    • Gently aspirate to ensure the needle has not entered the intestines or bladder.

    • Inject the desired volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Oral Gavage (PO) Protocol

Oral gavage is used for direct administration into the stomach.

  • Materials:

    • This compound solution

    • Sterile 1 mL syringe

    • 20-22 gauge ball-tipped gavage needle

    • Appropriate animal restraint device

  • Procedure:

    • Measure the distance from the mouse's mouth to the last rib to determine the appropriate insertion depth for the gavage needle.

    • Properly restrain the mouse to prevent movement of the head.

    • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

    • Gently pass the needle into the esophagus to the predetermined depth. There should be no resistance. If resistance is met, withdraw and reposition.

    • Administer the this compound solution.

    • Slowly withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of respiratory distress.

Intravenous (IV) Injection Protocol

IV injection, typically via the tail vein, provides the most rapid and complete systemic exposure.

  • Materials:

    • This compound solution

    • Sterile 1 mL syringe

    • Sterile 27-30 gauge needle

    • A warming device (e.g., heat lamp) to dilate the tail veins

    • A restraint device specifically designed for tail vein injections

  • Procedure:

    • Place the mouse in the restraint device.

    • Warm the tail to dilate the lateral tail veins.

    • Wipe the tail with a 70% ethanol wipe.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the desired volume of the this compound solution. The injection should proceed with no resistance.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor its condition.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep This compound Solution Preparation sc Subcutaneous (SC) prep->sc Dosing ip Intraperitoneal (IP) prep->ip Dosing po Oral Gavage (PO) prep->po Dosing iv Intravenous (IV) prep->iv Dosing pk Pharmacokinetic Analysis (Blood/Tissue Sampling) sc->pk Time Points pd Pharmacodynamic Analysis (Behavioral/Biochemical Assays) sc->pd Endpoints ip->pk Time Points ip->pd Endpoints po->pk Time Points po->pd Endpoints iv->pk Time Points iv->pd Endpoints

Caption: Experimental workflow for administering this compound to mice.

Signaling Pathway of Eseroline's Cholinesterase Inhibition

signaling_pathway cluster_synapse Synaptic Cleft eseroline (-)-Eseroline AChE Acetylcholinesterase (AChE) eseroline->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to ACh->Choline_Acetate Is broken down into Neuronal_Signaling Enhanced Neuronal Signaling ACh_Receptor->Neuronal_Signaling Activates

Caption: Mechanism of acetylcholinesterase inhibition by (-)-eseroline.

Comparison of Administration Routes

admin_routes cluster_parenteral Parenteral Routes cluster_enteral Enteral Route start This compound Administration iv Intravenous (IV) - Immediate - 100% Bioavailability start->iv ip Intraperitoneal (IP) - Rapid - High Bioavailability start->ip sc Subcutaneous (SC) - Slower - Good Bioavailability start->sc po Oral Gavage (PO) - Slowest - Lower Bioavailability (First-Pass Effect) start->po

Caption: Key characteristics of different administration routes in mice.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Eseroline, a metabolite of the cholinesterase inhibitor physostigmine (B191203), is a compound of significant interest in pharmaceutical research.[1] Accurate and reliable quantification of (-)-Eseroline fumarate (B1241708) is crucial for pharmacokinetic studies, stability testing, and quality control of pharmaceutical formulations. This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of (-)-Eseroline fumarate. The method utilizes a C18 column with gradient elution and fluorescence detection, which offers high sensitivity and selectivity.[1][2]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade or Milli-Q)

  • Internal Standard (IS), e.g., N-methylphysostigmine[1]

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector is required.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Setting
Column Kinetex® C18, 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent)[1][2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Fluorescence Detection Excitation: 254 nm, Emission: 355 nm[1]

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.01090
7.01090
7.19010
10.09010

3. Preparation of Standard Solutions

  • Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Stock Solution (1 µg/mL): Dilute the primary stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).[2]

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 ng/mL).[1]

4. Sample Preparation (from Plasma)

For the analysis of (-)-Eseroline in plasma, a liquid-liquid extraction (LLE) procedure is recommended.[1][3]

  • To 1 mL of plasma sample, add the internal standard.

  • Add 5 mL of methyl-t-butyl ether and vortex for 1 minute for extraction under alkaline conditions.[3]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with 100 µL of the mobile phase.[3]

5. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4] Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Results/Acceptance Criteria
Linearity (r²) > 0.999[1]
Range 0.05 - 10.0 ng/mL[1]
Limit of Detection (LOD) 0.025 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]
Accuracy (% Recovery) 97.5% - 110.0%[1]
Precision (% RSD) Intra-day: 0.7% - 6.6%, Inter-day: 0.7% - 6.6%[1]
Recovery from LLE ~80.3% for eseroline[1]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start stock Prepare Primary Stock (100 µg/mL) start->stock plasma_sample Plasma Sample start->plasma_sample working_stock Prepare Working Stock (1 µg/mL) stock->working_stock cal_standards Prepare Calibration Standards (0.05-10 ng/mL) working_stock->cal_standards inject Inject into HPLC cal_standards->inject add_is Add Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction (methyl-t-butyl ether) add_is->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->inject separate Chromatographic Separation (Kinetex C18, Gradient Elution) inject->separate detect Fluorescence Detection (Ex: 254 nm, Em: 355 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify (-)-Eseroline calibrate->quantify

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method HPLC Method Components cluster_process Analytical Process cluster_output Method Performance instrument HPLC System column Reversed-Phase C18 Column instrument->column mobile_phase Gradient Mobile Phase (Water/Acetonitrile + Formic Acid) instrument->mobile_phase detection Fluorescence Detector instrument->detection separation Separation column->separation mobile_phase->separation quantification Quantification detection->quantification sample_prep Sample Preparation (LLE) sample_prep->separation separation->quantification sensitivity High Sensitivity (Low LLOQ) quantification->sensitivity selectivity High Selectivity quantification->selectivity accuracy Accuracy sensitivity->accuracy selectivity->accuracy precision Precision accuracy->precision

Caption: Key relationships in the HPLC method for (-)-Eseroline analysis.

References

Application Notes and Protocols: In Vitro Studies of (-)-Eseroline Fumarate on Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). While it exhibits a complex pharmacological profile, including opioid receptor agonism and acetylcholinesterase inhibition, in vitro studies have primarily focused on its cytotoxic effects on neuronal cells.[1][2][3] This document provides a summary of the available in vitro data, detailed experimental protocols for assessing the effects of (-)-Eseroline on neuronal cells, and diagrams of associated signaling pathways. Although specific studies on the fumarate (B1241708) salt are limited, the data presented here for eseroline (B613827) are considered relevant for initiating in vitro investigations of (-)-Eseroline fumarate.

Data Presentation

Table 1: Cytotoxicity of Eseroline in Neuronal Cell Lines

The following table summarizes the cytotoxic effects of eseroline on various neuronal cell lines as reported by Somani et al. (1990). The study highlights a dose- and time-dependent increase in markers of cell death.

Cell LineAssayConcentration (µM)Time (hr)EffectReference
NG-108-15Adenine Nucleotide Release40 - 752450% release[1]
N1E-115Adenine Nucleotide Release40 - 752450% release[1]
C6Adenine Nucleotide Release80 - 1202450% release[1]
ARL-15 (non-neuronal)Adenine Nucleotide Release80 - 1202450% release[1]
NG-108-15LDH Leakage40 - 752450% leakage[1]
N1E-115LDH Leakage40 - 752450% leakage[1]
C6LDH Leakage80 - 1202450% leakage[1]
ARL-15 (non-neuronal)LDH Leakage80 - 1202450% leakage[1]
N1E-115ATP Loss3001>50% loss[1]
Table 2: Acetylcholinesterase (AChE) Inhibition by Eseroline

Eseroline has been shown to be a potent, competitive, and rapidly reversible inhibitor of acetylcholinesterase from various sources.

Enzyme SourceInhibition Constant (Ki) (µM)Reference
Electric Eel0.15 ± 0.08[3]
Human Red Blood Cells0.22 ± 0.10[3]
Rat Brain0.61 ± 0.12[3]

Experimental Protocols

Protocol 1: Assessment of Eseroline-Induced Cytotoxicity in Neuronal Cell Culture

This protocol is based on the methodologies described by Somani et al. (1990) for evaluating the cytotoxic effects of eseroline.[1]

1. Cell Culture:

  • Culture neuronal cells (e.g., N1E-115, NG-108-15, or SH-SY5Y) in appropriate media and conditions. For example, SH-SY5Y cells can be cultured in high glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.[4]
  • Seed cells in multi-well plates at a suitable density for the planned assays.

2. Preparation of this compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
  • Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for the experiment.

3. Treatment of Cells:

  • Remove the existing culture medium from the wells and replace it with the medium containing different concentrations of this compound.
  • Include a vehicle control (medium with the solvent used for the stock solution at the highest concentration used).
  • Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours).

4. Lactate Dehydrogenase (LDH) Leakage Assay:

  • At the end of the incubation period, collect the cell culture supernatant.
  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
  • To determine the maximum LDH release, lyse the untreated control cells with the lysis buffer provided in the kit.
  • Calculate the percentage of LDH leakage relative to the maximum release.

5. ATP Level Measurement:

  • After treatment, lyse the cells and measure the intracellular ATP concentration using a luciferin/luciferase-based ATP assay kit, as per the manufacturer's protocol.
  • Express the results as a percentage of the ATP level in control cells.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound on AChE activity.

1. Enzyme and Substrate Preparation:

  • Prepare a solution of purified AChE (from a source such as electric eel or human red blood cells) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
  • Prepare a solution of the substrate, acetylthiocholine (B1193921) iodide (ATChI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the same buffer.

2. Inhibition Assay:

  • In a 96-well plate, add the AChE solution to wells containing various concentrations of this compound or a vehicle control.
  • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes).
  • Initiate the reaction by adding the ATChI/DTNB solution.
  • Measure the change in absorbance over time at 412 nm using a microplate reader. The rate of color change is proportional to the AChE activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound.
  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Eseroline's Opioid Receptor Agonism

Eseroline has been identified as an opioid receptor agonist.[2][5] Activation of opioid receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity, ultimately resulting in a reduction of neuronal excitability.

eseroline_opioid_pathway eseroline (-)-Eseroline opioid_receptor Opioid Receptor (Gi/o-coupled) eseroline->opioid_receptor g_protein Gi/o Protein opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels (e.g., K+, Ca2+) g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Converts ATP to pka PKA camp->pka Activates neuronal_inhibition Decreased Neuronal Excitability pka->neuronal_inhibition Contributes to ion_channels->neuronal_inhibition Leads to

Caption: Opioid receptor signaling pathway activated by (-)-Eseroline.

Potential Neuroprotective Pathway of Fumarate

While not directly demonstrated for eseroline fumarate, fumaric acid esters are known to exert neuroprotective effects through the activation of the Nrf2 antioxidant pathway.[6] This pathway is a potential area of investigation for the fumarate salt of eseroline.

fumarate_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fumarate Fumarate keap1 Keap1 fumarate->keap1 Modifies nrf2 Nrf2 keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Promotes Transcription of neuroprotection Neuroprotection antioxidant_genes->neuroprotection Leads to nrf2_nucleus->are Binds to

Caption: Potential Nrf2-mediated neuroprotective pathway of fumarate.

Experimental Workflow for In Vitro Assessment of this compound

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound on neuronal cells.

experimental_workflow cluster_assays Assessments start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, N1E-115) start->cell_culture treatment Treatment with This compound (Dose- and Time-response) cell_culture->treatment cytotoxicity_assays Cytotoxicity Assays (LDH, ATP) treatment->cytotoxicity_assays ache_inhibition AChE Inhibition Assay treatment->ache_inhibition mechanism_assays Mechanistic Assays (e.g., Western Blot for Nrf2, cAMP measurement) treatment->mechanism_assays data_analysis Data Analysis (IC50, EC50, Statistical Tests) cytotoxicity_assays->data_analysis ache_inhibition->data_analysis mechanism_assays->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for Testing (-)-Eseroline Fumarate Analgesia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated potent antinociceptive properties. Unlike its parent compound, the analgesic effects of (-)-eseroline are primarily mediated through its activity as a μ-opioid receptor agonist[1]. It also exhibits weak and reversible inhibition of acetylcholinesterase (AChE)[2]. These application notes provide detailed protocols for evaluating the analgesic efficacy of (-)-eseroline fumarate (B1241708) in established animal models of pain. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the preclinical assessment of this compound.

Mechanism of Action Overview

(-)-Eseroline exerts its analgesic effects through a dual mechanism, with a predominant opioid-related pathway and a secondary cholinergic component.

  • μ-Opioid Receptor Agonism: The primary mechanism for the analgesic action of (-)-eseroline is its agonistic activity at the μ-opioid receptor. This interaction initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission. The analgesic effects of eseroline (B613827) have been shown to be antagonized by naloxone, a non-selective opioid receptor antagonist, confirming the involvement of the opioid system.

  • Acetylcholinesterase Inhibition: (-)-Eseroline is also a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132). While its inhibitory potency is less than that of physostigmine, this action leads to an increase in acetylcholine levels at the synapse, potentially contributing to its overall analgesic profile through cholinergic pathways. It has a reported Ki of 0.61 +/- 0.12 microM for AChE in the rat brain[2].

Data Presentation: Quantitative Analgesic Assessment

The following tables present illustrative quantitative data for the analgesic effects of (-)-Eseroline Fumarate in common animal models. This data is based on the characterization of (-)-eseroline as a potent opioid agonist, in some cases more potent than morphine[1].

Table 1: Hot Plate Test - Latency to Nociceptive Response in Mice

Treatment GroupDose (mg/kg, s.c.)Mean Latency (seconds) ± SEM% Maximum Possible Effect (%MPE)
Vehicle (Saline)-5.2 ± 0.40
This compound0.58.7 ± 0.629.2
This compound1.014.3 ± 1.175.8
This compound2.022.1 ± 1.5140.8
Morphine Sulfate5.018.5 ± 1.3110.8

%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Cut-off time: 30 seconds.

Table 2: Tail-Flick Test - Reaction Time in Rats

Treatment GroupDose (mg/kg, i.p.)Mean Reaction Time (seconds) ± SEMIncrease in Reaction Time (%)
Vehicle (Saline)-2.8 ± 0.20
This compound1.04.9 ± 0.375.0
This compound2.57.8 ± 0.5178.6
This compound5.011.2 ± 0.7300.0
Morphine Sulfate10.09.5 ± 0.6239.3

Table 3: Acetic Acid-Induced Writhing Test - Inhibition of Writhing in Mice

Treatment GroupDose (mg/kg, p.o.)Mean Number of Writhes ± SEM% Inhibition
Vehicle (Saline)-45.3 ± 3.10
This compound2.528.1 ± 2.537.9
This compound5.015.6 ± 1.965.6
This compound10.07.2 ± 1.184.1
Diclofenac (B195802) Sodium20.012.8 ± 1.571.7

Experimental Protocols

Hot Plate Test

This method is used to assess the central analgesic activity of a compound by measuring the latency of a thermal stimulus-induced nociceptive response.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Plexiglas cylinder to confine the animal on the hot plate.

  • Stopwatch.

  • Test animals (e.g., male Swiss albino mice, 20-25 g).

  • This compound solution.

  • Vehicle control (e.g., sterile saline).

  • Positive control (e.g., morphine sulfate).

Procedure:

  • Acclimatization: Acclimate the mice to the experimental room for at least 1 hour before testing.

  • Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.

  • Baseline Latency: Gently place each mouse individually on the hot plate within the Plexiglas cylinder and start the stopwatch. Record the time until the mouse exhibits a nociceptive response, such as licking its paws or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds is imposed.

  • Grouping and Administration: Randomly divide the animals into groups (n=6-10 per group): Vehicle control, positive control, and various doses of this compound. Administer the respective treatments via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and record the reaction latency as described in step 3.

  • Data Analysis: Calculate the mean latency for each group at each time point. The analgesic effect can be expressed as the percentage of the Maximum Possible Effect (%MPE).

Tail-Flick Test

This test also evaluates central analgesic activity by measuring the latency to withdraw the tail from a noxious thermal stimulus.

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainers.

  • Test animals (e.g., male Wistar rats, 150-200 g).

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., morphine sulfate).

Procedure:

  • Acclimatization: Allow the rats to acclimate to the laboratory environment.

  • Baseline Measurement: Gently place each rat in a restrainer, allowing the tail to be exposed. Position the tail over the radiant heat source of the tail-flick apparatus. Activate the heat source and start the timer. The timer stops automatically when the rat flicks its tail. Record this baseline reaction time. A cut-off time of 10-12 seconds is typically used to prevent tissue injury.

  • Grouping and Administration: Assign the rats to different treatment groups as described for the hot plate test. Administer the compounds.

  • Post-Treatment Measurement: At specified intervals after treatment, repeat the tail-flick measurement as in step 2.

  • Data Analysis: Calculate the mean reaction time for each group. The analgesic effect can be determined by the increase in reaction time compared to the baseline and the vehicle control group.

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by quantifying the reduction in visceral pain-induced writhing behavior.

Materials:

  • 0.6% acetic acid solution in saline.

  • Syringes and needles for intraperitoneal and oral administration.

  • Observation chambers (e.g., transparent boxes).

  • Stopwatch.

  • Test animals (e.g., male albino mice, 20-25 g).

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., diclofenac sodium).

Procedure:

  • Fasting and Grouping: Fast the mice for 12-18 hours before the experiment with free access to water. Divide the animals into treatment groups.

  • Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After a suitable absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a continuous period of 10-15 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Analgesic Testing cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization baseline_measurement Baseline Nociceptive Measurement animal_acclimatization->baseline_measurement grouping Randomized Grouping baseline_measurement->grouping drug_prep Drug Preparation This compound, Vehicle, Positive Control grouping->drug_prep drug_admin Drug Administration drug_prep->drug_admin hot_plate Hot Plate Test drug_admin->hot_plate Thermal Nociception (Central) tail_flick Tail-Flick Test drug_admin->tail_flick Thermal Nociception (Central) writhing_test Writhing Test drug_admin->writhing_test Chemical Nociception (Peripheral) data_collection Data Collection (Latency, Reaction Time, Writhe Count) hot_plate->data_collection tail_flick->data_collection writhing_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation (Dose-Response, ED50, % Inhibition) stat_analysis->results

Caption: Experimental workflow for assessing the analgesic effects of this compound.

mu_opioid_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effect Neuronal Effect eseroline This compound mu_receptor μ-Opioid Receptor eseroline->mu_receptor Agonist Binding g_protein Gi/o Protein mu_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ca_channels Voltage-Gated Ca2+ Channels g_protein->ca_channels Inhibition k_channels GIRK Channels g_protein->k_channels Activation camp cAMP adenylyl_cyclase->camp Decreased Production pka Protein Kinase A camp->pka Reduced Activation reduced_neurotransmission Reduced Neurotransmitter Release ca_channels->reduced_neurotransmission Reduced Ca2+ Influx hyperpolarization Hyperpolarization k_channels->hyperpolarization K+ Efflux analgesia Analgesia hyperpolarization->analgesia reduced_neurotransmission->analgesia

References

Application Notes and Protocols for the Preparation of (-)-Eseroline Fumarate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. It exhibits a dual mechanism of action, acting as both a reversible acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist. This unique pharmacological profile makes it a compound of interest in neuropharmacology and drug development. Proper preparation of (-)-Eseroline fumarate (B1241708) solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of (-)-Eseroline fumarate solutions for both in vitro and in vivo experiments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol fumarate
Molecular Formula C₁₃H₁₈N₂O · C₄H₄O₄
Molecular Weight 334.37 g/mol
CAS Number 70310-73-5
Appearance Light brown to white solid
Solubility Soluble in DMSO and 0.1 M HCl. Solutions should be freshly prepared.[1][2]
Storage (Solid) Short term (weeks to months) at 0-4°C. Long term (months to years) at -20°C, desiccated.
Storage (Solutions) Store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied to aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note on DMSO Concentration: For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in the experiment.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to prepare final working concentrations for cell-based experiments.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium or appropriate assay buffer

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Final Dilution: Add the final diluted solution to the cell culture plates. For example, to achieve a 10 µM final concentration from a 10 mM stock solution, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Example In Vitro Concentrations:

ApplicationConcentration RangeReference(s)
Inhibition of acetylcholinesterase (AChE)0.15 - 0.61 µM (Ki values)[3]
Inhibition of electrically-evoked contractions0.2 - 15 µM[3]
Induction of neuronal cell death (neurotoxicity)40 - 120 µM (EC50)[4]
Protocol 3: Preparation of this compound Solution for In Vivo Administration

This protocol provides a general guideline for preparing this compound for subcutaneous (s.c.) administration in animal models. The final formulation may require optimization depending on the specific animal model and experimental design.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS))

  • Co-solvents (optional, e.g., PEG400, Tween 80)

  • Sterile vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • pH meter

Procedure:

  • Vehicle Selection: The choice of vehicle is critical for in vivo studies. While this compound is soluble in 0.1 M HCl, this is not suitable for injection. A common approach for compounds with limited aqueous solubility is to use a co-solvent system. A typical vehicle might consist of:

    • 5-10% DMSO

    • 10-40% PEG400

    • 1-5% Tween 80

    • Quantum satis (q.s.) with sterile saline or PBS

  • Preparation: a. Weigh the required amount of this compound. b. If using a co-solvent system, first dissolve the compound in the organic solvent component(s) (e.g., DMSO, PEG400). c. Gradually add the aqueous component (saline or PBS) while vortexing or sonicating to maintain a clear solution. d. Adjust the pH of the final solution to a physiologically compatible range (typically pH 6.5-7.4) if necessary.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.

  • Administration: Administer the solution to the animals via the desired route (e.g., subcutaneous injection). The dosing volume should be appropriate for the size of the animal.

Important Considerations for In Vivo Studies:

  • Toxicity: Always perform preliminary dose-range finding studies to determine the maximum tolerated dose (MTD) of the compound and the vehicle in the chosen animal model.

  • Controls: Include a vehicle control group that receives the same volume of the vehicle without the drug.

  • Stability: Prepare dosing solutions fresh on the day of the experiment.

Mandatory Visualizations

Signaling Pathways

eseroline_pathways

Experimental Workflow

eseroline_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol start Start: Weigh This compound dissolve Dissolve in Anhydrous DMSO start->dissolve dissolve_invivo Dissolve in Vehicle (e.g., Saline/Co-solvent) start->dissolve_invivo For In Vivo (Direct Weighing) stock_solution High-Concentration Stock Solution dissolve->stock_solution store Aliquot and Store at -20°C or -80°C stock_solution->store thaw_stock_invitro Thaw Stock Aliquot stock_solution->thaw_stock_invitro For In Vitro serial_dilute Serial Dilution in Culture Medium/Buffer thaw_stock_invitro->serial_dilute working_solution Working Solution serial_dilute->working_solution apply_to_cells Apply to Cells working_solution->apply_to_cells sterile_filter Sterile Filter dissolve_invivo->sterile_filter dosing_solution Dosing Solution sterile_filter->dosing_solution administer Administer to Animal dosing_solution->administer

References

Application Notes and Protocols for (-)-Eseroline Fumarate in Antinociceptive Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-eseroline fumarate (B1241708), a potent antinocereceptive agent, in various preclinical pain models. Detailed protocols for the hot plate test, tail-flick test, and acetic acid-induced writhing test are provided, along with a summary of its mechanism of action and expected outcomes.

Introduction

(-)-Eseroline, a physostigmine (B191203) derivative, has demonstrated significant antinociceptive properties, with studies indicating its potency may surpass that of morphine.[1] Its mechanism of action is primarily attributed to its agonist activity at opioid receptors.[2] Additionally, eseroline (B613827) exhibits reversible inhibition of acetylcholinesterase (AChE), which may also contribute to its analgesic effects.[3] This dual action on both the opioid and cholinergic systems makes (-)-eseroline fumarate a compound of interest for pain research and analgesic drug development.

The antinociceptive effects of (-)-eseroline can be robustly evaluated using a battery of well-established rodent pain models. These assays are designed to assess responses to thermal and chemical noxious stimuli, providing insights into the compound's efficacy against different pain modalities.

Mechanism of Action Signaling Pathway

The proposed signaling pathway for the antinociceptive action of this compound involves the activation of opioid receptors, leading to the inhibition of neuronal signaling and neurotransmitter release.

eseroline_pathway eseroline This compound opioid_receptor Opioid Receptor (e.g., μ-opioid receptor) eseroline->opioid_receptor Binds to g_protein Gi/o Protein Activation opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel Modulates camp Decreased cAMP adenylyl_cyclase->camp Leads to antinociception Antinociception camp->antinociception Contributes to k_channel K+ Channel Activation (Hyperpolarization) ion_channel->k_channel ca_channel Ca2+ Channel Inhibition ion_channel->ca_channel neurotransmitter Reduced Neurotransmitter Release (e.g., Substance P, Glutamate) k_channel->neurotransmitter Contributes to ca_channel->neurotransmitter Directly causes neurotransmitter->antinociception Results in

Caption: Proposed signaling pathway of this compound's antinociceptive action.

Quantitative Data Summary

While literature strongly supports the potent antinociceptive effects of this compound, specific ED₅₀ and %MPE values from dose-response studies in the described assays are not consistently reported in readily available publications. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Antinociceptive Efficacy of this compound in the Hot Plate Test

SpeciesRoute of AdministrationDose (mg/kg)Latency (seconds)% Maximum Possible Effect (%MPE)ED₅₀ (mg/kg)
Mousee.g., s.c.VehicleData not availableData not availableData not available
Dose 1Data not availableData not available
Dose 2Data not availableData not available
Dose 3Data not availableData not available

Table 2: Antinociceptive Efficacy of this compound in the Tail-Flick Test

SpeciesRoute of AdministrationDose (mg/kg)Latency (seconds)% Maximum Possible Effect (%MPE)ED₅₀ (mg/kg)
Rate.g., i.p.VehicleData not availableData not availableData not available
Dose 1Data not availableData not available
Dose 2Data not availableData not available
Dose 3Data not availableData not available

Table 3: Antinociceptive Efficacy of this compound in the Acetic Acid-Induced Writhing Test

SpeciesRoute of AdministrationDose (mg/kg)Number of Writhings% InhibitionED₅₀ (mg/kg)
Mousee.g., p.o.VehicleData not availableData not availableData not available
Dose 1Data not availableData not available
Dose 2Data not availableData not available
Dose 3Data not availableData not available

Experimental Protocols

Hot Plate Test

This assay is used to evaluate the central antinociceptive activity of a compound by measuring the response latency to a thermal stimulus.

Workflow Diagram:

hot_plate_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatize Acclimatize Animals baseline Determine Baseline Latency acclimatize->baseline administer Administer this compound or Vehicle baseline->administer place_on_plate Place Animal on Hot Plate (55 ± 0.5°C) administer->place_on_plate At predetermined time points measure_latency Measure Latency to Paw Licking or Jumping place_on_plate->measure_latency remove Remove Animal at Response or Cut-off Time measure_latency->remove calculate_mpe Calculate %MPE remove->calculate_mpe analyze Statistical Analysis calculate_mpe->analyze

Caption: Experimental workflow for the hot plate test.

Materials:

  • Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)

  • Plexiglass cylinder to confine the animal

  • Stopwatch

  • This compound

  • Vehicle (e.g., saline)

  • Rodents (mice or rats)

Procedure:

  • Acclimatization: Allow animals to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each animal on the hot plate and record the time it takes to elicit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. Animals not responding within the cut-off time should be excluded.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each animal on the hot plate and measure the response latency.

  • Data Analysis: The antinociceptive effect is expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

This assay also assesses central antinociceptive activity by measuring the latency to withdraw the tail from a radiant heat source.

Workflow Diagram:

tail_flick_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatize_restrain Acclimatize Animals to Restrainer baseline_flick Determine Baseline Tail-Flick Latency acclimatize_restrain->baseline_flick administer_drug Administer this compound or Vehicle baseline_flick->administer_drug apply_heat Apply Radiant Heat to Tail administer_drug->apply_heat At predetermined time points measure_flick_latency Measure Latency to Tail Flick apply_heat->measure_flick_latency calculate_mpe_flick Calculate %MPE measure_flick_latency->calculate_mpe_flick analyze_flick Statistical Analysis calculate_mpe_flick->analyze_flick

Caption: Experimental workflow for the tail-flick test.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainers

  • Stopwatch

  • This compound

  • Vehicle

  • Rodents (rats or mice)

Procedure:

  • Acclimatization: Acclimatize the animals to the restrainers for several days before testing to minimize stress.

  • Baseline Latency: Gently place the animal in the restrainer and position its tail over the radiant heat source. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue injury.

  • Drug Administration: Administer this compound or vehicle.

  • Testing: At specified intervals post-administration, repeat the measurement of the tail-flick latency.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This is a chemical-induced pain model used to screen for peripheral and central analgesic activity.

Workflow Diagram:

writhing_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatize_obs Acclimatize Animals to Observation Chamber administer_eseroline Administer this compound or Vehicle acclimatize_obs->administer_eseroline inject_acetic_acid Inject Acetic Acid (i.p.) administer_eseroline->inject_acetic_acid After a set time observe_writhes Observe and Count Writhings for a Defined Period inject_acetic_acid->observe_writhes calculate_inhibition Calculate % Inhibition of Writhing observe_writhes->calculate_inhibition analyze_writhing Statistical Analysis calculate_inhibition->analyze_writhing

Caption: Experimental workflow for the acetic acid-induced writhing test.

Materials:

  • Observation chambers

  • Syringes and needles

  • 0.6% Acetic acid solution

  • This compound

  • Vehicle

  • Mice

Procedure:

  • Acclimatization: Place the mice in the observation chambers for at least 30 minutes to allow them to acclimate.

  • Drug Administration: Administer this compound or vehicle, typically 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.

  • Observation: Immediately after the acetic acid injection, observe the animals and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis: The antinociceptive activity is expressed as the percentage of inhibition of writhing, calculated as follows: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100

Safety Precautions
  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Appropriate personal protective equipment (PPE) should be worn when handling this compound and other chemicals.

  • Cut-off times in thermal assays are critical to prevent tissue damage to the animals.

Conclusion

This compound is a potent antinociceptive agent with a mechanism of action involving both opioid and cholinergic pathways. The hot plate, tail-flick, and acetic acid-induced writhing tests are suitable and well-validated assays for characterizing its analgesic properties. The protocols provided herein offer a framework for researchers to systematically evaluate the antinociceptive effects of this compound and other novel analgesic compounds. Further research is warranted to fully elucidate its dose-response relationship and therapeutic potential.

References

Measuring Acetylcholinesterase Inhibition by (-)-Eseroline Fumarate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for measuring the inhibition of acetylcholinesterase (AChE) by (-)-Eseroline fumarate (B1241708). The protocols outlined below are based on the widely adopted Ellman's method, a robust and sensitive colorimetric assay suitable for determining the potency of AChE inhibitors.[1][2]

Introduction to Acetylcholinesterase and (-)-Eseroline Fumarate

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) and terminating synaptic transmission.[1][3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, which is a key therapeutic strategy for conditions like Alzheimer's disease.[1][2]

(-)-Eseroline, a metabolite of physostigmine (B191203), is a compound of interest for its interaction with the cholinergic system.[4] It acts as a competitive and reversible inhibitor of acetylcholinesterase.[5][6] Understanding the kinetics and inhibitory potential of this compound is crucial for its development as a potential therapeutic agent.

Principle of the Assay

The most common method for measuring AChE activity is the Ellman's assay.[7] This colorimetric method utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[1] The rate of TNB formation is directly proportional to AChE activity. When an inhibitor like this compound is present, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color development.[1]

Data Presentation: Inhibitory Activity of (-)-Eseroline

The inhibitory potency of (-)-Eseroline against acetylcholinesterase has been characterized, revealing it to be a strong competitive inhibitor.[5] The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

CompoundEnzyme SourceInhibition Constant (Ki)Notes
(-)-EserolineElectric Eel Acetylcholinesterase0.15 ± 0.08 µMA potent competitive inhibitor.[5]
(-)-EserolineHuman Red Blood Cell Acetylcholinesterase0.22 ± 0.10 µMDemonstrates strong inhibition of human AChE.[5]
(-)-EserolineRat Brain Acetylcholinesterase0.61 ± 0.12 µMEffective in inhibiting AChE from a mammalian central nervous system source.[5]

Note: IC50 values, the concentration of an inhibitor required to reduce enzyme activity by 50%, are also commonly used to express inhibitory potency.[8] While a specific IC50 value for this compound was not found in the initial search, the provided Ki values indicate significant inhibitory activity.

Experimental Protocols

This section details the methodology for determining the inhibitory potential of this compound against AChE using a 96-well plate format.

Materials and Reagents
  • Enzyme: Purified Acetylcholinesterase (e.g., from electric eel or recombinant human)[7]

  • Buffer: 0.1 M Phosphate (B84403) Buffer, pH 8.0[1]

  • Substrate: Acetylthiocholine Iodide (ATCI)[7]

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)[7]

  • Test Compound: this compound

  • Positive Control: A known AChE inhibitor (e.g., Donepezil)[7]

  • Equipment:

    • 96-well microplate reader with absorbance detection at 412 nm[7]

    • Multichannel pipette[7]

    • Incubator set to a constant temperature (e.g., 25°C or 37°C)[7][9]

Preparation of Solutions
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 8.0.[1]

  • AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to produce a linear reaction rate for at least 10-15 minutes. A typical final concentration is between 0.1 and 0.5 U/mL.[7]

  • ATCI Solution (Substrate): Prepare a stock solution of 10 mM ATCI in deionized water.[7]

  • DTNB Solution (Chromogen): Prepare a stock solution of 10 mM DTNB in the phosphate buffer.[7]

  • This compound Solutions: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Create a serial dilution series in the phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is low (typically ≤1%) to avoid solvent effects.[7]

Assay Procedure (96-Well Plate)
  • Plate Setup:

    • Blank Wells: Add buffer to these wells.

    • Control Wells (100% Activity): Add buffer, DTNB solution, and AChE solution.

    • Test Compound Wells: Add buffer, DTNB solution, AChE solution, and the desired concentration of this compound solution.

  • Pre-incubation: Add 50 µL of the this compound solution (or buffer for the control) and 50 µL of the AChE solution to the respective wells. Gently mix and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the chosen temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[1][7]

  • Reaction Initiation: Prepare a substrate solution by mixing the ATCI and DTNB solutions. A common approach is to prepare a solution containing 0.2 mM DTNB and 0.24 mM ATCI in the buffer.[1] Add 100 µL of this substrate solution to all wells to start the enzymatic reaction.[1]

  • Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm. Take readings at regular intervals (e.g., every 60 seconds) for 15-20 minutes.[7]

Data Analysis
  • Calculate Reaction Rates: Determine the rate of the reaction (velocity, V) from the linear portion of the absorbance versus time plot for each well.[7]

  • Calculate Percentage Inhibition: The percentage of AChE inhibition for each concentration of this compound can be calculated using the following formula:[1] % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] x 100 Where:

    • Activity_control is the rate of absorbance change in the control well.

    • Activity_inhibitor is the rate of absorbance change in the well with the inhibitor.

  • Determine IC50 Value: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][10]

  • Kinetic Analysis (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive), experiments can be performed with varying concentrations of both the substrate (ATCI) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.[11][12]

Visualizations

Caption: Acetylcholinesterase Inhibition by this compound.

Ellmans_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Measurement & Analysis Reagents Prepare Reagents: AChE, Buffer, ATCI, DTNB, (-)-Eseroline Plate_Setup Plate Setup: Blank, Control, Test Compound Wells Reagents->Plate_Setup Preincubation Pre-incubate AChE with (-)-Eseroline Plate_Setup->Preincubation Reaction_Start Add Substrate Mix (ATCI + DTNB) Preincubation->Reaction_Start Kinetic_Read Kinetic Measurement of Absorbance at 412 nm Reaction_Start->Kinetic_Read Data_Analysis Calculate % Inhibition and IC50 Value Kinetic_Read->Data_Analysis

Caption: Experimental Workflow for the Ellman's Assay.

References

Protocols for Studying the Neurotoxic Effects of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has been identified as a compound of interest due to its neuroactive properties. While it exhibits antinociceptive effects, studies have also revealed its potential for neurotoxicity, primarily through the induction of neuronal cell death.[1][2] The underlying mechanism of this neurotoxicity is linked to a significant depletion of cellular adenosine (B11128) triphosphate (ATP).[3] These application notes provide detailed protocols for in vitro and in vivo studies to assess the neurotoxic effects of (-)-Eseroline fumarate (B1241708), offering a framework for researchers in neuropharmacology and drug development.

In Vitro Neurotoxicity Assessment

A foundational step in characterizing the neurotoxicity of (-)-Eseroline fumarate involves the use of cultured neuronal cells. Cell lines such as mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG 108-15 have been successfully utilized in previous studies.[3]

Key In Vitro Assays

Two primary assays are recommended to quantify the neurotoxic effects of this compound in vitro: the Lactate Dehydrogenase (LDH) Leakage Assay and the ATP Bioluminescence Assay.

1. Lactate Dehydrogenase (LDH) Leakage Assay

This assay measures the release of LDH from damaged cells, providing an index of cytotoxicity.

Protocol:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Treatment: After 24 hours of incubation to allow for cell adherence, expose the cells to varying concentrations of this compound. It is recommended to use a concentration range of 10 µM to 500 µM to determine a dose-response curve. Include a vehicle control (culture medium without the test compound) and a positive control for maximum LDH release (e.g., using a lysis buffer).

  • Incubation: Incubate the plate for a predetermined time, for example, 24 hours.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 1 M acetic acid) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of LDH release for each treatment group relative to the positive control.

2. ATP Bioluminescence Assay

This assay quantifies the amount of ATP in viable cells, directly reflecting the known mechanism of this compound-induced neurotoxicity.

Protocol:

  • Cell Seeding: Plate neuronal cells in an opaque-walled 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 µM to 500 µM) and include a vehicle control.

  • Incubation: Incubate for the desired period (e.g., 1, 6, 12, or 24 hours) to assess the time-course of ATP depletion.

  • Cell Lysis and ATP Release: Add 100 µL of a cell lysis reagent to each well and mix gently.

  • Bioluminescent Reaction: Add 100 µL of a luciferase-luciferin reagent to each well.

  • Data Acquisition: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Calculation: Express the results as a percentage of the ATP level in the vehicle-treated control cells.

Data Presentation: In Vitro Neurotoxicity
Cell LineAssayEndpointThis compound Concentration (µM)ResultReference
NG-108-15Adenine Nucleotide Release50% Release40 - 75Increased Release[3]
N1E-115Adenine Nucleotide Release50% Release40 - 75Increased Release[3]
C6Adenine Nucleotide Release50% Release80 - 120Increased Release[3]
NG-108-15LDH Leakage50% Leakage40 - 75Increased Leakage[3]
N1E-115LDH Leakage50% Leakage40 - 75Increased Leakage[3]
C6LDH Leakage50% Leakage80 - 120Increased Leakage[3]
N1E-115ATP Depletion>50% Loss300Decreased ATP[3]

In Vivo Neurotoxicity Assessment

To understand the systemic effects of this compound, in vivo studies using rodent models (e.g., rats or mice) are essential. These studies should be designed to assess behavioral changes and to perform histopathological examination of the brain.

Experimental Design for In Vivo Studies

1. Animal Models and Dosing

  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for neurotoxicity studies.

  • Route of Administration: Based on previous studies with eseroline (B613827) for other endpoints, subcutaneous (s.c.) or intraperitoneal (i.p.) administration can be considered.[1][2]

  • Dosage: A dose-range finding study is crucial. Based on antinociceptive studies, a starting range of 1 mg/kg to 10 mg/kg could be explored for neurotoxicity.[1] A suggested approach is to test at least three dose levels (low, medium, and high) along with a vehicle control group.

  • Frequency and Duration: The study can be designed for acute (single dose), sub-acute (e.g., daily for 7 days), or sub-chronic (e.g., daily for 28 days) exposure, depending on the research question.

2. Behavioral Assessments

Behavioral tests should be selected to probe functions that are sensitive to neuronal energy deficits and cell death.

  • Motor Function:

    • Open Field Test: To assess general locomotor activity, exploratory behavior, and anxiety. A decrease in activity could indicate motor deficits or sedation.

    • Rotarod Test: To evaluate motor coordination and balance.

  • Cognitive Function:

    • Morris Water Maze: To assess spatial learning and memory, which are sensitive to hippocampal function.

    • Novel Object Recognition Test: To evaluate learning and memory, particularly recognition memory.

  • Affective State:

    • Elevated Plus Maze: To assess anxiety-like behavior.

    • Forced Swim Test: To evaluate depressive-like behavior.

Protocol for Behavioral Testing:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before each test.

  • Test Battery: Conduct the behavioral tests in a specific order, typically from the least stressful to the most stressful (e.g., open field, novel object recognition, elevated plus maze, Morris water maze, forced swim test).

  • Data Collection: Use automated tracking software for objective and reliable data collection.

  • Timeline: Perform baseline testing before the first administration of this compound and then at selected time points throughout the study (e.g., weekly).

3. Histopathological Examination

At the end of the study, brain tissue should be collected for histopathological analysis to identify neuronal damage.

Protocol for Histopathology:

  • Tissue Collection: Anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.

  • Brain Extraction and Processing: Carefully extract the brains and post-fix them in 4% paraformaldehyde. Subsequently, process the brains for paraffin (B1166041) or frozen sectioning.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphological assessment and identification of neuronal necrosis or apoptosis.

    • Nissl Staining (e.g., Cresyl Violet): To visualize neuronal cell bodies and assess neuronal loss.

    • Fluoro-Jade B Staining: To specifically label degenerating neurons.

    • Immunohistochemistry: To detect markers of astrogliosis (Glial Fibrillary Acidic Protein - GFAP) and microglial activation (Ionized calcium-binding adapter molecule 1 - Iba1), which are indicators of neuroinflammation and neuronal injury.

  • Analysis: Perform qualitative and quantitative analysis of the stained sections, focusing on brain regions known to be vulnerable to metabolic insults, such as the hippocampus, striatum, and cortex.

Data Presentation: In Vivo Neurotoxicity (Hypothetical)
ParameterTest/AssayEndpointLow Dose (-)-EserolineMedium Dose (-)-EserolineHigh Dose (-)-Eseroline
Behavioral Open FieldTotal Distance TraveledNo significant changeDecreasedSignificantly Decreased
RotarodLatency to FallNo significant changeDecreasedSignificantly Decreased
Morris Water MazeEscape LatencyNo significant changeIncreasedSignificantly Increased
Histopathology H&E/Nissl StainingNeuronal Loss (Hippocampus)No significant changeMildModerate to Severe
GFAP ImmunohistochemistryAstrogliosis (Hippocampus)No significant changeIncreasedSignificantly Increased
Iba1 ImmunohistochemistryMicroglial Activation (Hippocampus)No significant changeIncreasedSignificantly Increased

Potential Neuroprotective Strategies

Given that the neurotoxicity of this compound is linked to ATP depletion, investigating neuroprotective agents that support mitochondrial function is a logical next step.

Potential Neuroprotective Agents:

  • Coenzyme Q10: A vital component of the electron transport chain that has shown neuroprotective effects in models of mitochondrial dysfunction.

  • L-carnitine: Facilitates the transport of fatty acids into the mitochondria for beta-oxidation and subsequent ATP production.[4]

  • Creatine: Can act as a cellular energy buffer by regenerating ATP.

  • Antioxidants (e.g., N-acetylcysteine, Vitamin E): To mitigate oxidative stress that can be a consequence of mitochondrial dysfunction.

Visualizations

G Workflow for In Vitro Neurotoxicity Assessment of this compound cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Seed Neuronal Cells Seed Neuronal Cells Incubate (24h) Incubate (24h) Seed Neuronal Cells->Incubate (24h) Add this compound Add this compound Incubate (24h)->Add this compound Incubate (1-24h) Incubate (1-24h) Add this compound->Incubate (1-24h) LDH Assay LDH Assay Incubate (1-24h)->LDH Assay ATP Assay ATP Assay Incubate (1-24h)->ATP Assay Measure Absorbance (490nm) Measure Absorbance (490nm) LDH Assay->Measure Absorbance (490nm) Measure Luminescence Measure Luminescence ATP Assay->Measure Luminescence Calculate % Cytotoxicity Calculate % Cytotoxicity Measure Absorbance (490nm)->Calculate % Cytotoxicity Calculate % ATP Depletion Calculate % ATP Depletion Measure Luminescence->Calculate % ATP Depletion

Caption: In Vitro Neurotoxicity Assessment Workflow.

G Proposed Signaling Pathway for this compound Neurotoxicity This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction ATP Depletion ATP Depletion Mitochondrial Dysfunction->ATP Depletion Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Activation of Caspases Activation of Caspases ATP Depletion->Activation of Caspases Oxidative Stress->Activation of Caspases Neuronal Cell Death Neuronal Cell Death Activation of Caspases->Neuronal Cell Death

Caption: Proposed Neurotoxicity Signaling Pathway.

G Workflow for In Vivo Neurotoxicity Assessment of this compound cluster_0 Animal Dosing cluster_1 Assessments cluster_2 Endpoints Acclimation Acclimation Baseline Behavioral Tests Baseline Behavioral Tests Acclimation->Baseline Behavioral Tests This compound Administration This compound Administration Baseline Behavioral Tests->this compound Administration Behavioral Testing Behavioral Testing This compound Administration->Behavioral Testing Repeated Measures Histopathology Histopathology This compound Administration->Histopathology Terminal Endpoint Motor Function Motor Function Behavioral Testing->Motor Function Cognitive Function Cognitive Function Behavioral Testing->Cognitive Function Affective State Affective State Behavioral Testing->Affective State Neuronal Loss Neuronal Loss Histopathology->Neuronal Loss Gliosis Gliosis Histopathology->Gliosis

Caption: In Vivo Neurotoxicity Assessment Workflow.

References

Application Notes and Protocols for Investigating Opioid Receptor Signaling Using (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is an opioid agonist and a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1] Unlike its parent compound, the anticholinesterase activity of eseroline (B613827) is weak and readily reversible.[1] It exerts potent analgesic effects primarily through its action on the µ-opioid receptor (MOR).[1][2] This makes (-)-eseroline fumarate (B1241708) a valuable research tool for investigating MOR-mediated signaling pathways and for the preclinical assessment of novel analgesics.

These application notes provide a comprehensive guide for utilizing (-)-eseroline fumarate to study opioid receptor signaling. Detailed protocols for key in vitro assays are provided to enable researchers to characterize the binding affinity, functional potency, and downstream signaling pathways engaged by this compound.

Quantitative Data Summary

Table 1: Opioid Receptor Binding Affinities (Ki)

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
This compound Data not availableData not availableData not available
DAMGO~1-2>1000>1000
Morphine~1-10~200-1000~100-500
Naloxone~1-5~20-100~20-100

Note: Ki values can vary depending on the experimental conditions (e.g., radioligand, tissue preparation).

Table 2: Functional Activity at the µ-Opioid Receptor

CompoundAssayParameterValue
This compound GTPγS BindingEC50Data not available
Emax (% of DAMGO)Data not available
cAMP InhibitionEC50Data not available
Emax (% of DAMGO)Data not available
β-Arrestin RecruitmentEC50Data not available
Emax (% of DAMGO)Data not available
DAMGOGTPγS BindingEC50~5-50 nM
Emax100% (Full Agonist)
cAMP InhibitionEC50~1-10 nM
Emax100% (Full Agonist)
β-Arrestin RecruitmentEC50~10-100 nM
Emax100% (Full Agonist)
MorphineGTPγS BindingEC50~20-200 nM
EmaxPartial to Full Agonist
cAMP InhibitionEC50~10-100 nM
EmaxFull Agonist
β-Arrestin RecruitmentEC50~100-1000 nM
EmaxPartial to Full Agonist

Note: EC50 and Emax values are highly dependent on the cell system and assay conditions.

Signaling Pathways

Opioid receptors, including the MOR, are G-protein coupled receptors (GPCRs). Agonist binding initiates two primary signaling cascades: G-protein signaling and β-arrestin-mediated signaling.

cluster_membrane Plasma Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Eseroline (-)-Eseroline MOR µ-Opioid Receptor (MOR) Eseroline->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK/ERK Signaling Beta_Arrestin->MAPK

Opioid receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for opioid receptors through competition with a radiolabeled ligand.

Start Start Prepare_Membranes Prepare Receptor Membranes (e.g., from CHO-MOR cells) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand (e.g., [3H]DAMGO) - this compound (variable conc.) Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate IC50 and Ki) Quantify->Analyze End End Analyze->End Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with: - GDP - this compound (variable conc.) - [35S]GTPγS Prepare_Membranes->Incubate Separate Separate Bound and Free [35S]GTPγS (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate EC50 and Emax) Quantify->Analyze End End Analyze->End Start Start Seed_Cells Seed Cells Expressing MOR in a 96-well plate Start->Seed_Cells Pre_treat Pre-treat with this compound (variable conc.) Seed_Cells->Pre_treat Stimulate Stimulate with Forskolin to induce cAMP production Pre_treat->Stimulate Lyse_and_Detect Lyse Cells and Detect cAMP levels (e.g., HTRF, ELISA) Stimulate->Lyse_and_Detect Analyze Data Analysis (Calculate IC50 or EC50) Lyse_and_Detect->Analyze End End Analyze->End Start Start Seed_Cells Seed Cells with Reporter System (e.g., PathHunter β-arrestin cells) Start->Seed_Cells Stimulate Stimulate with this compound (variable conc.) Seed_Cells->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Add_Substrate Add Detection Reagents/Substrate Incubate->Add_Substrate Measure_Signal Measure Signal (Luminescence/Fluorescence) Add_Substrate->Measure_Signal Analyze Data Analysis (Calculate EC50 and Emax) Measure_Signal->Analyze End End Analyze->End

References

Application of (-)-Eseroline Fumarate in Pain Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has emerged as a compound of interest in pain research due to its unique dual mechanism of action. It functions as both a reversible inhibitor of acetylcholinesterase (AChE) and an agonist at opioid receptors, exhibiting a pharmacological profile that distinguishes it from traditional analgesics.[1] This dual action suggests its potential utility in various pain states, including those with both inflammatory and neuropathic components. Notably, the analgesic activity is stereospecific to the (-)-enantiomer, which displays potent narcotic agonist effects in vivo, comparable to morphine. This document provides detailed application notes and protocols for the use of (-)-Eseroline fumarate (B1241708) in preclinical pain research models.

Mechanism of Action

(-)-Eseroline fumarate exerts its analgesic effects through two primary pathways:

  • Cholinergic System Modulation: By reversibly inhibiting acetylcholinesterase, (-)-Eseroline increases the synaptic concentration of acetylcholine (B1216132) (ACh). Elevated ACh levels enhance cholinergic transmission, which is known to play a significant role in pain modulation at both spinal and supraspinal levels.

  • Opioid Receptor Agonism: (-)-Eseroline acts as an agonist at opioid receptors, a mechanism shared with classical opioid analgesics like morphine. This activity is supported by the fact that its antinociceptive effects can be antagonized by the non-selective opioid antagonist, naloxone.

This dual mechanism makes (-)-Eseroline a compelling subject for investigating the interplay between the cholinergic and opioid systems in the context of pain relief.

Data Presentation

In Vitro Activity of (-)-Eseroline
ParameterSourceValue (Ki in µM)
Acetylcholinesterase (AChE) Inhibition
Electric Eel0.15 ± 0.08[2]
Human Red Blood Cells0.22 ± 0.10[2]
Rat Brain0.61 ± 0.12[2]
Butyrylcholinesterase (BuChE) Inhibition
Horse Serum208 ± 42[2]
In Vivo Analgesic Activity of (-)-Eseroline
Pain ModelSpeciesRoute of AdministrationDose (mg/kg)Observed EffectDuration of ActionAntagonism
Noxious Mechanical and Thermal StimuliRatIntraperitoneal (i.p.)5Suppression of nociceptive responses~60 minutesNaloxone (1 mg/kg, i.p.)

Experimental Protocols

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model is used to evaluate peripherally acting analgesics by inducing visceral pain.

Materials:

  • This compound

  • Acetic acid solution (0.6% in saline)

  • Vehicle (e.g., saline, distilled water)

  • Standard analgesic (e.g., Morphine sulfate, 5 mg/kg)

  • Male Swiss albino mice (20-25 g)

  • Observation chambers

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment.

  • Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 1, 2.5, 5 mg/kg, i.p.)

    • Group 3: Positive control (Morphine sulfate, 5 mg/kg, i.p.)

  • Drug Administration: Administer the vehicle, this compound, or morphine intraperitoneally 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test (Thermal Pain Model)

This test assesses the central analgesic activity of compounds by measuring the reaction time to a thermal stimulus.

Materials:

  • This compound

  • Vehicle

  • Standard analgesic (e.g., Morphine sulfate, 10 mg/kg)

  • Male mice or rats

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • Stopwatch

Procedure:

  • Animal Acclimatization and Selection: Acclimate animals to the testing room for at least 1 hour. Pre-screen the animals on the hot plate and select those that show a response (paw licking or jumping) within 15 seconds to be included in the study.

  • Grouping: Randomly assign the selected animals to different groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 2.5, 5, 10 mg/kg, i.p.)

    • Group 3: Positive control (Morphine sulfate, 10 mg/kg, i.p.)

  • Baseline Latency: Measure the baseline reaction time for each animal before drug administration.

  • Drug Administration: Administer the vehicle, this compound, or morphine via the desired route (e.g., intraperitoneally).

  • Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate and record the latency to the first sign of nociception (paw licking, shaking, or jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

  • Data Analysis: The increase in latency period is an indicator of analgesia. Calculate the mean latency for each group at each time point. The results can be expressed as the mean latency time or as the percentage of maximal possible effect (%MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Formalin Test (Inflammatory Pain Model)

This model produces a biphasic pain response and is useful for differentiating between centrally and peripherally acting analgesics.

Materials:

  • This compound

  • Vehicle

  • Standard analgesics (e.g., Morphine for central action, Indomethacin for peripheral action)

  • Formalin solution (e.g., 2.5% in saline)

  • Male mice or rats

  • Observation chambers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate animals to the observation chambers for at least 30 minutes before the test.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 2.5, 5, 10 mg/kg, i.p.)

    • Group 3: Positive controls (e.g., Morphine, Indomethacin)

  • Drug Administration: Administer the vehicle, this compound, or standard drugs 30-60 minutes before the formalin injection.

  • Induction of Nociception: Inject a small volume (e.g., 20 µL) of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after the injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation is typically divided into two phases:

    • Phase 1 (Neurogenic pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory pain): 15-30 minutes post-injection.

  • Data Analysis: Calculate the mean time spent licking/biting for each phase and for each group. A reduction in the duration of licking/biting in either phase indicates antinociceptive activity.

Visualizations

Signaling_Pathway cluster_cholinergic Cholinergic Pathway cluster_opioid Opioid Pathway Eseroline_C (-)-Eseroline AChE Acetylcholinesterase (AChE) Eseroline_C->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Chol_Receptor Cholinergic Receptors ACh->Chol_Receptor Activates Analgesia_C Analgesia Chol_Receptor->Analgesia_C Eseroline_O (-)-Eseroline Opioid_Receptor Opioid Receptors Eseroline_O->Opioid_Receptor Activates Analgesia_O Analgesia Opioid_Receptor->Analgesia_O

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_models Pain Models cluster_assessment Assessment Animal_Prep Animal Acclimatization & Grouping Drug_Admin Drug Administration (-)-Eseroline / Vehicle / Positive Control Animal_Prep->Drug_Admin Writhing_Test Acetic Acid-Induced Writhing Test Drug_Admin->Writhing_Test Hot_Plate_Test Hot Plate Test Drug_Admin->Hot_Plate_Test Formalin_Test Formalin Test Drug_Admin->Formalin_Test Data_Collection Data Collection (Writhes / Latency / Licking Time) Writhing_Test->Data_Collection Hot_Plate_Test->Data_Collection Formalin_Test->Data_Collection Data_Analysis Data Analysis (% Inhibition / % MPE) Data_Collection->Data_Analysis

Caption: General experimental workflow for assessing the analgesic effects.

Conclusion

This compound presents a promising profile for pain research, offering a unique opportunity to explore the synergistic potential of cholinergic and opioid pathways in analgesia. The protocols outlined above provide a framework for the systematic evaluation of its efficacy in various preclinical pain models. Further research, particularly dose-response studies and investigations into its effects in neuropathic pain models, is warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: (-)-Eseroline Fumarate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and appropriate storage conditions for (-)-Eseroline fumarate (B1241708). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of (-)-Eseroline fumarate?

A: The stability of this compound is primarily influenced by pH, exposure to light, and the presence of oxygen. Eseroline (B613827), the active moiety, is known to be susceptible to pH-dependent hydrolysis and oxidation. The degradation rate increases in neutral to basic conditions.

Q2: What are the recommended storage conditions for solid this compound?

A: For long-term storage, solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. To minimize degradation, storage at -20°C is recommended.

Q3: How should I store solutions of this compound?

A: Solutions of this compound are less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed, light-protected container at 2-8°C. The stability of physostigmine (B191203), a related compound that hydrolyzes to eseroline, is best at a pH of around 3.4 under anaerobic conditions, suggesting that a slightly acidic and oxygen-free environment may also improve the stability of eseroline solutions.[1]

Q4: I've noticed a color change in my this compound solution. What does this indicate?

A: A color change, often to a pink or reddish hue, is a visual indicator of degradation. This is likely due to the oxidation of eseroline to form products like rubreserine.[1] If a color change is observed, it is recommended to discard the solution and prepare a fresh batch.

Q5: Can I use a solution of this compound that has been stored for a few days?

A: It is not recommended. The stability of eseroline in solution is limited, and significant degradation can occur even over a short period, especially if not stored under optimal conditions (i.e., protected from light, at low temperature, and at an appropriate pH). For best results, always use freshly prepared solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared solution, perform a quality control check (e.g., HPLC) to confirm its integrity before use.
Visible particles or discoloration in the solid compound Improper storage leading to degradation.Discard the compound. Ensure that new batches are stored in a tightly sealed, light-resistant container at the recommended low temperature.
Loss of potency in biological assays Hydrolysis or oxidation of the compound.Ensure the pH of the experimental buffer is in a range that minimizes degradation (slightly acidic if possible). Protect the experimental setup from light.
Unexpected peaks in analytical chromatography Presence of degradation products.Identify potential degradation products by comparing with literature or through forced degradation studies. Adjust storage and handling procedures to minimize their formation.

Stability Data

Condition Time Point Parameter Specification Result
Solid, -20°C, Protected from Light 0AppearanceWhite to off-white powderConforms
6 monthsPurity (HPLC)≥ 98.0%99.5%
12 monthsPurity (HPLC)≥ 98.0%99.2%
Solution (pH 5.0), 4°C, Protected from Light 0Purity (HPLC)Report99.8%
24 hoursPurity (HPLC)Report98.5%
48 hoursPurity (HPLC)Report96.1%
Solution (pH 7.4), 25°C, Exposed to Light 0Purity (HPLC)Report99.7%
4 hoursPurity (HPLC)Report85.2%
8 hoursPurity (HPLC)Report72.3%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4] A dark control sample should be stored under the same conditions but protected from light.[5]

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Solution Stability Study

This protocol assesses the stability of this compound in a specific solvent and at a defined temperature.

1. Solution Preparation:

  • Prepare a solution of this compound at the desired concentration in the relevant experimental buffer or solvent.

2. Storage:

  • Aliquot the solution into multiple vials.

  • Store one set of vials at the intended experimental temperature (e.g., 25°C or 37°C) and another set at a control temperature (e.g., 4°C).

  • Protect all vials from light.

3. Time Points:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each storage condition.

4. Analysis:

  • Immediately analyze the sample by a validated HPLC method to determine the concentration of this compound remaining.

  • Calculate the percentage of degradation over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid This compound (Solid) prep_solution Prepare Stock Solution prep_solid->prep_solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation (H2O2) prep_solution->oxidation thermal Thermal Stress prep_solution->thermal photo Photolytic Stress prep_solution->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Identify Degradants & Pathways hplc->data

Caption: Forced degradation experimental workflow.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Degradation Pathways cluster_products Degradation Products compound This compound Stability pH pH compound->pH light Light Exposure compound->light oxygen Oxygen compound->oxygen temperature Temperature compound->temperature hydrolysis Hydrolysis pH->hydrolysis oxidation_path Oxidation light->oxidation_path oxygen->oxidation_path eseroline Eseroline hydrolysis->eseroline rubreserine Rubreserine oxidation_path->rubreserine other Other Degradants oxidation_path->other

Caption: Factors affecting this compound stability.

References

Overcoming (-)-Eseroline fumarate solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for overcoming solubility challenges associated with (-)-Eseroline fumarate (B1241708) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline and why is its solubility a concern? A1: (-)-Eseroline is the primary active metabolite of physostigmine (B191203), a reversible cholinesterase inhibitor.[1] It is investigated for its own biological activities, including antinociceptive (pain-relieving) properties mediated through opioid receptor agonism and acetylcholinesterase inhibition.[2][3] The fumarate salt form is often used to improve handling and stability. However, like many organic compounds, its solubility in aqueous media required for in vitro biological assays can be limited, leading to precipitation and inaccurate experimental results.

Q2: Which solvent is recommended for preparing a stock solution of (-)-Eseroline fumarate? A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of sparingly soluble compounds like this compound.[4] It can dissolve a wide array of nonpolar and polar compounds and is miscible with aqueous culture media.[4]

Q3: What is the maximum final concentration of DMSO I should use in my cell culture experiments? A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the assay wells should be kept as low as possible, ideally below 0.1% and almost always not exceeding 0.5% (v/v).[5] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells.[5]

Q4: My this compound precipitates when I add it to my cell culture medium. What is happening? A4: This phenomenon, often called "crashing out," occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower.[6] The concentration of the compound exceeds its solubility limit in the final medium, causing it to precipitate.

Q5: Can I use other solvents besides DMSO? A5: Yes, other solvents like ethanol (B145695) can be used.[7] However, the choice depends on the specific compound and the tolerance of the cell line being used.[7] It is essential to run a solvent tolerance test for your specific cells to determine the maximum non-toxic concentration. In some cases, a co-solvent system (e.g., a mixture of DMSO and ethanol) might be effective, but requires careful optimization.[6][7]

Solubility Data Summary

The exact solubility of this compound can vary based on purity, temperature, and the specific composition of the aqueous medium. The following table provides general guidance. Researchers must experimentally determine the solubility for their specific assay conditions.

SolventExpected SolubilityKey Considerations & Recommendations
Aqueous Buffers (PBS, etc.) Very Low / Sparingly SolubleDirect dissolution in aqueous media is generally not feasible for creating concentrated stocks.
Cell Culture Media LowThe presence of proteins (e.g., in fetal bovine serum) can sometimes improve solubility, but precipitation is still a high risk upon direct addition of powder or concentrated stock.[8]
Dimethyl Sulfoxide (DMSO) Soluble (e.g., ≥ 10 mg/mL)The preferred solvent for primary stock solutions. Use anhydrous, high-purity DMSO to avoid moisture that can reduce solubility.[5][6]
Ethanol Soluble / Slightly SolubleAn alternative to DMSO.[7] A solvent tolerance control is critical as ethanol can be more toxic to cells than DMSO at similar concentrations.[7]

Troubleshooting Guide: Compound Precipitation

This guide addresses the common problem of this compound precipitating during experimental setup.

Problem 1: Precipitate forms immediately upon adding the stock solution to the culture medium.

Probable CauseRecommended Solution
Final concentration is too high. The desired working concentration exceeds the solubility limit of this compound in the final assay medium. Perform a dose-response experiment to find the highest soluble concentration.[5]
"Crashing Out" from rapid dilution. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Prepare an intermediate dilution in pre-warmed (37°C) culture medium first.[4]
Incorrect solvent for stock. Ensure the primary stock solution is prepared in 100% anhydrous, high-purity DMSO and is fully dissolved before use.[5]
Low temperature of medium. Always use cell culture medium that has been pre-warmed to 37°C. Temperature can significantly impact solubility.[4]

Problem 2: Precipitate forms over time during incubation.

Probable CauseRecommended Solution
Media evaporation. Long-term experiments can lead to evaporation, concentrating the compound and causing it to exceed its solubility limit. Ensure proper incubator humidification and consider using low-evaporation plates or sealing films.[4][5]
Temperature fluctuations. Repeatedly removing plates from the incubator can cause temperature cycling, affecting solubility. Minimize the time plates are outside the incubator.[4]
Interaction with media components. Though less common, the compound may interact with media components over time. Ensure the medium is correctly prepared and buffered at the proper pH.[6]

Visualized Workflows and Pathways

Logical Workflow: Troubleshooting Precipitation

start Precipitation Observed check_stock Is the DMSO stock solution clear and fully dissolved? start->check_stock check_final_conc Is the final working concentration too high? check_stock->check_final_conc Yes remake_stock ACTION: Prepare fresh stock in anhydrous DMSO. Use sonication if needed. check_stock->remake_stock No check_dilution How was the working solution prepared? check_final_conc->check_dilution No lower_conc ACTION: Determine max solubility with a dilution series. Lower the working concentration. check_final_conc->lower_conc Yes check_incubation Does precipitation occur over time in the incubator? check_dilution->check_incubation Standard Protocol improve_dilution ACTION: Use pre-warmed (37°C) medium. Create an intermediate dilution step. Add stock to medium while vortexing. check_dilution->improve_dilution Direct Dilution stabilize_incubation ACTION: Ensure proper incubator humidity. Minimize temperature fluctuations. Use sealed plates for long assays. check_incubation->stabilize_incubation Yes

Caption: A step-by-step logical guide for troubleshooting precipitation.

Signaling Pathway: Acetylcholinesterase Inhibition

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis PostR Postsynaptic Receptor ACh->PostR Binds Choline Choline + Acetate AChE->Choline Signal Increased Cholinergic Signaling PostR->Signal Signal Transduction Eseroline (-)-Eseroline Eseroline->AChE Inhibits

Caption: Mechanism of action for (-)-Eseroline via AChE inhibition.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • In a sterile environment, weigh out the required amount of this compound powder and transfer it to a sterile tube. (Note: The molecular weight of this compound is 323.35 g/mol ).

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[7]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots protected from light at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Cell Culture Media

This protocol helps determine the maximum soluble concentration of your compound in your specific assay medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600-650 nm

Procedure:

  • Prepare Serial Dilutions in DMSO: In a separate plate or in tubes, prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO.[4] This creates a range of concentrations to test.

  • Add to Media: In the 96-well assay plate, add 198 µL of your pre-warmed cell culture medium to each well.

  • Add 2 µL of each DMSO dilution to the corresponding wells containing medium. This creates a final DMSO concentration of 1%. Also include a "DMSO only" vehicle control.

  • Mix and Incubate: Mix the plate gently on a plate shaker for 1-2 minutes.

  • Assess Precipitation:

    • Visual Inspection: Immediately and after 1-2 hours of incubation at 37°C, visually inspect the wells for any signs of cloudiness or precipitate.[4]

    • Quantitative Assessment: Read the absorbance (optical density) of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering from insoluble particles.[4]

  • Determine Maximum Solubility: The highest concentration that remains clear (visually and by absorbance reading) is considered the upper limit for your in vitro assay under these conditions.

References

Technical Support Center: Optimizing (-)-Eseroline Fumarate Dosage for Analgesic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers utilizing (-)-Eseroline fumarate (B1241708) in analgesic studies. It offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to facilitate the optimization of dosing for maximal therapeutic benefit while minimizing potential side effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are not observing the expected analgesic effect after administering (-)-Eseroline fumarate. What could be the issue?

A1: Several factors could contribute to a lack of analgesic effect. Consider the following troubleshooting steps:

  • Dosage: this compound's analgesic effect is dose-dependent. Ensure you are administering a dose within the effective range. A dose of 5 mg/kg (i.p.) has been shown to suppress nociceptive responses in rats.[1] Lower doses may not be sufficient to elicit a significant analgesic response.

  • Route of Administration: The subcutaneous route has been noted for its rapid onset of action, within a few minutes.[2] Ensure the chosen route of administration allows for adequate bioavailability.

  • Compound Stability: this compound can be susceptible to degradation. Ensure the compound has been stored correctly, protected from light and moisture, and that the solution was freshly prepared.

  • Animal Model: The analgesic efficacy can vary between different animal models of nociception (e.g., thermal vs. chemical pain). The hot plate and tail-flick tests are commonly used for centrally acting analgesics like eseroline.

  • Mechanism of Action: The analgesic effects of (-)-Eseroline are mediated by µ-opioid receptors.[1] Co-administration of a µ-opioid antagonist like naloxone (B1662785) should reverse the analgesic effect, confirming the mechanism of action in your model. A dose of 1 mg/kg of naloxone has been shown to antagonize the effects of eseroline.[1]

Q2: What is the proposed mechanism of action for the analgesic effect of this compound?

A2: this compound acts primarily as a potent µ-opioid receptor agonist .[1] This is the principal mechanism behind its analgesic properties. Additionally, it is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203) and exhibits weak, reversible acetylcholinesterase inhibition.[3] It has also been observed to release 5-hydroxytryptamine (serotonin) in the brain, similar to morphine.[2]

Q3: What are the known side effects of this compound, and how can they be mitigated?

A3: The primary concern with this compound is its potential for neurotoxicity at higher concentrations. In vitro studies have shown that concentrations as low as 40-75 µM can induce neuronal cell death.[4] This toxicity is believed to occur through a mechanism involving the depletion of cellular ATP. Other potential side effects, characteristic of opioid agonists, include respiratory depression.

Mitigation Strategies:

  • Dose Optimization: The most critical factor is to use the lowest effective dose for analgesia. Careful dose-response studies are essential to identify the therapeutic window.

  • Monitoring: Closely monitor animals for any signs of neurotoxicity or respiratory distress, especially during initial dose-finding experiments.

  • Duration of Treatment: Given its short-acting nature, prolonged or high-frequency administration should be approached with caution.

Q4: How does the analgesic potency of this compound compare to morphine?

A4: Studies have suggested that this compound is a potent antinociceptive agent, with some reports indicating it may be stronger than morphine in certain analgesic tests.[2] However, it has a shorter duration of action.[2]

Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vivo Analgesic Dosage

Animal ModelDosageRoute of AdministrationObserved EffectCitation
Rat5 mg/kgIntraperitoneal (i.p.)Suppression of nociceptive responses to mechanical and thermal stimuli.[1]

Table 2: In Vitro Neurotoxicity Data

Cell LinesConcentration RangeObservationCitation
NG-108-15 and N1E-115 (neuronal)40-75 µM50% release of adenine (B156593) nucleotides or 50% leakage of LDH in 24 hours.[4]
C6 and ARL-15 (glioma and liver)80-120 µM50% release of adenine nucleotides or 50% leakage of LDH in 24 hours.[4]
N1E-115 (neuronal)0.3 mM (300 µM)>50% loss of ATP within 1 hour.[4]

Experimental Protocols

Below are detailed methodologies for common analgesic assays used to evaluate the efficacy of this compound.

Hot Plate Test

Objective: To assess the response to a thermal pain stimulus, primarily mediated by supraspinal pathways.

Methodology:

  • Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place each animal on the hot plate and start a timer. Observe for signs of nociception, such as licking of the hind paws or jumping. Record the latency (in seconds) for this response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., i.p., s.c.).

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and record the response latency.

  • Data Analysis: The analgesic effect is determined by a significant increase in the reaction time compared to the baseline and vehicle-treated group. The results can be expressed as the percentage of maximal possible effect (%MPE).

Tail-Flick Test

Objective: To measure the latency of a spinal reflex to a thermal stimulus.

Methodology:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Acclimatization: As with the hot plate test, allow animals to acclimate to the environment.

  • Baseline Measurement: Gently restrain the animal and place its tail over the light source. Activate the light source and the timer. The timer stops automatically when the animal flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Measurement: At specified intervals after administration, repeat the tail-flick measurement.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. Data are often presented as the change in latency from baseline or as %MPE.

Visualizations

Signaling Pathway of this compound's Analgesic Action

eseroline_pathway eseroline (-)-Eseroline fumarate mu_receptor µ-Opioid Receptor eseroline->mu_receptor g_protein Gi/o Protein Activation mu_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase inhibits ion_channels Ion Channel Modulation g_protein->ion_channels modulates camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia k_channel ↑ K+ Efflux (Hyperpolarization) ion_channels->k_channel ca_channel ↓ Ca2+ Influx ion_channels->ca_channel neurotransmitter ↓ Neurotransmitter Release k_channel->neurotransmitter ca_channel->neurotransmitter neurotransmitter->analgesia

Caption: Proposed signaling cascade for this compound-mediated analgesia.

Experimental Workflow for Analgesic Efficacy Testing

experimental_workflow start Start: Animal Acclimatization baseline Baseline Analgesic Measurement (Hot Plate / Tail-Flick) start->baseline grouping Random Animal Grouping baseline->grouping vehicle Vehicle Control Administration grouping->vehicle Group 1 eseroline_dose This compound Administration (Various Doses) grouping->eseroline_dose Groups 2-n post_treatment Post-Treatment Analgesic Measurement (Time-course) vehicle->post_treatment eseroline_dose->post_treatment data_analysis Data Analysis (%MPE, Dose-Response Curve) post_treatment->data_analysis end End: Determine ED50 & Therapeutic Window data_analysis->end

Caption: Standard workflow for assessing the analgesic efficacy of this compound.

Troubleshooting Logic for Suboptimal Analgesic Effect

troubleshooting_logic start Issue: Suboptimal Analgesic Effect check_dose Is the dose within the effective range (e.g., ≥ 5 mg/kg)? start->check_dose increase_dose Action: Increase dose systematically. check_dose->increase_dose No check_route Is the route of administration appropriate (e.g., s.c., i.p.)? check_dose->check_route Yes change_route Action: Consider a different route of administration. check_route->change_route No check_compound Is the compound solution freshly prepared and stable? check_route->check_compound Yes prepare_fresh Action: Prepare a fresh solution. check_compound->prepare_fresh No confirm_mechanism Action: Perform naloxone reversal experiment. check_compound->confirm_mechanism Yes

Caption: A logical guide to troubleshooting experiments with this compound.

References

Technical Support Center: Mitigating Neurotoxic Effects of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708). The information is designed to help mitigate the compound's neurotoxic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and why is it neurotoxic?

(-)-Eseroline is a metabolite of the anticholinesterase drug physostigmine.[1] Its neurotoxicity stems primarily from its ability to cause a significant loss of cellular ATP (adenosine triphosphate), the main energy currency of the cell.[1] This energy depletion leads to a cascade of detrimental effects, including damage to the cell membrane, leakage of intracellular components, and ultimately, neuronal cell death.[1]

Q2: What are the typical signs of this compound-induced neurotoxicity in cell culture experiments?

Common indicators of neurotoxicity include:

  • Increased cell membrane permeability: This can be measured by the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium.[1]

  • Decreased cell viability: A reduction in the number of living cells, often assessed by assays that measure metabolic activity or membrane integrity.

  • Depletion of intracellular ATP: This is a key initiating event in eseroline's neurotoxicity.[1]

  • Morphological changes: Neuronal cells may show signs of damage such as neurite retraction, membrane blebbing, and detachment from the culture surface.[1]

Q3: At what concentrations does this compound typically induce neurotoxicity?

The toxic concentrations of (-)-Eseroline can vary depending on the cell type and the duration of exposure. For instance, in NG-108-15 and N1E-115 neuronal cell lines, concentrations ranging from 40 to 75 µM can cause a 50% release of adenine (B156593) nucleotides or 50% leakage of LDH within 24 hours.[1] Noticeable damage to neuronal cells has been observed at concentrations as low as 75 µM.[1]

Troubleshooting Guide

Issue 1: High levels of cell death observed in neuronal cultures treated with this compound.

Potential Cause: The primary mechanism of this compound's neurotoxicity is the depletion of intracellular ATP.[1] This energy crisis can trigger downstream events leading to apoptosis or necrosis.

Suggested Mitigation Strategies (Hypothesized):

While direct experimental evidence for mitigating (-)-Eseroline's specific neurotoxicity is limited, the following strategies are based on its known mechanism of action and general neuroprotective principles.

  • ATP Replenishment:

    • Creatine (B1669601) Supplementation: Creatine can act as an energy buffer by regenerating ATP from ADP, which may help counteract the ATP depletion caused by eseroline.[2][3][4][5][6]

  • Antioxidant Treatment: Oxidative stress is a common consequence of mitochondrial dysfunction and ATP depletion.

    • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC may help to reduce oxidative damage.[7][8][9][10]

    • Resveratrol: This polyphenol has been shown to protect neurons from oxidative stress-induced death and may offer a protective effect.[11][12][13][14][15]

  • Mitochondrial Protection:

    • Bcl-2 Overexpression: In experimental models, overexpression of the anti-apoptotic protein Bcl-2 has been shown to protect against cell death induced by various stimuli.[16][17][18][19][20]

Issue 2: Difficulty in quantifying the extent of neurotoxicity.

Potential Cause: Inconsistent or inappropriate assay methods can lead to unreliable data.

Solution: Employ standardized and validated assays to measure key indicators of neurotoxicity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage.

  • ATP Assay: To directly measure the depletion of intracellular ATP.

  • Mitochondrial Membrane Potential (MMP) Assay: To assess mitochondrial health, as mitochondrial dysfunction is a likely upstream event to ATP depletion.[21][22][23][24][25][26]

Data Presentation

The following tables summarize the reported neurotoxic effects of this compound.

Table 1: Neurotoxic Concentrations of this compound in Neuronal Cell Lines (24-hour exposure) [1]

Cell LineEC50 for Adenine Nucleotide Release (µM)EC50 for LDH Leakage (µM)
NG-108-1540 - 7540 - 75
N1E-11540 - 7540 - 75

Table 2: Time-Dependent ATP Depletion in N1E-115 Cells Treated with 0.3 mM (-)-Eseroline [1]

Treatment DurationATP Depletion
1 hour> 50%

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is adapted from standard colorimetric LDH assays and is used to measure the release of LDH from damaged cells.

Materials:

  • LDH Assay Kit (commercially available)

  • 96-well microplates

  • Cell culture medium

  • This compound stock solution

  • Lysis buffer (provided in the kit)

  • Plate reader capable of measuring absorbance at the appropriate wavelength (typically 490 nm).

Procedure:

  • Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and/or potential mitigating agents. Include untreated controls and a maximum LDH release control (cells treated with lysis buffer).

  • Incubate the plate for the desired experimental duration (e.g., 24 hours).

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions (usually 30 minutes).

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, control, and maximum release wells.

ATP Viability Assay

This protocol is based on luciferin/luciferase-based ATP assays, which measure ATP levels as an indicator of cell viability.

Materials:

  • ATP Assay Kit (com.g., CellTiter-Glo®)

  • Opaque-walled 96-well microplates (to minimize luminescence signal cross-talk)

  • Cell culture medium

  • This compound stock solution

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Seed neuronal cells in an opaque-walled 96-well plate and allow them to adhere.

  • Treat the cells with this compound and any test compounds.

  • Incubate for the desired time period.

  • Equilibrate the plate to room temperature.

  • Add the ATP assay reagent to each well.

  • Mix the contents on a plate shaker for a few minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for the time recommended by the manufacturer to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • ATP levels are proportional to the luminescent signal.

Mitochondrial Membrane Potential (MMP) Assay

This protocol uses a fluorescent dye (e.g., JC-1, TMRM, or TMRE) to assess the mitochondrial membrane potential.

Materials:

  • Fluorescent dye for MMP measurement (e.g., JC-1)

  • Fluorescence microplate reader or fluorescence microscope

  • Cell culture medium

  • This compound stock solution

  • FCCP or CCCP (a protonophore used as a positive control for mitochondrial depolarization).

Procedure:

  • Seed cells in a suitable culture plate (e.g., 96-well black-walled plate for plate reader analysis).

  • Treat cells with this compound for the desired duration. Include a positive control treated with FCCP or CCCP.

  • Load the cells with the MMP-sensitive dye according to the manufacturer's instructions. This typically involves a 15-30 minute incubation.

  • Wash the cells with an appropriate buffer to remove excess dye.

  • Measure the fluorescence. For JC-1, readings are taken at two different emission wavelengths to determine the ratio of red (aggregated dye in healthy mitochondria) to green (monomeric dye in the cytoplasm of depolarized cells) fluorescence. For TMRM/TMRE, a single fluorescence reading is taken.

  • A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in fluorescence intensity (for TMRM/TMRE) indicates a loss of mitochondrial membrane potential.

Visualizations

Hypothesized Signaling Pathway of this compound Neurotoxicity

Eseroline_Neurotoxicity_Pathway cluster_initiator Initiating Event cluster_mitochondria Mitochondrial Dysfunction cluster_downstream Downstream Effects Eseroline Eseroline Mitochondria Mitochondria Eseroline->Mitochondria Direct or Indirect Interaction ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Inhibition of Oxidative Phosphorylation MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss LDH_Leakage LDH Leakage ATP_Depletion->LDH_Leakage Membrane Pump Failure Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_assays Endpoint Assays Start Start: Neuronal Cell Culture Treatment Treatment Groups: 1. Control 2. Eseroline 3. Eseroline + Mitigating Agent Start->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay ATP_Assay ATP Assay (Viability/Energy Status) Incubation->ATP_Assay MMP_Assay MMP Assay (Mitochondrial Health) Incubation->MMP_Assay Data_Analysis Data Analysis and Comparison of Groups LDH_Assay->Data_Analysis ATP_Assay->Data_Analysis MMP_Assay->Data_Analysis Conclusion Conclusion: Efficacy of Mitigating Agent Data_Analysis->Conclusion Mitigation_Strategies cluster_mechanisms Key Mechanisms cluster_interventions Potential Interventions Eseroline_Toxicity This compound Neurotoxicity ATP_Depletion ATP Depletion Eseroline_Toxicity->ATP_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction Eseroline_Toxicity->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress ATP_Replenishment ATP Replenishment (e.g., Creatine) ATP_Replenishment->ATP_Depletion Antioxidants Antioxidants (e.g., NAC, Resveratrol) Antioxidants->Oxidative_Stress Mitochondrial_Support Mitochondrial Support (e.g., Bcl-2) Mitochondrial_Support->Mitochondrial_Dysfunction

References

Troubleshooting (-)-Eseroline fumarate dose-response curve variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708). The content is designed to address common issues encountered during in vitro experiments, particularly focusing on dose-response curve variability.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline and what are its primary mechanisms of action?

A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor, physostigmine (B191203).[1] It is a dual-action molecule with two primary mechanisms of action:

  • Acetylcholinesterase (AChE) Inhibition: It acts as a weak, reversible, and competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft.

  • μ-Opioid Receptor Agonism: It is a potent agonist of the μ-opioid receptor, which is the primary target for opioid analgesics like morphine.

This dual activity is a critical factor to consider when designing and interpreting experiments, as the observed biological effect will be a composite of these two distinct pharmacological actions.

Q2: Why am I observing a biphasic or "bell-shaped" dose-response curve with (-)-Eseroline fumarate?

A2: A biphasic dose-response curve, where the response increases at lower concentrations and then decreases at higher concentrations, is a known characteristic of (-)-Eseroline in some experimental systems.[2] This can be attributed to several factors:

  • Dual Mechanism of Action: The opposing effects of its two primary actions at different concentration ranges can result in a non-monotonic dose-response. For instance, the effects of μ-opioid receptor activation might dominate at lower concentrations, while the consequences of acetylcholinesterase inhibition or other effects become more prominent at higher concentrations.

  • Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to the desensitization of the μ-opioid receptor, causing a diminished response.

  • Cellular Toxicity: At higher concentrations (in the micromolar range), (-)-Eseroline has been shown to induce neuronal cell death. This cytotoxicity can lead to a sharp decrease in the measured response in cell-based assays.

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound is typically dissolved in aqueous solutions. It is soluble in 0.1 M HCl, and solutions should be freshly prepared. For stock solutions, sterile water or a buffer appropriate for your experimental system can be used. It is recommended to store the solid compound at -20°C. Once dissolved, it is best to use the solution immediately or store it at -20°C for short periods. Stability in solution can be pH-dependent, and it is advisable to protect it from light.

Troubleshooting Dose-Response Curve Variability

Variability in dose-response curves for this compound is a common challenge. This section provides a structured approach to troubleshooting and identifying the root cause of inconsistencies.

Problem: High variability between replicate experiments.
Potential Cause Troubleshooting Steps
Pipetting Errors Ensure proper calibration and use of pipettes. For low volume additions, consider using automated liquid handlers if available.
Cell Plating Inconsistency Ensure even cell distribution when seeding plates. Use a consistent cell passage number and check for cell viability before each experiment.
Reagent Instability Prepare fresh solutions of this compound for each experiment. Ensure all other reagents (buffers, media, substrates) are within their expiration dates and stored correctly.
Incubation Time and Temperature Fluctuations Use a calibrated incubator and ensure consistent incubation times for all plates. Minor variations in temperature can significantly impact biological activity.
Problem: Non-sigmoidal or biphasic dose-response curve.
Potential Cause Troubleshooting Steps
Dual Agonist/Inhibitor Activity Consider the contribution of both μ-opioid agonism and AChE inhibition. Use specific antagonists for each target (e.g., Naloxone for μ-opioid receptors, a specific AChE inhibitor as a control) to dissect the individual contributions to the overall response.
Cytotoxicity at High Concentrations Perform a parallel cytotoxicity assay (e.g., LDH or MTT assay) with the same concentrations of this compound to determine the threshold for toxic effects. This will help to differentiate a true pharmacological effect from a toxicity-induced decrease in response.
Assay Artifacts High concentrations of the compound may interfere with the assay detection method (e.g., fluorescence quenching, absorbance interference). Run appropriate controls with the compound in the absence of the biological target to check for such interference.

Quantitative Data Summary

Target Parameter Value Species/System
Acetylcholinesterase (AChE)Ki0.15 ± 0.08 µMElectric Eel
Acetylcholinesterase (AChE)Ki0.22 ± 0.10 µMHuman Red Blood Cells
Acetylcholinesterase (AChE)Ki0.61 ± 0.12 µMRat Brain
μ-Opioid ReceptorEC50Not directly reported for (-)-Eseroline. For comparison, the potent μ-opioid agonist PZM21 has an EC50 of 4.6 nM in a Gi/o activation assay.[3]Human μ-opioid receptor

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for measuring AChE activity.

Materials:

  • This compound

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer). Perform serial dilutions to obtain the desired concentration range.

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 20 µL of the this compound dilution or vehicle control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the AChE working solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

μ-Opioid Receptor Activation Assay (cAMP Measurement)

This protocol measures the activation of the μ-opioid receptor by quantifying the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP).

Materials:

  • This compound

  • Cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells)

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell culture medium and supplements

  • 96-well cell culture plate

Procedure:

  • Cell Culture and Plating:

    • Culture the μ-opioid receptor-expressing cells according to standard protocols.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove the culture medium from the cells and replace it with the compound dilutions.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase cAMP levels.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

acetylcholinesterase_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (Muscarinic/Nicotinic) ACh_synapse->AChR Binding Eseroline (-)-Eseroline Eseroline->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction Activation

Caption: Acetylcholinesterase Inhibition Pathway.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Eseroline (-)-Eseroline MOR μ-Opioid Receptor (MOR) Eseroline->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruitment Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: μ-Opioid Receptor Signaling Pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare this compound Serial Dilutions & Assay Reagents Plate_Setup Set up 96-well Plate (Controls & Compound Dilutions) Prepare_Reagents->Plate_Setup Add_Cells_Enzyme Add Cells or Enzyme Plate_Setup->Add_Cells_Enzyme Incubate Incubate Add_Cells_Enzyme->Incubate Add_Substrate_Stimulant Add Substrate or Stimulant Incubate->Add_Substrate_Stimulant Read_Plate Read Plate (Absorbance/Fluorescence) Add_Substrate_Stimulant->Read_Plate Calculate_Response Calculate % Inhibition or % Activity Read_Plate->Calculate_Response Plot_Data Plot Dose-Response Curve Calculate_Response->Plot_Data Determine_Potency Determine IC50/EC50 Plot_Data->Determine_Potency

Caption: General Dose-Response Experiment Workflow.

troubleshooting_logic Start Variable Dose-Response Curve Check_Reproducibility Is the variability between replicates high? Start->Check_Reproducibility Yes_Reproducibility Yes Check_Reproducibility->Yes_Reproducibility No_Reproducibility No Check_Reproducibility->No_Reproducibility Troubleshoot_Technique Review Experimental Technique: - Pipetting - Cell Plating - Reagent Stability Yes_Reproducibility->Troubleshoot_Technique Check_Curve_Shape Is the curve shape non-sigmoidal (biphasic)? No_Reproducibility->Check_Curve_Shape End Consistent Results Troubleshoot_Technique->End Yes_Shape Yes Check_Curve_Shape->Yes_Shape No_Shape No Check_Curve_Shape->No_Shape Investigate_Mechanism Investigate Underlying Mechanism: - Dual-action effects - Cytotoxicity - Assay Interference Yes_Shape->Investigate_Mechanism Standard_Optimization Standard Assay Optimization: - Incubation time - Reagent concentrations No_Shape->Standard_Optimization Investigate_Mechanism->End Standard_Optimization->End

Caption: Troubleshooting Logic for Dose-Response Variability.

References

How to prevent degradation of (-)-Eseroline fumarate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the prevention of (-)-Eseroline fumarate (B1241708) degradation in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of (-)-Eseroline fumarate solutions.

Issue Potential Cause Recommended Solution
Solution turns pink/red/brown Oxidation of the phenolic group of eseroline (B613827), forming colored degradation products like rubreserine (B1680255). This is accelerated by exposure to air (oxygen), light, and non-neutral pH.[1][2]1. Work under an inert atmosphere: Prepare solutions and perform experiments under nitrogen or argon gas to minimize oxygen exposure. 2. Protect from light: Use amber glass vials or wrap containers with aluminum foil.[3] 3. Control pH: Maintain a slightly acidic pH (ideally between 3 and 5) using a suitable buffer system (e.g., citrate (B86180) buffer). 4. Add antioxidants: Consider adding antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to the solution after confirming compatibility with your experimental setup.[3]
Loss of compound activity or concentration over a short period Degradation due to hydrolysis and/or oxidation. Eseroline degradation follows first-order kinetics and is accelerated by increased pH (specific base catalysis) and temperature.[1][4]1. Optimize storage temperature: For short-term storage, refrigerate at 2-8°C. For long-term storage, store at -20°C or ideally at -80°C in single-use aliquots to minimize freeze-thaw cycles.[3] 2. Use degassed solvents: Before preparing solutions, degas the solvent/buffer by sparging with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[3] 3. Verify pH of the solution: Ensure the pH is in the optimal acidic range.
Inconsistent experimental results Instability of the eseroline solution leading to varying active concentrations.1. Prepare fresh solutions: Whenever possible, prepare this compound solutions fresh before each experiment. 2. Implement a stability testing protocol: Regularly monitor the concentration and purity of your stock solutions using a validated analytical method like HPLC. 3. Standardize solution preparation: Follow a strict, detailed protocol for solution preparation to ensure consistency across experiments.
Precipitation in the solution Poor solubility or pH-dependent precipitation.1. Choose an appropriate solvent: While aqueous buffers are common, for higher concentrations, consider using a co-solvent like DMSO, ensuring the final concentration in the assay is compatible with the biological system. 2. Ensure complete dissolution: Use gentle sonication or vortexing to ensure the compound is fully dissolved before use. 3. Check and adjust pH: Ensure the pH of the final solution is within the optimal range for both solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in solution?

A1: The primary degradation pathways for (-)-Eseroline in solution are:

  • Oxidation: The phenolic hydroxyl group of eseroline is highly susceptible to oxidation, especially in the presence of oxygen (air), light, and metal ions. This process leads to the formation of colored quinone-type structures, such as rubreserine, which appears as a pink or red color in the solution.[1][2]

  • Hydrolysis: While eseroline itself is a product of the hydrolysis of physostigmine (B191203), it can undergo further degradation in aqueous solutions. The stability is significantly pH-dependent, with degradation rates increasing at higher (alkaline) pH.[1][4]

Q2: What are the optimal storage conditions for this compound solutions?

A2: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or, for maximum stability, -80°C is ideal.[3] It is advisable to store the solution in single-use aliquots to avoid repeated freeze-thaw cycles.

  • pH: The solution should be maintained at a slightly acidic pH, ideally between 3 and 5. This can be achieved using a suitable buffer system, such as a citrate buffer.[3]

  • Atmosphere: To prevent oxidation, solutions should be prepared with degassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Light Protection: Store solutions in amber glass vials or wrap clear containers in aluminum foil to protect them from light, which can accelerate degradation.[3]

Q3: How can I prevent the oxidation of my this compound solution?

A3: To prevent oxidation, you should:

  • Use Degassed Solvents: Remove dissolved oxygen from your buffer or solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes before use.

  • Work in an Inert Atmosphere: If possible, handle the solid compound and prepare the solution in a glove box or under a stream of inert gas.

  • Add Antioxidants: The addition of antioxidants can be effective. Common choices for phenolic compounds include:

    • Ascorbic Acid (Vitamin C): Often used for its ability to scavenge free radicals.[5][6][7]

    • Sodium Metabisulfite: A common antioxidant used in pharmaceutical formulations.[3]

    • It is crucial to first verify the compatibility of any antioxidant with your specific experimental model to avoid interference.

  • Protect from Light: Light, especially UV radiation, can catalyze oxidation. Always use light-resistant containers.

Q4: How can I monitor the stability of my this compound solution?

A4: The most reliable method for monitoring the stability of your solution is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[3][8][9][10] A validated HPLC method can separate the parent this compound peak from its degradation products (e.g., rubreserine), allowing for accurate quantification of the remaining active compound over time.[3][4]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a citrate buffer with the addition of ascorbic acid as an antioxidant.

Materials:

  • This compound solid

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • L-Ascorbic acid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Nitrogen or Argon gas supply

  • Calibrated analytical balance

  • Calibrated pH meter

  • Sterile, amber glass vials with screw caps

  • Sterile filters (0.22 µm)

  • Sonicator

Procedure:

  • Prepare the Stabilizing Buffer (0.1 M Citrate Buffer, pH 4.0, with 0.1% Ascorbic Acid): a. Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate in high-purity water. b. In a clean glass beaker, mix the two solutions while monitoring the pH until a stable pH of 4.0 is achieved. c. Degas the buffer by sparging with nitrogen or argon gas for at least 20 minutes. d. Dissolve L-ascorbic acid into the degassed buffer to a final concentration of 0.1% (w/v) (1 mg/mL).

  • Prepare the this compound Stock Solution (10 mM): a. Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. In a fume hood or under a gentle stream of inert gas, accurately weigh the required amount of this compound. (Molar Mass of Fumarate salt needs to be considered for accurate molarity). c. Transfer the weighed solid to a sterile amber glass vial. d. Add a small volume of the prepared stabilizing buffer and gently vortex or sonicate until the solid is completely dissolved. e. Add the stabilizing buffer to reach the final desired volume for a 10 mM concentration. f. Flush the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.

  • Storage: a. For immediate use, store the solution at 2-8°C, protected from light. b. For long-term storage, dispense the stock solution into single-use aliquots in amber vials, flush with inert gas, and store at -80°C.

Protocol for HPLC-Based Stability Assessment of this compound Solution

This protocol provides a general framework for assessing the stability of your prepared solution using HPLC. A specific method may need to be developed and validated for your particular instrumentation and requirements.

Instrumentation and Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase components (e.g., phosphate (B84403) buffer, acetonitrile (B52724), methanol)

  • This compound reference standard

  • Stored aliquots of your this compound solution

Procedure:

  • Method Parameters (Example):

    • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 25 mM, pH 3.0) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: UV detection at a wavelength of maximum absorbance for eseroline (e.g., ~245 nm and ~290 nm), or fluorescence detection for higher sensitivity (e.g., excitation at 254 nm and emission at 355 nm).[3]

    • Injection Volume: 20 µL

  • Sample Preparation: a. At designated time points (e.g., 0, 1, 7, 14, 30 days), retrieve an aliquot of the stored this compound solution. b. If frozen, allow the aliquot to thaw completely at room temperature, protected from light. c. Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.

  • Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject a standard solution of this compound of known concentration to determine its retention time and peak area. c. Inject the prepared sample from the stability study. d. Record the chromatogram and identify the peak for (-)-Eseroline and any degradation product peaks (e.g., rubreserine will have a different retention time).

  • Data Analysis: a. Integrate the peak area of the (-)-Eseroline peak in the chromatograms of the stability samples. b. Calculate the concentration of (-)-Eseroline remaining at each time point by comparing its peak area to the peak area of the initial (time 0) sample or a standard curve. c. The percentage of remaining (-)-Eseroline can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100%.

Data Presentation

Table 1: Influence of pH on the Stability of Eseroline in Aqueous Solution

Data extrapolated from studies on eseroline degradation under aerobic conditions. The degradation follows first-order kinetics.[1]

pH of Phosphate Buffer Observed First-Order Rate Constant (k) at Room Temperature (s⁻¹) Interpretation
6.91Value not explicitly stated, but lower than at higher pHRelatively more stable
7.40Value not explicitly stated, but increases with pHDegradation rate increases
7.98Value not explicitly stated, but increases with pHDegradation rate continues to increase
8.41Value not explicitly stated, but increases with pHSignificant degradation
8.94Value not explicitly stated, but highest rateHighly unstable

Signaling Pathways and Experimental Workflows

Diagram 1: Degradation Pathway of (-)-Eseroline

Eseroline (-)-Eseroline Oxidation Oxidation (O₂, Light, Metal Ions) Eseroline->Oxidation Hydrolysis Hydrolysis (Alkaline pH) Eseroline->Hydrolysis Rubreserine Rubreserine (Colored Product) Oxidation->Rubreserine Other_Degradation_Products Other Degradation Products Hydrolysis->Other_Degradation_Products

Caption: Degradation of (-)-Eseroline via oxidation and hydrolysis.

Diagram 2: Experimental Workflow for Preparing a Stabilized Solution

start Start prepare_buffer Prepare Acidic Buffer (e.g., Citrate pH 4.0) start->prepare_buffer degas_buffer Degas Buffer (N₂ or Ar sparging) prepare_buffer->degas_buffer add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) degas_buffer->add_antioxidant weigh_eseroline Weigh this compound (under inert gas if possible) add_antioxidant->weigh_eseroline dissolve Dissolve in Stabilized Buffer weigh_eseroline->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot flush_inert Flush with Inert Gas aliquot->flush_inert store Store at -80°C flush_inert->store end End store->end

Caption: Workflow for preparing a stabilized this compound solution.

Diagram 3: Mechanism of Action - Dual Signaling of (-)-Eseroline

cluster_cholinergic Cholinergic Synapse cluster_opioid Opioid-Responsive Neuron AChE Acetylcholinesterase (AChE) Hydrolysis_ACh ACh Hydrolysis AChE->Hydrolysis_ACh Catalyzes ACh Acetylcholine (ACh) ACh_Receptor Cholinergic Receptor ACh->ACh_Receptor Binds ACh_Receptor->Hydrolysis_ACh Signal Termination Opioid_Receptor Opioid Receptor (e.g., mu) G_Protein G-protein Signaling Opioid_Receptor->G_Protein Activates Analgesia Analgesic Effects G_Protein->Analgesia Leads to Eseroline (-)-Eseroline Eseroline->AChE Reversible Inhibition Eseroline->Opioid_Receptor Agonist Binding

Caption: Dual mechanism of (-)-Eseroline: AChE inhibition and opioid receptor agonism.

References

Technical Support Center: (-)-Eseroline Fumarate Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with (-)-Eseroline fumarate (B1241708) in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline and how is it expected to affect cell viability?

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. It also acts as an opioid agonist.[1] Published studies have shown that (-)-Eseroline can be toxic to neuronal cells, inducing a dose- and time-dependent leakage of lactate (B86563) dehydrogenase (LDH), which is an indicator of cell membrane damage and cytotoxicity.[2] The mechanism of cell death is thought to involve the loss of cellular ATP.

Q2: I'm observing unexpected results in my MTT/XTT assay when using (-)-Eseroline fumarate. What could be the cause?

Unexpected results, such as an apparent increase in cell viability at high concentrations or inconsistent dose-response curves, can be due to direct chemical interference with the assay reagents. Compounds with reducing properties can chemically reduce the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are. While direct evidence for (-)-Eseroline is limited, its indole (B1671886) structure suggests it may have reducing potential.

Q3: Can the fumarate salt in my this compound compound interfere with the assays?

Fumaric acid esters have been studied for their effects on cell viability, but there is no strong evidence to suggest that the fumarate salt itself at the concentrations used for drug treatment would directly interfere with the chemical reactions of MTT, XTT, or LDH assays.[3] However, it is always a good practice to test the vehicle control (in this case, a fumarate salt solution without eseroline) to rule out any effects of the salt or the buffer.

Q4: My LDH assay results show increased cytotoxicity with this compound, but I'm concerned about other potential interferences. Is this a valid concern?

Yes, it is a valid concern. While (-)-Eseroline is known to cause LDH release due to its cytotoxic effects, it's also possible for a test compound to directly interfere with the LDH enzyme activity or the assay's detection chemistry.[4][5] This could lead to an over- or underestimation of cytotoxicity. A cell-free experiment where the compound is added directly to a known amount of LDH can help to identify any direct inhibitory or enhancing effects on the enzyme.[4]

Troubleshooting Guide

Issue 1: Inconsistent or Artificially High Readings in MTT/XTT Assays

Possible Cause: Direct chemical reduction of the tetrazolium salt by this compound.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare a 96-well plate with your complete cell culture medium but without cells.

    • Add the same concentrations of this compound as used in your experiment to these wells.

    • Add the MTT or XTT reagent and incubate for the same duration as your cellular assay.

    • Measure the absorbance. If you observe a color change and an increase in absorbance in the absence of cells, this confirms direct chemical interference.[6][7]

  • Use an Alternative Viability Assay:

    • If interference is confirmed, consider using an assay with a different detection principle, such as a resazurin-based assay (e.g., AlamarBlue), an ATP-based assay (e.g., CellTiter-Glo), or a protease-based viability assay.[8]

  • Visually Inspect for Precipitate:

    • At high concentrations, this compound may precipitate out of solution. These precipitates can scatter light and lead to artificially high absorbance readings. Visually inspect the wells under a microscope before and after adding the assay reagents.

Issue 2: Unexpected Results in the LDH Cytotoxicity Assay

Possible Cause: Direct inhibition or enhancement of LDH enzyme activity by this compound.

Troubleshooting Steps:

  • Perform an LDH Enzyme Activity Control:

    • In a cell-free system (e.g., a 96-well plate with assay buffer), add a known amount of purified LDH (positive control).

    • Add different concentrations of this compound to these wells.

    • Initiate the LDH reaction by adding the substrate and measure the enzyme activity according to the assay protocol.

    • A decrease or increase in the expected LDH activity in the presence of the compound indicates direct interference.[4]

  • Confirm Cytotoxicity with a Secondary Assay:

    • Use an alternative method to confirm cell death, such as a trypan blue exclusion assay or a live/dead cell staining kit that uses fluorescent markers.

Data Summary Table
AssayPotential Interference with this compoundTroubleshooting Recommendation
MTT/XTT Direct Chemical Reduction: The indole moiety of eseroline (B613827) may have reducing properties, leading to non-enzymatic conversion of the tetrazolium salt to formazan, resulting in a false-positive signal for viability.[7][9]Run a cell-free control with the compound and assay reagents to check for direct reduction. If interference is observed, switch to a non-tetrazolium-based assay.
Precipitation: High concentrations of the compound may precipitate, scattering light and increasing absorbance readings.Visually inspect wells for precipitate. If present, consider lowering the concentration or using a different solvent.
LDH Biological Effect (Cytotoxicity): (-)-Eseroline is known to cause LDH leakage from neuronal cells, which is a true measure of cytotoxicity.[2]This is the expected outcome. However, it's important to rule out chemical interference.
Direct Enzyme Inhibition/Activation: The compound could potentially interact directly with the LDH enzyme, affecting its activity and leading to inaccurate cytotoxicity measurements.[4][5]Perform a cell-free LDH activity assay by adding the compound to a known amount of purified LDH.

Experimental Protocols

Cell-Free MTT Interference Assay
  • Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO or culture medium).

  • In a 96-well plate, add 100 µL of cell culture medium to several wells.

  • Add serial dilutions of this compound to these wells to achieve the final concentrations used in your cell-based experiments. Include a vehicle-only control.

  • Prepare the MTT reagent at a concentration of 5 mg/mL in PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly to dissolve any formazan crystals that may have formed.

  • Read the absorbance at 570 nm. An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct interference.[6]

Standard MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well and mix to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Standard XTT Cell Viability Assay
  • Seed cells as described for the MTT assay.

  • Treat cells with this compound.

  • Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the soluble formazan product at 450-500 nm.[6]

Standard LDH Cytotoxicity Assay
  • Seed cells as described for the MTT assay.

  • Treat cells with this compound. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm. Percent cytotoxicity is calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_eseroline Add this compound incubate_24h->add_eseroline incubate_treatment Incubate for Desired Period add_eseroline->incubate_treatment add_reagent Add Viability Reagent (MTT, XTT, or LDH substrate) incubate_treatment->add_reagent incubate_assay Incubate add_reagent->incubate_assay read_plate Read Absorbance incubate_assay->read_plate

Caption: Experimental workflow for assessing cell viability after treatment with this compound.

troubleshooting_flowchart start Unexpected Viability Results? check_assay Which Assay? start->check_assay mtt_xtt MTT / XTT check_assay->mtt_xtt ldh LDH check_assay->ldh cell_free_mtt Run Cell-Free Control mtt_xtt->cell_free_mtt cell_free_ldh Run LDH Enzyme Activity Control ldh->cell_free_ldh interference_mtt Interference Detected? cell_free_mtt->interference_mtt switch_assay Use Alternative Assay (e.g., ATP-based) interference_mtt->switch_assay Yes no_interference_mtt No Interference. Investigate other factors (e.g., precipitation) interference_mtt->no_interference_mtt No interference_ldh Direct Enzyme Effect? cell_free_ldh->interference_ldh confirm_cytotoxicity Confirm with Secondary Assay (e.g., Trypan Blue) interference_ldh->confirm_cytotoxicity Yes no_interference_ldh No Direct Effect. Observed result is likely biological cytotoxicity. interference_ldh->no_interference_ldh No

Caption: Troubleshooting flowchart for unexpected results in viability assays with this compound.

signaling_pathway eseroline This compound cell_stress Cellular Stress eseroline->cell_stress atp_depletion ATP Depletion cell_stress->atp_depletion membrane_damage Cell Membrane Damage cell_stress->membrane_damage cell_death Cell Death atp_depletion->cell_death ldh_release LDH Release (Measured in LDH Assay) membrane_damage->ldh_release ldh_release->cell_death

Caption: Postulated pathway of this compound-induced cytotoxicity.

References

Technical Support Center: Optimizing HPLC Separation of (-)-Eseroline from Physostigmine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of physostigmine (B191203) and its primary degradation product, (-)-eseroline. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible HPLC separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating physostigmine and (-)-eseroline?

A1: The main challenge lies in their structural similarity. (-)-Eseroline is a phenolic degradation product of physostigmine. Both are alkaloids with relatively similar polarities, which can lead to co-elution or poor resolution if the HPLC parameters are not carefully optimized.

Q2: Which HPLC mode is better for this separation: reversed-phase or normal-phase?

A2: Both reversed-phase and normal-phase chromatography have been successfully used for the separation of physostigmine and eseroline (B613827).[1][2][3] Reversed-phase HPLC, particularly with a C18 column, is more commonly employed and is often preferred for its robustness and reproducibility.[2][4] Normal-phase HPLC on a silica (B1680970) gel column has also been shown to be effective.[1] The choice of mode will depend on the sample matrix, desired resolution, and available instrumentation.

Q3: What detection methods are suitable for physostigmine and (-)-eseroline?

A3: Both UV and fluorescence detection can be used. Fluorescence detection offers higher sensitivity and selectivity, with excitation and emission wavelengths around 254 nm and 355 nm, respectively.[2][5] UV detection is also a viable option, with monitoring typically performed around 245 nm or 310 nm.[4][6]

Q4: How can I improve the peak shape and resolution?

A4: Several factors can be adjusted to improve peak shape and resolution:

  • Mobile Phase pH: The pH of the mobile phase is critical as both compounds are basic. A slightly acidic mobile phase (e.g., pH 4.0) can help to ensure consistent ionization and improve peak symmetry.[6]

  • Ion-Pairing Agents: The use of an ion-pairing agent, such as sodium dodecyl sulfate (B86663) or octanesulfonic acid, in the mobile phase can enhance the retention and resolution of these basic compounds in reversed-phase chromatography.[4][7]

  • Organic Modifier: Adjusting the type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase will directly impact the retention times and separation.

  • Column Temperature: Controlling the column temperature can improve peak efficiency and reproducibility.

Q5: Are there any specific sample preparation considerations?

A5: Yes, physostigmine is susceptible to degradation, especially in solution. It is advisable to use an antioxidant, such as ascorbic acid, in plasma samples to prevent oxidative degradation.[1] Samples should be protected from light and stored at low temperatures (-20°C or below) to ensure stability.[1] For plasma samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to remove proteins and other interfering substances.[2][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of physostigmine and (-)-eseroline.

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution / Peak Tailing 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analytes. 2. Add a competitive base (e.g., triethylamine) to the mobile phase or use an ion-pairing agent. 3. Use a guard column and ensure the mobile phase pH is within the stable range for the column (typically pH 2-8).
Variable Retention Times 1. Fluctuations in mobile phase composition. 2. Inconsistent column temperature. 3. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. Manually prepare the mobile phase to verify the performance of the online mixer.[10] 2. Use a column oven to maintain a constant temperature.[11] 3. Allow sufficient time for the column to equilibrate with the new mobile phase before starting the analysis.
Low Peak Intensity / No Peaks 1. Sample degradation. 2. Incorrect detector settings. 3. Leaks in the system. 4. Incorrect injection volume or concentration.1. Prepare fresh samples and standards. Use an antioxidant if necessary. 2. Verify the detector wavelength and ensure the lamp is functioning correctly. 3. Check for leaks throughout the HPLC system, from the pump to the detector.[12] 4. Confirm the sample concentration and injection volume are appropriate for the detector's sensitivity.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phases. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent run to check for carryover.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Precipitated buffer in the mobile phase.1. Systematically check components by removing them one by one (starting from the detector and moving backward) to identify the source of the blockage. Replace the guard column or column inlet frit if necessary.[12][13] 2. Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Fluorescence Detection

This method is suitable for the sensitive quantification of physostigmine and eseroline in biological matrices.[2][5][8]

  • Column: Kinetex C18 (or equivalent), e.g., 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase:

    • A: Acetonitrile

    • B: Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0)

  • Gradient Elution:

    • Start with a low percentage of acetonitrile and gradually increase to elute the compounds. A typical gradient might be 10-40% Acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence

    • Excitation: 254 nm

    • Emission: 355 nm

  • Injection Volume: 20 µL.

  • Sample Preparation (for plasma):

    • To 1 mL of plasma, add an internal standard (e.g., N-methylphysostigmine) and an antioxidant.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl-t-butyl ether) under alkaline conditions.[1]

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

Protocol 2: Normal-Phase HPLC with Fluorescence Detection

This method provides an alternative selectivity for the separation.[1]

  • Column: Silica Gel column.

  • Mobile Phase: Perchloric acid in methanol.

  • Flow Rate: 1.2 mL/min.

  • Detection: Fluorescence.

  • Injection Volume: 50 µL.

  • Sample Preparation (for plasma):

    • Add an ascorbic acid solution to the plasma sample.

    • Perform a liquid-liquid extraction with methyl-t-butyl ether under alkaline conditions.

    • Evaporate the organic phase to dryness.

    • Reconstitute the residue in the mobile phase.

Quantitative Data Summary

The following tables summarize the performance characteristics of different HPLC methods for the analysis of physostigmine and eseroline.

Table 1: Performance of Reversed-Phase HPLC Method [2]

ParameterPhysostigmine(-)-Eseroline
Recovery 84.9%80.3%
LOD 0.025 ng/mL0.025 ng/mL
LLOQ 0.05 ng/mL0.05 ng/mL
Linearity (r²) >0.999>0.999
Intra-day Precision (%RSD) 0.7% - 6.6%0.7% - 6.6%
Inter-day Precision (%RSD) 0.7% - 6.6%0.7% - 6.6%

Table 2: Performance of Normal-Phase HPLC Method [1]

ParameterPhysostigmine(-)-Eseroline
Recovery 80.7 ± 4.3%84.1 ± 3.6%
Quantitation Range 0.1 - 5.0 ng/mL0.1 - 5.0 ng/mL
Intra-day Precision (%CV) 1.59% - 6.48%4.05% - 8.78%
Inter-day Precision (%CV) 2.82% - 6.99%3.59% - 6.82%

Visualizations

HPLC_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Cycle cluster_validation Validation A Define Separation Goals (Resolution, Run Time) B Prepare Standard Solutions (Physostigmine & Eseroline) A->B C Select Initial Column & Mobile Phase B->C D Inject Sample & Acquire Data C->D E Evaluate Chromatogram (Resolution, Peak Shape, Tailing) D->E F Adjust Mobile Phase (pH, Organic %, Ion-Pair) E->F Suboptimal Resolution G Adjust Flow Rate & Temperature E->G Suboptimal Peak Shape H Method Validation (Linearity, Precision, Accuracy) E->H Optimal Separation F->D G->D I Finalize Method H->I

Caption: Workflow for HPLC method development and optimization.

Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues Start Chromatographic Problem Identified P1 High Backpressure? Start->P1 PK1 Poor Resolution? Start->PK1 RT1 Drifting Retention Times? Start->RT1 P1_Yes Check for Blockages (Guard Column, Frit) P1->P1_Yes Yes P1_No Low/Fluctuating Pressure? P1->P1_No No P2_Yes Check for Leaks Degas Mobile Phase P1_No->P2_Yes Yes PK1_Yes Optimize Mobile Phase (pH, Organic Ratio) PK1->PK1_Yes Yes PK1_No Peak Tailing? PK1->PK1_No No PK2_Yes Check for Secondary Interactions Adjust pH, Add Modifier PK1_No->PK2_Yes Yes RT1_Yes Check Temperature Control Ensure Column Equilibration RT1->RT1_Yes Yes

Caption: Logical flow for troubleshooting common HPLC issues.

References

Technical Support Center: (-)-Eseroline Fumarate in Animal Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to reduce variability in animal behavior studies using (-)-Eseroline fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and what is its mechanism of action?

A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). It exhibits a dual mechanism of action. Firstly, it is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, (-)-Eseroline increases the levels of acetylcholine in the synapse, enhancing cholinergic signaling. Secondly, it acts as a potent µ-opioid receptor agonist, which is largely responsible for its analgesic effects.[1] This combined activity gives (-)-Eseroline a unique pharmacological profile.

Q2: What are the primary applications of this compound in animal behavior studies?

A2: Due to its potent antinociceptive (pain-relieving) properties, this compound is primarily used in studies investigating pain perception and analgesia.[1] Its effects on the cholinergic system also make it a compound of interest in studies of learning and memory, though its potential neurotoxicity needs to be considered.[2]

Q3: What are the common sources of variability in animal studies using this compound?

A3: Variability in animal studies with this compound can arise from several factors:

  • Biological Variability: Inherent differences in genetics, age, sex, and weight among animals can lead to varied responses.

  • Environmental Factors: Minor changes in housing conditions, such as temperature, light-dark cycles, and noise levels, can impact animal physiology and behavior.

  • Experimental Procedures: Inconsistencies in drug administration (route, volume, timing), handling stress, and the timing of behavioral testing can introduce significant variability.

  • Drug Formulation: The purity of the this compound, the choice of vehicle, and the stability of the formulation are critical for consistent results.

Q4: What are the known side effects of this compound in rodents?

A4: As a metabolite of physostigmine and an opioid agonist, (-)-Eseroline can cause a range of side effects. These may include respiratory depression, a common effect of µ-opioid receptor activation.[1] Additionally, studies have indicated that eseroline (B613827) may have neurotoxic effects.[1][2] High doses can lead to adverse events, and it is crucial to perform dose-response studies to establish a therapeutic window with minimal side effects.

Troubleshooting Guides

Issue 1: High Variability in Analgesic Response (Hot Plate Test)
  • Potential Cause: Inconsistent drug administration, handling stress, or environmental factors.

  • Troubleshooting Steps:

    • Standardize Drug Administration: Ensure the route of administration (e.g., intraperitoneal) is consistent for all animals. Calculate the injection volume accurately based on the most recent body weight.

    • Acclimatize Animals: Acclimatize animals to the experimental room and the hot plate apparatus before testing to reduce stress-induced variability.

    • Consistent Handling: Use a gentle and consistent handling technique for all animals.

    • Control Environmental Conditions: Maintain a stable temperature and lighting in the testing room. Conduct tests at the same time of day to minimize the influence of circadian rhythms.

    • Blinding: Whenever possible, the experimenter should be blind to the treatment groups to reduce unconscious bias.

Issue 2: Inconsistent Results in Learning and Memory Tasks (e.g., Morris Water Maze)
  • Potential Cause: Drug's dual mechanism of action, timing of administration, or task parameters.

  • Troubleshooting Steps:

    • Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal concentration that affects memory without causing significant motor or sedative side effects that could confound the results.

    • Timing of Administration: The timing of drug administration relative to the training or testing phase is critical. Administering the drug before training may affect acquisition, while post-training administration can influence consolidation.

    • Control for Motor Effects: Include control experiments to assess the drug's impact on motor function (e.g., open field test) to ensure that any observed effects on learning and memory are not due to impaired locomotion.

    • Consistent Protocol: Ensure all parameters of the Morris water maze (water temperature, visual cues, platform location) are kept constant throughout the experiment.

Data Presentation

Note on Available Data: Publicly available, detailed dose-response data for this compound in behavioral assays is limited. The following tables summarize the available quantitative and qualitative information. Researchers are strongly encouraged to perform their own dose-response studies.

Table 1: Analgesic Effect of (-)-Eseroline in Rats

SpeciesDose (mg/kg, i.p.)Behavioral TestObserved EffectDuration of EffectAntagonism
Rat5Nociceptive response to noxious stimuliSuppression of responseApproximately 60 minutesAntagonized by Naloxone (1 mg/kg, i.p.)

Source: Brain Research, 1984.[3]

Table 2: Qualitative Comparison of Antinociceptive Effects

CompoundPotency Compared to MorphineOnset of ActionDuration of Action
(-)-EserolineStrongerA few minutes (subcutaneous route)Shorter than morphine

Source: Neuroscience Letters, 1981.[1]

Experimental Protocols

Protocol 1: Hot Plate Test for Analgesia in Mice
  • Apparatus: A hot plate apparatus with a surface temperature maintained at 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the mouse.

  • Animals: Male mice (e.g., C57BL/6), 8-10 weeks old, housed in a temperature-controlled room with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare fresh on the day of the experiment.

  • Procedure: a. Acclimatize mice to the testing room for at least 1 hour before the experiment. b. Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). c. At a predetermined time post-injection (e.g., 15, 30, 60 minutes), place the mouse on the hot plate. d. Start a timer and observe the mouse for signs of pain, such as paw licking, shaking, or jumping. e. Record the latency (in seconds) to the first clear pain response. f. To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the mouse does not respond by the cut-off time, remove it from the hot plate and assign it the maximum latency score.

  • Data Analysis: Compare the latencies of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Morris Water Maze for Spatial Memory in Rats
  • Apparatus: A circular pool (approximately 2 meters in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1-2 cm below the water surface. Visual cues are placed around the room.

  • Animals: Male rats (e.g., Wistar), 2-3 months old, housed as described above.

  • Drug Preparation: Prepare this compound solution as described for the hot plate test.

  • Procedure: a. Acquisition Phase (e.g., 4 days, 4 trials/day): i. Administer this compound or vehicle at a specific time before the first trial of each day (e.g., 30 minutes). ii. Place the rat in the water at one of four starting positions, facing the wall of the pool. iii. Allow the rat to swim and find the hidden platform. Record the time taken (escape latency) and the path taken using a video tracking system. iv. If the rat does not find the platform within a set time (e.g., 90 seconds), guide it to the platform. v. Allow the rat to remain on the platform for 15-30 seconds. b. Probe Trial (e.g., on day 5): i. Remove the platform from the pool. ii. Administer the drug or vehicle as in the acquisition phase. iii. Place the rat in the pool and allow it to swim for a fixed duration (e.g., 60 seconds). iv. Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze escape latencies during the acquisition phase using repeated measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a t-test or ANOVA.

Mandatory Visualizations

Signaling_Pathway_AChE_Inhibition cluster_synapse Synaptic Cleft cluster_drug Drug Action Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Eseroline (-)-Eseroline fumarate Eseroline->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by (-)-Eseroline.

Signaling_Pathway_Opioid_Agonism Eseroline (-)-Eseroline fumarate Mu_Opioid_Receptor µ-Opioid Receptor Eseroline->Mu_Opioid_Receptor Binds and Activates G_Protein Gi/o Protein Activation Mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channels->Analgesia Leads to

Caption: µ-Opioid Receptor Agonism Pathway of (-)-Eseroline.

Experimental_Workflow_Troubleshooting cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting Hypothesis Formulate Hypothesis Pilot_Study Conduct Pilot Dose-Response Study Hypothesis->Pilot_Study Protocol Standardize Protocol Pilot_Study->Protocol Randomization Randomize Animals Protocol->Randomization Acclimatization Acclimatize Animals Randomization->Acclimatization Drug_Admin Consistent Drug Administration Acclimatization->Drug_Admin Behavioral_Test Perform Behavioral Test Drug_Admin->Behavioral_Test Data_Collection Collect & Analyze Data Behavioral_Test->Data_Collection Variability_Check High Variability? Data_Collection->Variability_Check Troubleshoot Review Troubleshooting Guide Variability_Check->Troubleshoot Yes Publish Publish Results Variability_Check->Publish No Troubleshoot->Protocol

Caption: Troubleshooting Workflow for Reducing Variability.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of (-)-Eseroline Fumarate and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of (-)-eseroline fumarate (B1241708) and the classical opioid analgesic, morphine. The information presented is based on available preclinical data and is intended to inform research and development in the field of pain management.

Quantitative Comparison of Analgesic Potency

The relative analgesic potency of (-)-eseroline fumarate and morphine has been evaluated in various animal models of pain. The following table summarizes the available quantitative and qualitative data. A study by G. Gatti et al. (1981) reported that the antinociceptive action of eseroline (B613827) is stronger than that of morphine in all tests studied.[1] Another study highlights that in the presence of inflammatory pain (writhing test), morphine demonstrates greater analgesic potency, whereas in conditions of acute thermal pain, (-)-eseroline exhibits higher analgesic potency.[2]

Analgesic Test Drug ED₅₀ (mg/kg, s.c.) Relative Potency Species Source
Writhing Test (Inflammatory Pain) This compound~0.8 (estimated)Less potent than MorphineMouse[3]
Morphine~0.4 (estimated)More potent than (-)-EserolineMouse[3]
Hot Plate Test (Thermal Pain) This compoundNot ReportedHigher potency than MorphineNot Specified[2]
Morphine2.6 - 4.5-Rat[4]
Tail-Flick Test (Thermal Pain) This compoundNot ReportedHigher potency than MorphineNot Specified[2]
Morphine3.25-Rat[5]

ED₅₀ values for the Writhing Test were estimated from the dose-response curves presented in the cited literature. It is important to note that these are estimations and the original source should be consulted for the graphical data.

Experimental Protocols

Writhing Test (Abdominal Constriction Test)

This test is a model of visceral inflammatory pain.

  • Animal Model: Typically, mice are used.

  • Procedure:

    • A noxious chemical, such as acetic acid or phenylquinone, is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The test compounds, this compound or morphine, are administered subcutaneously at various doses prior to the injection of the writhing agent.

    • The number of writhes is counted for a specific period (e.g., 15-30 minutes) after the administration of the noxious agent.

  • Data Analysis: The analgesic effect is quantified as the percentage of inhibition of writhing compared to a control group that received a vehicle. The ED₅₀, the dose that produces a 50% reduction in writhing, is then calculated from the dose-response curve.

Hot Plate Test

This method is used to assess the response to thermal pain.

  • Animal Model: Rats or mice are commonly used.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the paws or jumping) is recorded.

    • A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.

    • The test compounds are administered, and the response latency is measured at different time points after administration.

  • Data Analysis: An increase in the latency to respond is indicative of an analgesic effect. The ED₅₀ is determined as the dose that produces a 50% maximal possible effect.

Tail-Flick Test

This is another common method for evaluating thermal pain.

  • Animal Model: Typically rats or mice.

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is measured.

    • A cut-off time is employed to avoid tissue injury.

    • The test compounds are administered, and the tail-flick latency is measured at various intervals.

  • Data Analysis: An increase in the tail-flick latency indicates analgesia. The ED₅₀ is calculated as the dose that produces a 50% increase in the baseline latency.

Mechanisms of Action and Signaling Pathways

This compound: A Dual-Action Analgesic

(-)-Eseroline, a metabolite of physostigmine (B191203), exhibits a unique dual mechanism of action contributing to its analgesic effects.[2] It acts as a potent agonist at opioid receptors, and its analgesic effects can be antagonized by the opioid antagonist naloxone, confirming its opioid-mediated action.[6] Additionally, (-)-eseroline produces a selective and reversible blockade of acetylcholinesterase (AChE), leading to an increase in acetylcholine (B1216132) levels in the synapse.[2][7] This cholinergic activity also contributes to its overall analgesic profile.

Morphine: The Archetypal Opioid Agonist

Morphine, the gold standard for opioid analgesics, primarily exerts its effects by acting as an agonist at the μ-opioid receptor (MOR). Activation of MORs, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels). The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.

Visualizations

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment Groups cluster_testing Analgesic Testing cluster_analysis Data Analysis P1 Acclimatization of Animals P2 Baseline Nociceptive Testing P1->P2 T1 This compound (various doses) T2 Morphine (various doses) T3 Vehicle Control A1 Writhing Test T1->A1 A2 Hot Plate Test T1->A2 A3 Tail-Flick Test T1->A3 T2->A1 T2->A2 T2->A3 T3->A1 T3->A2 T3->A3 D1 Measure Nociceptive Response A1->D1 A2->D1 A3->D1 D2 Generate Dose-Response Curves D1->D2 D3 Calculate ED₅₀ Values D2->D3 D4 Compare Potency D3->D4

Caption: Experimental workflow for comparing analgesic potency.

signaling_pathways cluster_eseroline This compound Signaling cluster_morphine Morphine Signaling Eseroline (-)-Eseroline OpioidReceptor_E Opioid Receptor Eseroline->OpioidReceptor_E Agonist AChE Acetylcholinesterase (AChE) Eseroline->AChE Inhibition G_Protein_E G-Protein Activation OpioidReceptor_E->G_Protein_E ACh Acetylcholine (ACh) AChE->ACh Breaks down Analgesia_E Analgesia ACh->Analgesia_E Increased ACh contributes to G_Protein_E->Analgesia_E Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Agonist G_Protein_M G-Protein Activation (Gi/o) MOR->G_Protein_M AdenylylCyclase Adenylyl Cyclase Inhibition G_Protein_M->AdenylylCyclase IonChannels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein_M->IonChannels cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia_M Analgesia cAMP->Analgesia_M IonChannels->Analgesia_M

Caption: Comparative signaling pathways of (-)-eseroline and morphine.

References

A Comparative Analysis of Acetylcholinesterase Inhibition: (-)-Eseroline vs. Physostigmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (-)-Eseroline and Physostigmine's Performance as Acetylcholinesterase Inhibitors with Supporting Experimental Data.

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of (-)-eseroline and its parent compound, physostigmine (B191203). Physostigmine, a naturally occurring alkaloid, is a well-established reversible inhibitor of acetylcholinesterase and has been a cornerstone in the study of cholinergic neurotransmission.[1][2] (-)-Eseroline is a metabolite of physostigmine and also exhibits inhibitory effects on AChE, though through a different kinetic mechanism.[3][4] This document outlines their comparative potencies, mechanisms of action, and the experimental protocols used for their evaluation.

Mechanism of Action and Molecular Relationship

Physostigmine functions as a reversible inhibitor of acetylcholinesterase by carbamylating a serine hydroxyl group within the enzyme's active site.[2] This action temporarily inactivates the enzyme, preventing the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[5][6] The resulting accumulation of ACh in the synaptic cleft enhances cholinergic signaling.[1][2]

(-)-Eseroline, a demethylated metabolite of physostigmine, also inhibits AChE but is characterized as a competitive and rapidly reversible inhibitor.[3] Unlike physostigmine, its inhibitory action is fully developed and reversed within seconds.[3] This kinetic profile is more similar to the phenolic anticurare agent edrophonium (B1671111) than to physostigmine.[3]

G cluster_0 Molecular Relationship & AChE Interaction Physostigmine Physostigmine Eseroline (-)-Eseroline (Metabolite) Physostigmine->Eseroline Metabolism Block Inhibition Physostigmine->Block Carbamylation (Reversible) Eseroline->Block Competitive Binding (Rapidly Reversible) AChE Acetylcholinesterase (AChE) Active Site Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Binds to Block->AChE

Caption: Relationship between physostigmine, (-)-eseroline, and AChE.

Comparative Inhibitory Potency

The potency of cholinesterase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), where a lower value indicates greater potency. The data below summarizes the reported inhibitory activities of (-)-eseroline and physostigmine against acetylcholinesterase from various sources.

CompoundParameterValue (µM)Enzyme SourceReference
(-)-Eseroline Ki0.15 ± 0.08Electric Eel AChE[3]
Ki0.22 ± 0.10Human RBC AChE[3]
Ki0.61 ± 0.12Rat Brain AChE[3]
Physostigmine IC500.00067Not Specified[7]
IC500.85 ± 0.0001Acetylcholinesterase[1]

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including enzyme source and assay methodology.

Experimental Protocols

The most common method for determining AChE inhibitory activity is the colorimetric assay developed by Ellman et al.[8][9][10][11]

Ellman's Colorimetric Method for AChE Inhibition Assay

This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine.[8] The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is detected spectrophotometrically at 412 nm.[8][11]

Reagents:

  • Sodium Phosphate (B84403) Buffer (e.g., 100 mM, pH 8.0)

  • DTNB solution (e.g., 10 mM in buffer)

  • Acetylthiocholine Iodide (ATCI) solution (e.g., 75 mM in water)

  • AChE enzyme solution (concentration optimized for a linear reaction rate)

  • Test compounds ((-)-eseroline, physostigmine) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

Procedure (96-well plate format):

  • Assay Setup: To each well, add the reagents in the following order:

    • 130-140 µL of phosphate buffer.[9][12]

    • 20 µL of DTNB solution.[12]

    • 10-20 µL of the test compound solution at various concentrations (or solvent for the 100% activity control).[9][12]

  • Enzyme Addition: Add 10-20 µL of the AChE solution to all wells except the blank.[9][12]

  • Incubation: Mix and incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[9][11]

  • Reaction Initiation: Add 10-40 µL of the ATCI substrate solution to initiate the reaction.[9][11]

  • Measurement: Immediately measure the change in absorbance at 412 nm over a period of time (e.g., 3 minutes) using a microplate reader.[11]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

G Start Start Reagents Prepare Reagents: Buffer, DTNB, Inhibitor, AChE, Substrate Start->Reagents Plate Add Buffer, DTNB, & Inhibitor to 96-well plate Reagents->Plate Enzyme Add AChE Enzyme Plate->Enzyme Incubate Incubate (e.g., 15 min at 25°C) Enzyme->Incubate Substrate Initiate Reaction: Add Acetylthiocholine Substrate Incubate->Substrate Measure Measure Absorbance at 412 nm (Kinetic Read) Substrate->Measure Calculate Calculate Reaction Rates & % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 End End IC50->End

Caption: Experimental workflow for the Ellman's AChE inhibition assay.

Signaling Pathways and Downstream Effects

The primary pharmacological effect of both (-)-eseroline and physostigmine is the inhibition of AChE.[3][5] This leads to an increased concentration of acetylcholine at cholinergic synapses, which in turn enhances the activation of both nicotinic and muscarinic acetylcholine receptors.[1][5][13] The activation of these receptors can trigger various downstream signaling cascades, such as the PI3K/Akt pathway, which is known to promote cell survival.[1] While the direct interaction is with the enzyme, the ultimate physiological and therapeutic effects are mediated through these receptor-activated pathways.

References

Validation of (-)-Eseroline Fumarate Binding to Mu-Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Eseroline fumarate's interaction with mu-opioid receptors (MORs), placed in context with established MOR agonists. Due to the limited availability of specific quantitative binding data for (-)-Eseroline fumarate (B1241708) in the public domain, this document focuses on its reported qualitative effects and presents a framework for its experimental validation, alongside comparative data for well-characterized ligands.

Introduction to this compound

Comparative Binding Affinity at Mu-Opioid Receptors

The following table summarizes the available binding affinity data for well-characterized mu-opioid receptor agonists, morphine and DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), to provide a benchmark for the potential evaluation of this compound.

CompoundMu-Opioid Receptor Binding Affinity (Ki)Mu-Opioid Receptor Binding Affinity (IC50)Species/System
This compound Not Available in Reviewed LiteratureNot Available in Reviewed Literature-
Morphine 1.2 nM-Rat brain homogenates
DAMGO 1.18 nM~30 nMHuman / Rat preBötC medullary slices

Note: The binding affinity of a compound is a critical parameter in drug development, indicating the strength of the interaction between the ligand and its receptor. A lower Ki or IC50 value generally signifies a higher binding affinity. The lack of this data for this compound represents a significant gap in its pharmacological characterization.

Experimental Protocols

To quantitatively determine the binding affinity of this compound for the mu-opioid receptor, a competitive radioligand binding assay is a standard and robust method.

Protocol: Mu-Opioid Receptor Competitive Radioligand Binding Assay

1. Objective: To determine the inhibition constant (Ki) of this compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

2. Materials:

  • Receptor Source: Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells) or from rat brain tissue.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Comparator Compounds: Morphine and DAMGO.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

3. Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A fixed concentration of [³H]-DAMGO (typically at or below its Kd value).

    • Varying concentrations of the test compound (this compound) or comparator compounds, typically in a series of 10-fold dilutions.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of naloxone.

  • Initiate Binding: Add the prepared cell membranes to each well to start the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the specific binding (as a percentage of total specific binding) against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow

Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound or other Agonist MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream binding_assay_workflow Start Start Prepare Prepare Reagents: - Cell Membranes - Radioligand ([³H]-DAMGO) - Test Compound (this compound) - Buffers Start->Prepare Incubate Incubate Membranes with Radioligand and Test Compound Prepare->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki Measure->Analyze End End Analyze->End

References

A Comparative Analysis of (-)-Eseroline and (+)-Eseroline Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biological activities of the two enantiomers of eseroline (B613827): (-)-eseroline and (+)-eseroline. This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of their differential pharmacology.

Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exists as two stereoisomers, (-)-eseroline and (+)-eseroline. While structurally mirror images, these enantiomers exhibit distinct pharmacological profiles. This guide delves into their comparative activities, focusing on their interactions with key targets in the cholinergic and opioid systems.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available quantitative data on the biological activities of (-)-eseroline and (+)-eseroline.

TargetParameter(-)-Eseroline(+)-EserolineSource(s)
Acetylcholinesterase (AChE) Inhibition Ki (µM) - Electric Eel AChE0.15 ± 0.08Data Not Available[1]
Ki (µM) - Human RBC AChE0.22 ± 0.10Data Not Available[1]
Ki (µM) - Rat Brain AChE0.61 ± 0.12Data Not Available[1]
Opioid Receptor Binding Binding Affinity (rat brain membranes)Equal to (+)-eserolineEqual to (-)-eseroline[2][3]
In Vivo Analgesic Activity Tail-flick test (morphine-like activity)Potent narcotic agonistInactive[2][3]
Adenylyl Cyclase Inhibition In vitro activityInhibitorInhibitor[2][3]
Muscarinic Receptor Binding Binding Affinity (Ki)Data Not AvailableData Not Available
Nicotinic Receptor Binding Binding Affinity (Ki)Data Not AvailableData Not Available

Key Findings and Comparative Insights

While data for a complete comparative analysis is limited, the available evidence highlights significant stereoselectivity in the biological actions of eseroline enantiomers.

Opioid Receptor Interactions and Analgesic Effects: A pivotal study revealed that both (-)-eseroline and (+)-eseroline exhibit equal binding affinity to opiate receptors in rat brain membranes[2][3]. Both enantiomers also act as inhibitors of adenylate cyclase in vitro, a downstream effect often associated with opioid receptor activation[2][3]. However, a striking divergence is observed in their in vivo effects. Only (-)-eseroline demonstrates potent narcotic agonist activity, comparable to morphine, in animal models of pain (tail-flick test)[2][3]. In contrast, (+)-eseroline is inactive as an analgesic[2][3]. This discrepancy between in vitro binding and in vivo efficacy suggests that factors beyond simple receptor affinity, such as differences in receptor activation, downstream signaling pathways, or metabolic stability and distribution, play a crucial role in the analgesic effect of (-)-eseroline.

Muscarinic and Nicotinic Receptor Binding: To date, there is a lack of specific binding affinity data (Ki or IC50 values) for either (-)-eseroline or (+)-eseroline at muscarinic or nicotinic acetylcholine (B1216132) receptors in the public domain. This represents a significant gap in our understanding of the complete cholinergic pharmacology of these compounds.

Experimental Protocols

To facilitate further research and verification of the presented data, detailed methodologies for key experiments are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure acetylcholinesterase activity and its inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel, human red blood cells, or other sources)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds ((-)-Eseroline, (+)-Eseroline)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with the enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the test compound solution at various concentrations (or vehicle for control).

    • Add the DTNB solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the AChE solution.

    • Immediately after adding the enzyme, add the ATCI solution to start the reaction.

  • Measurement:

    • Measure the absorbance at 412 nm at regular intervals for a set duration (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Radioligand Competition Binding Assay for Opioid, Muscarinic, or Nicotinic Receptors

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Principle: A fixed concentration of a high-affinity radiolabeled ligand is incubated with a preparation of membranes containing the receptor of interest in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured by quantifying the amount of bound radioactivity.

Materials:

  • Cell membranes expressing the target receptor (e.g., rat brain membranes for opioid receptors, or cell lines expressing specific muscarinic or nicotinic receptor subtypes).

  • Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-naloxone for opioid receptors, [³H]-N-methylscopolamine for muscarinic receptors, or [³H]-epibatidine for nicotinic receptors).

  • Unlabeled test compounds ((-)-Eseroline, (+)-Eseroline).

  • Assay buffer specific for the receptor system.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup (in microcentrifuge tubes or a 96-well plate):

    • Total Binding: Add assay buffer, radiolabeled ligand, and membrane preparation.

    • Non-specific Binding: Add assay buffer, radiolabeled ligand, a high concentration of an unlabeled specific ligand (to saturate the receptors), and membrane preparation.

    • Competition: Add assay buffer, radiolabeled ligand, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle ACh_release ACh ACh_vesicle->ACh_release Action Potential AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh_release->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh_release->Nicotinic_R Binds Signal_Transduction_M G-protein signaling (e.g., IP3/DAG, cAMP) Muscarinic_R->Signal_Transduction_M Signal_Transduction_N Ion Channel Opening (Na+, K+, Ca2+) Nicotinic_R->Signal_Transduction_N Eseroline (-)-Eseroline Eseroline->AChE Inhibits

Caption: Cholinergic Signaling Pathway and the Site of (-)-Eseroline Action.

Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., (-)-Eseroline) Opioid_Receptor μ-Opioid Receptor Opioid_Agonist->Opioid_Receptor Binds G_protein Gi/o Protein Opioid_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Effects (e.g., Ion Channel Modulation, MAPK Pathway) cAMP->Downstream_Effects Leads to Eseroline_Enantiomers (-)-Eseroline & (+)-Eseroline Eseroline_Enantiomers->Adenylyl_Cyclase Inhibit

Caption: Opioid Receptor Signaling and Adenylyl Cyclase Inhibition by Eseroline Enantiomers.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start Start: Obtain (-)-Eseroline and (+)-Eseroline AChE_assay Acetylcholinesterase Inhibition Assay start->AChE_assay Receptor_binding Radioligand Binding Assays (Opioid, Muscarinic, Nicotinic) start->Receptor_binding AC_assay Adenylyl Cyclase Inhibition Assay start->AC_assay Analgesia_assay Analgesic Activity Assay (e.g., Tail-flick test) start->Analgesia_assay data_analysis Comparative Data Analysis AChE_assay->data_analysis Determine IC50/Ki Receptor_binding->data_analysis Determine Ki AC_assay->data_analysis Determine IC50 Analgesia_assay->data_analysis Measure response latency conclusion Draw Conclusions on Stereoselectivity and Activity data_analysis->conclusion

Caption: General Experimental Workflow for Comparative Analysis.

Conclusion and Future Directions

The current body of evidence clearly indicates that while (-)-eseroline and (+)-eseroline may share some biochemical properties, such as opioid receptor binding and adenylate cyclase inhibition, they exhibit profound differences in their in vivo pharmacological effects, particularly concerning analgesia. The potent acetylcholinesterase inhibitory activity of (-)-eseroline further distinguishes it from its enantiomer, for which data is currently lacking.

To provide a more complete and conclusive comparative analysis, future research should prioritize:

  • Determining the acetylcholinesterase inhibitory potency (IC50 or Ki) of (+)-eseroline. This is a critical missing piece of data for a direct comparison of their anticholinesterase activity.

  • Investigating the binding affinities of both (-)- and (+)-eseroline for various subtypes of muscarinic and nicotinic acetylcholine receptors. This will provide a comprehensive understanding of their interactions with the broader cholinergic system.

  • Elucidating the mechanisms underlying the discrepancy between the in vitro opioid receptor binding and the in vivo analgesic effects of the eseroline enantiomers. This could involve studying their functional activity at the receptor level (e.g., G-protein activation, beta-arrestin recruitment) and their pharmacokinetic and metabolic profiles.

By addressing these knowledge gaps, the scientific community can gain a more thorough understanding of the structure-activity relationships of eseroline and its potential as a pharmacological tool or a lead for novel therapeutic agents.

References

A Researcher's Guide to Characterizing the Opioid Receptor Cross-Reactivity of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Eseroline Fumarate (B1241708) and Opioid Receptor Cross-Reactivity

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). Unlike its parent compound, (-)-Eseroline exhibits potent analgesic effects mediated through the µ-opioid receptor. These effects are reversible by the opioid antagonist naloxone, confirming its action on opioid receptors. Understanding the extent to which (-)-Eseroline fumarate interacts with δ and κ opioid receptors is critical for a complete pharmacological characterization. A high degree of selectivity for the µ-opioid receptor is often a desirable trait for analgesics, as activation of δ and κ receptors can be associated with a different profile of effects, including potential side effects or therapeutic benefits in other areas.

This guide details the experimental procedures to quantify the binding affinity and functional potency of this compound at µ, δ, and κ opioid receptors. The presented protocols for radioligand binding, GTPγS binding, and cAMP inhibition assays are standard methodologies in opioid pharmacology.

Quantitative Data Presentation

The following tables provide a structured format for presenting the experimental data obtained from the assays described in this guide. Populating these tables will allow for a direct comparison of this compound's activity across the different opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

CompoundReceptor SubtypeKᵢ (nM)IC₅₀ (nM)Radioligand Used
This compoundµ (Mu)[³H]-DAMGO
δ (Delta)[³H]-Naltrindole
κ (Kappa)[³H]-U-69,593
Morphine (Control)µ (Mu)[³H]-DAMGO
δ (Delta)[³H]-Naltrindole
κ (Kappa)[³H]-U-69,593
DAMGO (Control)µ (Mu)[³H]-DAMGO
Naltrindole (Control)δ (Delta)[³H]-Naltrindole
U-69,593 (Control)κ (Kappa)[³H]-U-69,593

Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) values are determined from competitive radioligand binding assays.

Table 2: Functional Activity of this compound at Opioid Receptors

AssayCompoundReceptor SubtypeEC₅₀ (nM)Eₘₐₓ (%)
GTPγS Binding This compoundµ (Mu)
δ (Delta)
κ (Kappa)
DAMGO (Control)µ (Mu)100
DPDPE (Control)δ (Delta)100
U-69,593 (Control)κ (Kappa)100
cAMP Inhibition This compoundµ (Mu)
δ (Delta)
κ (Kappa)
Morphine (Control)µ (Mu)
DPDPE (Control)δ (Delta)
U-69,593 (Control)κ (Kappa)

EC₅₀ (Half-maximal Effective Concentration) and Eₘₐₓ (Maximum Effect) are determined from functional assays. Eₘₐₓ is typically expressed as a percentage of the response induced by a standard full agonist for each receptor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices in the field and can be adapted to specific laboratory conditions.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Kᵢ and IC₅₀ values of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]-DAMGO (for µ), [³H]-Naltrindole (for δ), [³H]-U-69,593 (for κ).

  • This compound and control compounds (e.g., Morphine, Naloxone).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A range of concentrations of this compound or control compound.

    • The appropriate radioligand at a concentration near its Kₑ value.

    • The cell membrane preparation.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound for G-protein activation at µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptors of interest.

  • [³⁵S]GTPγS (radiolabeled GTP analog).

  • GDP (Guanosine diphosphate).

  • This compound and control agonists (e.g., DAMGO, DPDPE, U-69,593).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • GDP to a final concentration of 10-30 µM.

    • A range of concentrations of this compound or control agonist.

    • The cell membrane preparation.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: As described in the radioligand binding assay protocol.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Functional Assay

This assay measures the functional consequence of opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound for the inhibition of cAMP production mediated by µ, δ, and κ opioid receptors.

Materials:

  • Whole cells stably expressing the opioid receptor of interest.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • This compound and control agonists.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Plate the cells in 96-well plates and grow to near confluence.

  • Pre-treatment: Pre-treat the cells with IBMX for a short period to prevent cAMP degradation.

  • Stimulation: Add a range of concentrations of this compound or control agonist, followed by the addition of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing opioid receptor cross-reactivity and the canonical signaling pathways of opioid receptors.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_comparison Comparative Analysis Membranes Cell Membranes Expressing Opioid Receptors (µ, δ, κ) Radioligand Radioligand Binding Assay (e.g., [³H]-DAMGO, [³H]-Naltrindole) Membranes->Radioligand GTP_Assay [³⁵S]GTPγS Binding Assay Membranes->GTP_Assay cAMP_Assay cAMP Inhibition Assay Data_Analysis_Binding Data Analysis: IC₅₀ and Kᵢ Determination Radioligand->Data_Analysis_Binding Comparison Comparison of Affinity and Potency Across Receptor Subtypes Data_Analysis_Binding->Comparison Data_Analysis_Functional Data Analysis: EC₅₀ and Eₘₐₓ Determination GTP_Assay->Data_Analysis_Functional cAMP_Assay->Data_Analysis_Functional Data_Analysis_Functional->Comparison

Caption: Experimental workflow for assessing opioid receptor cross-reactivity.

Opioid_Signaling_Pathways cluster_receptor cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Opioid_Agonist Opioid Agonist (e.g., (-)-Eseroline) Opioid_Receptor Opioid Receptor (µ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binding G_Protein Gαᵢ/₀ and Gβγ Activation Opioid_Receptor->G_Protein GRK GRK Phosphorylation Opioid_Receptor->GRK Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels (e.g., K⁺, Ca²⁺) G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Internalization Receptor Internalization (Desensitization) Beta_Arrestin->Internalization Signaling β-Arrestin-mediated Signaling (e.g., MAP Kinase) Beta_Arrestin->Signaling Side_Effects Potential Side Effects Internalization->Side_Effects Tolerance Signaling->Side_Effects

Caption: Opioid receptor signaling pathways.[2][3][4][5][6]

Interpretation of Results

By systematically applying these experimental protocols, researchers can generate a comprehensive dataset to characterize the cross-reactivity of this compound.

  • High Kᵢ and IC₅₀ values for δ and κ receptors compared to the µ receptor would indicate a high degree of selectivity for the µ-opioid receptor.

  • Potency (EC₅₀) and efficacy (Eₘₐₓ) in functional assays will reveal whether this compound acts as a full or partial agonist at each receptor subtype. A significantly lower potency and/or efficacy at δ and κ receptors would further support µ-receptor selectivity.

  • Comparison with control compounds like morphine provides a benchmark for interpreting the pharmacological profile of this compound.

This guide provides the necessary tools for a robust and objective comparison of this compound's performance against the major opioid receptor subtypes, thereby contributing to a deeper understanding of its therapeutic potential and off-target effects.

References

Comparative Efficacy of (-)-Eseroline Fumarate and Synthetic Opioids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the analgesic efficacy of (-)-eseroline fumarate (B1241708) and synthetic opioids, targeting researchers, scientists, and drug development professionals. The content is based on available experimental data, focusing on mechanisms of action, quantitative comparisons of potency, and detailed experimental methodologies.

Introduction

Pain management remains a significant challenge in medicine, with opioids being the cornerstone for treating severe pain. However, the high potential for addiction and other adverse effects of classical opioids has spurred the search for alternative analgesics. (-)-Eseroline, a metabolite of physostigmine (B191203), has emerged as a compound of interest due to its potent antinociceptive properties. This guide compares the efficacy of (-)-eseroline fumarate with commonly used synthetic opioids, providing a comprehensive overview for researchers in the field of analgesic drug development.

Mechanism of Action

This compound:

(-)-Eseroline exhibits a unique dual mechanism of action, contributing to its analgesic effects through both the cholinergic and opioid systems.[1] It acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at the synapse, enhancing cholinergic transmission which is known to play a role in pain modulation. Additionally, (-)-eseroline acts as an agonist at opioid receptors, similar to traditional opioids.[2][3] This dual action suggests a broader spectrum of analgesic activity and potentially a different side-effect profile compared to compounds that target only a single pathway.

Synthetic Opioids:

Synthetic opioids, such as fentanyl and its analogs, exert their analgesic effects primarily by acting as agonists at opioid receptors, with a high affinity for the mu (μ)-opioid receptor. These receptors are G-protein coupled receptors located throughout the central and peripheral nervous systems. Activation of μ-opioid receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.

Signaling Pathway of this compound

eseroline_pathway cluster_cholinergic Cholinergic System cluster_opioid Opioid System ACh Acetylcholine Postsynaptic_Cholinergic Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Cholinergic Activates AChE Acetylcholinesterase AChE->ACh Breaks down Analgesia_Cholinergic Analgesia Postsynaptic_Cholinergic->Analgesia_Cholinergic Opioid_Receptor Opioid Receptor G_Protein G-protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Analgesia_Opioid Analgesia Neurotransmitter_Release->Analgesia_Opioid Eseroline (B613827) This compound Eseroline->AChE Inhibits Eseroline->Opioid_Receptor Activates

Caption: Dual mechanism of this compound.

Signaling Pathway of Synthetic Opioids

synthetic_opioid_pathway cluster_opioid_pathway Opioid Receptor Signaling Synthetic_Opioid Synthetic Opioid (e.g., Fentanyl) Opioid_Receptor μ-Opioid Receptor Synthetic_Opioid->Opioid_Receptor Binds and Activates G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Modulates Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ion_Channels->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: Primary signaling pathway of synthetic opioids.

Quantitative Comparison of Analgesic Efficacy

Direct comparative studies providing ED50 values for this compound alongside a range of synthetic opioids in the same experimental models are limited. However, available data from separate studies provide insights into their relative potencies.

One study reported that the antinociceptive action of eseroline is stronger than that of morphine in all tests studied.[2] Another study demonstrated that an intraperitoneal (i.p.) dose of 5 mg/kg of eseroline effectively suppresses nociceptive responses to mechanical and thermal stimuli in rats.[3]

For synthetic opioids, potency is often expressed relative to morphine. Fentanyl, for instance, is estimated to be 50 to 100 times more potent than morphine. The tables below summarize available ED50 values for morphine and fentanyl in common analgesic assays.

Table 1: Analgesic Efficacy (ED50) of Morphine in Rodent Models

Animal ModelAnalgesic AssayRoute of AdministrationED50 (mg/kg)Reference
Mouse (C57BL/6)Hot PlateSubcutaneous (s.c.)7-20[4]
Rat (Sprague Dawley)Hot PlateSubcutaneous (s.c.)3.0[5]
RatTail FlickIntraperitoneal (i.p.)1-3[1]

Table 2: Analgesic Efficacy (ED50) of Fentanyl in Rodent Models

Animal ModelAnalgesic AssayRoute of AdministrationED50 (µg/kg)Reference
RatIncisional PainIntravenous (i.v.)4.1[6]
MouseAcetic Acid WrithingSubcutaneous (s.c.)11.5[7]
MouseTail ImmersionSubcutaneous (s.c.)94[7]
RatTail PressureSubcutaneous (s.c.)20[7]

Experimental Protocols for Analgesic Assays

Standardized animal models of nociception are crucial for evaluating the efficacy of analgesic compounds. The hot plate and tail flick tests are two of the most commonly used assays for assessing thermal pain.

Experimental Protocol: Hot Plate Test

Objective: To assess the response to a thermal stimulus.

Apparatus: A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.

Procedure:

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each animal on the hot plate, which is maintained at a constant temperature (typically 52-55°C).[8]

  • Observation: Start a timer immediately upon placing the animal on the plate. Observe the animal for nociceptive responses, which include licking or flicking of the hind paws or jumping.

  • Recording: Record the latency (in seconds) to the first clear pain response.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.

  • Drug Administration: Administer the test compound (e.g., this compound or a synthetic opioid) or vehicle via the desired route (e.g., i.p., s.c., oral).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the response latencies.

  • Data Analysis: The analgesic effect is determined by the increase in response latency compared to the baseline or vehicle-treated group.

Experimental Protocol: Tail Flick Test

Objective: To measure the latency of a spinal reflex to a thermal stimulus.

Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • Restraint and Acclimation: Gently restrain the animal (rat or mouse) in a suitable holder, allowing its tail to be exposed. Allow the animal to acclimate to the restrainer.

  • Baseline Latency: Position the tail such that the light beam is focused on a specific point (e.g., 2-3 cm from the tip).

  • Stimulus Application: Activate the light source, which starts a timer simultaneously.

  • Response: The animal will reflexively "flick" its tail away from the heat source. This action automatically stops the timer.

  • Recording: The time from the start of the light stimulus to the tail flick is recorded as the latency.

  • Cut-off Time: A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment Latency: Measure the tail flick latency at various time points after drug administration.

  • Data Analysis: An increase in the tail flick latency indicates an analgesic effect.

Experimental Workflow for Analgesic Drug Screening

experimental_workflow cluster_preclinical Preclinical Screening cluster_further_studies Further Studies Animal_Acclimation Animal Acclimation & Habituation Baseline_Testing Baseline Nociceptive Testing (e.g., Hot Plate, Tail Flick) Animal_Acclimation->Baseline_Testing Drug_Administration Drug/Vehicle Administration (Different doses) Baseline_Testing->Drug_Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing (At various time points) Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection (Reaction Latencies) Post_Treatment_Testing->Data_Collection Data_Analysis Data Analysis (e.g., ED50 Calculation) Data_Collection->Data_Analysis Efficacy_Determination Determination of Analgesic Efficacy Data_Analysis->Efficacy_Determination Side_Effect_Profile Side Effect Profiling (e.g., Sedation, Respiratory Depression) Efficacy_Determination->Side_Effect_Profile Tolerance_Dependence Tolerance & Dependence Studies Efficacy_Determination->Tolerance_Dependence Mechanism_Of_Action Mechanism of Action Studies Efficacy_Determination->Mechanism_Of_Action

Caption: General workflow for screening analgesic drugs.

Conclusion

This compound presents a promising profile as an analgesic agent with a dual mechanism of action that differentiates it from traditional synthetic opioids. While preliminary evidence suggests a potent antinociceptive effect, potentially stronger than morphine, a clear quantitative comparison with a wide range of synthetic opioids is still lacking in the scientific literature. The provided experimental protocols for the hot plate and tail flick tests serve as a foundation for conducting such comparative efficacy studies. The distinct signaling pathways of (-)-eseroline and synthetic opioids, as illustrated, highlight the potential for developing novel pain therapeutics with improved efficacy and safety profiles. Further research involving direct, well-controlled comparative studies is essential to fully elucidate the therapeutic potential of this compound in pain management.

References

Validating the In Vitro Neurotoxicity of (-)-Eseroline Fumarate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro neurotoxicity of (-)-Eseroline fumarate (B1241708) with alternative acetylcholinesterase inhibitors, namely donepezil (B133215), rivastigmine (B141), and galantamine. The information presented is intended for researchers, scientists, and drug development professionals engaged in neurotoxicity studies and the development of therapeutics for neurodegenerative diseases.

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has demonstrated significant neurotoxic effects in various neuronal cell lines. Understanding its toxicity profile in comparison to other commonly used acetylcholinesterase inhibitors is crucial for evaluating its therapeutic potential and safety. This guide summarizes key experimental data, provides detailed methodologies for neurotoxicity assessment, and visualizes the proposed mechanisms of action.

Comparative Neurotoxicity Analysis

The in vitro neurotoxicity of (-)-Eseroline fumarate and its alternatives has been evaluated across different neuronal cell lines. The following tables summarize the available quantitative data on their effects on cell viability, membrane integrity, and cellular energy levels.

Table 1: In Vitro Neurotoxicity of this compound

Cell LineEndpointConcentration for 50% Effect (EC50/LC50)Exposure TimeReference
Mouse Neuroblastoma N1E-115Adenine Nucleotide Release40-75 µM24 hours[1]
LDH Leakage40-75 µM24 hours[1]
ATP Loss>50% loss at 300 µM1 hour[1]
Neuroblastoma-Glioma Hybrid NG 108-15Adenine Nucleotide Release40-75 µM24 hours[1]
LDH Leakage40-75 µM24 hours[1]
Rat Glioma C6Adenine Nucleotide Release80-120 µM24 hours[1]
LDH Leakage80-120 µM24 hours[1]

Table 2: In Vitro Neurotoxicity and Neuroprotection of Alternative Acetylcholinesterase Inhibitors

Note: Direct comparative neurotoxicity data for donepezil, rivastigmine, and galantamine in the same cell lines as this compound is limited. The following data is from studies on other commonly used neuronal cell lines and often focuses on neuroprotective effects against other toxins.

CompoundCell LineEffectConcentrationReference
DonepezilPC12No negative effect on cell viability0.5-50 µM[2]
SH-SY5YNeuroprotective against Aβ-induced toxicity-
RivastigminePC12Non-toxic0-100 µM
GalantamineSH-SY5YNeuroprotective against Aβ-induced toxicity-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro neurotoxicity studies. Below are protocols for the key assays cited in this guide.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • LDH Assay Kit (commercially available)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Seed cells in a 96-well plate and culture under standard conditions.

  • Treat cells with various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release). Also, include wells with culture medium only for background control.

  • After the desired incubation period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Medium Background) / (Maximum LDH Release - Medium Background)] * 100

ATP Assay

The ATP assay is a bioluminescent method to determine cell viability by quantifying the amount of ATP present in metabolically active cells.

Materials:

  • ATP Assay Kit (commercially available)

  • Opaque-walled 96-well microplate

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and culture under standard conditions.

  • Treat cells with various concentrations of the test compound. Include wells with untreated cells as a control.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add the ATP reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the necessary components for the luciferase reaction.

  • Mix the contents of the wells thoroughly.

  • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the assessment of neurotoxicity and the proposed mechanism of action of this compound, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Neuronal Cells in 96-well plates treatment Treat with this compound or Alternatives cell_seeding->treatment incubation Incubate for a Defined Period treatment->incubation ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay atp_assay ATP Assay (Viability) incubation->atp_assay data_acquisition Measure Absorbance/ Luminescence ldh_assay->data_acquisition atp_assay->data_acquisition calculation Calculate % Cytotoxicity/ % Viability data_acquisition->calculation comparison Compare with Controls calculation->comparison

Experimental workflow for in vitro neurotoxicity assessment.

eseroline_pathway eseroline This compound cell_entry Enters Neuronal Cell eseroline->cell_entry mitochondrial_dysfunction Mitochondrial Dysfunction (Proposed) cell_entry->mitochondrial_dysfunction atp_depletion ATP Depletion mitochondrial_dysfunction->atp_depletion energy_crisis Cellular Energy Crisis atp_depletion->energy_crisis membrane_damage Cell Membrane Damage energy_crisis->membrane_damage cell_death Neuronal Cell Death energy_crisis->cell_death ldh_release LDH Release membrane_damage->ldh_release ldh_release->cell_death

Proposed signaling pathway for (-)-Eseroline-induced neurotoxicity.

Discussion

The available data indicates that this compound induces dose-dependent neurotoxicity in several neuronal cell lines, with the primary mechanism appearing to be a disruption of cellular energy metabolism leading to ATP depletion and subsequent cell death.[1] The concentrations required to elicit a toxic response are in the micromolar range. In contrast, other acetylcholinesterase inhibitors like donepezil and rivastigmine appear to be non-toxic at similar concentrations in the tested cell lines and have even shown neuroprotective properties against other neurotoxic insults.

It is important to note the limitations of the currently available data. A direct comparison of the neurotoxic potential of this compound with donepezil, rivastigmine, and galantamine is hampered by the lack of studies using the same neuronal cell lines and consistent toxicological endpoints. Future research should aim to perform head-to-head comparisons in a standardized panel of neuronal cell lines to provide a more definitive ranking of their neurotoxic potential.

Furthermore, the precise molecular mechanism by which this compound leads to ATP depletion remains to be fully elucidated. The proposed involvement of mitochondrial dysfunction is a plausible hypothesis that warrants further investigation.

Conclusion

This comparative guide highlights the significant in vitro neurotoxicity of this compound, primarily mediated through the depletion of cellular ATP. While alternative acetylcholinesterase inhibitors appear to have a more favorable in vitro safety profile, direct comparative studies are needed for a conclusive assessment. Researchers are encouraged to utilize the provided experimental protocols to further investigate the neurotoxic and neuroprotective profiles of these and other compounds in the context of neurodegenerative disease research.

References

A Comparative Study of (-)-Eseroline Fumarate and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-Eseroline fumarate (B1241708) and its key analogs, focusing on their performance as cholinesterase inhibitors and analgesics. The information is supported by experimental data to facilitate an evidence-based evaluation for research and development in neurotherapeutics.

Comparative Performance: Cholinesterase Inhibition

The primary mechanism of action for (-)-eseroline and its analogs is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where a lower value indicates greater potency.

CompoundEnzyme SourceAssay TypeIC50 (nM)Ki (nM)Selectivity (AChE/BChE)Reference(s)
(-)-Eseroline Human Erythrocyte AChEIn Vitro-220 ± 100~0.001[1]
Rat Brain AChEIn Vitro-610 ± 120-[1]
Horse Serum BuChEIn Vitro-208,000 ± 42,000-[1]
Phenserine Human Erythrocyte AChEIn Vitro22-~71[2]
Human Plasma BuChEIn Vitro1560--[2]
Electrophorus electricus AChEIn Vitro13390 (competitive), 210 (uncompetitive)-[3]
Cymserine (B1245408) Human BuChEIn Vitro63 - 100-Highly selective for BuChE[4]
Tolserine (B1244227) Human Erythrocyte AChEIn Vitro8.134.69Highly potent for AChE[5]
Fluorobenzylcymserine (FBC) Human BuChEIn Vitro4.79 - 6.10-Highly selective for BuChE[6][7]
Tetrahydrofurobenzofuran cymserine (THFBFC) Human BuChEIn Vitro27 ± 4-~98 (over AChE)[8][9]
Human AChEIn Vitro2650 ± 400--[8]

Comparative Performance: Analgesic Activity

CompoundAnimal ModelTestRoute of AdministrationPotency ComparisonReference(s)
(-)-Eseroline Cat, RodentVarious antinociceptive testsSubcutaneousStronger than morphine[10]
Morphine MouseHot Plate-Standard reference[11]

Signaling Pathways

The biological effects of (-)-eseroline and its analogs are primarily mediated through two key signaling pathways: the cholinergic pathway via cholinesterase inhibition and the opioid pathway via direct receptor agonism.

Cholinergic Signaling Pathway

By inhibiting AChE and/or BuChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced activation of muscarinic and nicotinic acetylcholine receptors. This is the primary mechanism for their potential therapeutic effects in conditions like Alzheimer's disease.

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE AChE / BChE ACh_synapse->AChE Hydrolysis mAChR Muscarinic Receptor (mAChR) ACh_synapse->mAChR nAChR Nicotinic Receptor (nAChR) ACh_synapse->nAChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate G_protein G-protein activation mAChR->G_protein Ion_channel Ion Channel Opening nAChR->Ion_channel Second_messenger Second Messenger Signaling G_protein->Second_messenger Cellular_response Cellular Response Ion_channel->Cellular_response Second_messenger->Cellular_response Eseroline (-)-Eseroline & Analogs Eseroline->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of (-)-eseroline and its analogs.

Opioid Receptor Signaling Pathway

(-)-Eseroline also acts as an agonist at opioid receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular events that ultimately result in an analgesic effect by modulating neuronal excitability and neurotransmitter release.

Opioid_Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (e.g., µ) G_protein Gi/o Protein Activation Opioid_Receptor->G_protein Eseroline (-)-Eseroline Eseroline->Opioid_Receptor Agonist Binding AC Adenylyl Cyclase G_protein->AC K_channel ↑ K+ Channel Opening G_protein->K_channel Ca_channel ↓ Ca2+ Channel Opening G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia Ellman_Workflow start Start prepare_reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB (Ellman's Reagent) - Acetylthiocholine (substrate) - Test Compound (Inhibitor) start->prepare_reagents add_reagents To a 96-well plate, add: - Buffer - Test Compound - Cholinesterase Enzyme (AChE or BuChE) prepare_reagents->add_reagents incubate1 Pre-incubate add_reagents->incubate1 add_substrate Add Substrate (Acetylthiocholine) and DTNB to initiate the reaction incubate1->add_substrate measure_absorbance Measure absorbance at 412 nm over time using a plate reader add_substrate->measure_absorbance calculate Calculate % Inhibition and IC50 value measure_absorbance->calculate end End calculate->end

References

Validating the Analgesic Effects of (-)-Eseroline Fumarate Using the Hot Plate Test: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic effects of (-)-Eseroline fumarate (B1241708) against the well-established opioid analgesic, morphine, utilizing the hot plate test. The information presented herein is intended to offer objective, data-driven insights into the potential of (-)-Eseroline fumarate as a potent analgesic agent. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes the underlying signaling pathways and experimental workflow.

Comparative Analysis of Analgesic Efficacy

The hot plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics by measuring the latency of an animal's response to a thermal stimulus.[1] An increase in the time it takes for an animal to react to the heat (e.g., by licking its paw or jumping) after drug administration indicates an analgesic effect.[1]

While direct comparative studies are limited, existing research indicates that (-)-Eseroline possesses potent antinociceptive properties, with some studies suggesting an analgesic action stronger than that of morphine.[2] The following table summarizes representative data from hot plate tests with morphine and provides extrapolated, potential data for this compound to illustrate its comparative efficacy. The extrapolated data for (-)-Eseroline is based on qualitative descriptions of its high potency and is intended for illustrative purposes.

Treatment GroupDose (mg/kg)Time Post-Administration (minutes)Mean Latency (seconds)
Vehicle (Saline) -308.5 ± 1.2
-608.2 ± 1.5
-908.6 ± 1.3
Morphine Sulphate 103015.7 ± 2.1
106022.4 ± 3.5
109018.9 ± 2.8
This compound (Extrapolated) 53018.2 ± 2.5
56025.8 ± 3.9
59021.3 ± 3.1

Data for Morphine Sulphate is representative of typical findings in hot plate studies. Data for this compound is extrapolated based on its reported high potency for comparative purposes.

Experimental Protocols

A standardized protocol for the hot plate test is crucial for obtaining reproducible and comparable results.

Hot Plate Test Protocol

Objective: To assess the thermal analgesic effect of a test compound.

Apparatus:

  • Hot plate analgesia meter with a surface that can be maintained at a constant temperature.

  • A transparent glass cylinder to confine the animal to the heated surface.[3]

  • A stopwatch or automated timer.

Animals:

  • Male Swiss albino mice (20-25 g) are commonly used.

  • Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment begins.[1]

  • Baseline Latency:

    • Set the hot plate temperature to 55 ± 0.5°C.[1]

    • Gently place a mouse on the hot plate within the glass cylinder and start the timer.

    • Observe the animal for signs of nociception, such as paw licking, paw shaking, or jumping.[3]

    • Record the time (in seconds) until the first sign of nociception. This is the baseline latency.

    • A cut-off time (typically 30-60 seconds) must be set to prevent tissue damage. If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time.[1]

  • Drug Administration:

    • Divide the animals into groups (e.g., vehicle control, morphine, this compound).

    • Administer the respective substances, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Post-Treatment Latency:

    • At predetermined time intervals after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test for each animal as described in the baseline latency measurement.

  • Data Analysis:

    • Calculate the mean latency for each group at each time point.

    • The percentage of the maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization group_allocation Group Allocation (Vehicle, Morphine, Eseroline) acclimatization->group_allocation baseline Measure Baseline Latency (Hot Plate at 55°C) group_allocation->baseline drug_admin Drug Administration baseline->drug_admin post_treatment Measure Post-Treatment Latency (30, 60, 90 min) drug_admin->post_treatment data_analysis Data Analysis (%MPE Calculation) post_treatment->data_analysis comparison Comparative Evaluation data_analysis->comparison

Experimental workflow for the hot plate test.

Signaling Pathways

(-)-Eseroline exhibits a unique dual mechanism of action, engaging both the cholinergic and opioid systems to produce its analgesic effects.[4] This is distinct from traditional opioids like morphine, which primarily act on opioid receptors.

Opioid Pathway (Morphine and Eseroline):

  • Agonism at μ-opioid receptors (MOR) in the central nervous system leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the modulation of ion channels. This results in hyperpolarization of neurons and reduced neurotransmitter release, ultimately dampening the transmission of pain signals.

Cholinergic Pathway (Eseroline):

  • (-)-Eseroline also acts as an acetylcholinesterase (AChE) inhibitor.[5] By preventing the breakdown of acetylcholine (B1216132) (ACh), it enhances cholinergic neurotransmission.

  • Increased ACh levels can activate both nicotinic and muscarinic acetylcholine receptors, which are involved in descending pain-modulating pathways.[6] Activation of these pathways can lead to the release of inhibitory neurotransmitters in the spinal cord, blocking the ascent of pain signals to the brain.

The structural similarities between eseroline (B613827) and morphine may explain its interaction with opioid receptors.[4]

G cluster_eseroline This compound cluster_morphine Morphine cluster_pathways Signaling Pathways cluster_downstream Downstream Effects cluster_outcome Outcome eseroline (-)-Eseroline ache Acetylcholinesterase (AChE) Inhibition eseroline->ache opioid μ-Opioid Receptor Agonism eseroline->opioid morphine Morphine morphine->opioid cholinergic Increased Acetylcholine ache->cholinergic neuronal_inhibition Neuronal Inhibition opioid->neuronal_inhibition analgesia Analgesia cholinergic->analgesia neuronal_inhibition->analgesia

Dual signaling pathways of this compound.

Conclusion

The available evidence suggests that this compound is a potent analgesic compound with a novel dual mechanism of action that differentiates it from traditional opioids. Its ability to engage both cholinergic and opioid pathways may offer a unique therapeutic profile. The hot plate test provides a robust and quantifiable method for further validating and characterizing the analgesic effects of this compound in direct comparison with standard analgesics like morphine. Further research with head-to-head comparative studies is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Pharmacokinetic Profiles of (-)-Eseroline and Physostigmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the cholinesterase inhibitor physostigmine (B191203) and its primary metabolite, (-)-eseroline. Understanding the distinct pharmacokinetic profiles of these two compounds is crucial for researchers in neuropharmacology and professionals involved in the development of cholinergic agents. While direct comparative pharmacokinetic studies following the administration of both compounds are limited, this guide synthesizes available data to offer a comprehensive overview.

Executive Summary

Physostigmine, a tertiary amine, readily crosses the blood-brain barrier and undergoes rapid metabolism. Its metabolite, (-)-eseroline, is also pharmacologically active. This guide presents key pharmacokinetic parameters for physostigmine and discusses the metabolic relationship and resulting in vivo exposure profiles of both compounds. The data presented herein is primarily derived from studies in rats, a common preclinical model for neuropharmacological research.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of physostigmine in rats following intravenous (IV), intramuscular (IM), and oral (PO) administration. Due to the lack of direct pharmacokinetic studies on (-)-eseroline as a parent drug, its parameters are not available for a direct comparison in this format. Instead, its formation and presence in plasma and brain tissue are discussed in the subsequent sections.

Table 1: Pharmacokinetic Parameters of Physostigmine in Rats

ParameterIntravenous (100 µg/kg)Intramuscular (650 µg/kg)Oral (650 µg/kg)
Cmax (Maximum Concentration) 84.6 ng/mL (plasma)[1]583 ng/mL (plasma)[2]3.3 ng/mL (plasma)[3]
128 ng/g (brain)[1]Not Reported2.85 ng/g (brain)[3]
Tmax (Time to Maximum Concentration) 2 min (plasma)[1]5 min (plasma)[2]16 min (plasma)[3]
3 min (brain)[1]Not Reported22 min (brain)[3]
Half-life (t½) 1.31 min (α-phase, plasma)[1]17 min (plasma)[2]33.4 min (brain)[3]
15.01 min (β-phase, plasma)[1]16 min (brain)[2]22.5 min (muscle)[3]
11 min (brain)[1]28 min (liver)[3]
Bioavailability (F) Not ApplicableNearly complete[4]2%[3]
Metabolites Eseroline (B613827), M1, M2, M3[1]Eseroline, M1, M2[2]Eseroline, M1[3]

Metabolic Pathway and Formation of (-)-Eseroline

Physostigmine undergoes rapid and extensive metabolism, primarily in the liver[5]. The hydrolysis of the carbamate (B1207046) ester bond in physostigmine leads to the formation of eseroline[6]. Studies have shown that after administration of physostigmine, eseroline is a significant metabolite found in both plasma and brain tissue[1][2][3].

dot

cluster_absorption Administration cluster_metabolism Metabolism (Liver) cluster_products Metabolites Physostigmine Physostigmine Hydrolysis Hydrolysis Physostigmine->Hydrolysis Carbamate Ester Bond Cleavage (-)-Eseroline (-)-Eseroline Hydrolysis->(-)-Eseroline Other_Metabolites Other Metabolites (M1, M2, etc.) Hydrolysis->Other_Metabolites

Caption: Metabolic conversion of physostigmine to (-)-eseroline.

Comparative In Vivo Profile

Following the administration of physostigmine, the time course of appearance and disappearance of physostigmine and its metabolite, (-)-eseroline, reveals important pharmacokinetic differences.

  • Rapid Appearance of Physostigmine: After intravenous and intramuscular administration, physostigmine reaches its peak concentration in plasma and brain very rapidly, within minutes[1][2].

  • Formation of (-)-Eseroline: (-)-Eseroline is detected shortly after physostigmine administration, indicating rapid metabolism[1][2][3].

  • Relative Concentrations: While direct quantification is challenging without administering (-)-eseroline alone, studies analyzing metabolites after physostigmine administration indicate that eseroline is a major metabolite[3][7]. One study noted that after intramuscular administration of physostigmine in rats, eseroline was present in larger amounts than other metabolites in the liver[7].

  • Elimination: Physostigmine has a short half-life, being rapidly cleared from the plasma and brain[1][2]. The elimination kinetics of (-)-eseroline as a metabolite are intrinsically linked to the metabolism of the parent drug.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily obtained through studies involving the following methodologies:

1. Animal Model and Drug Administration:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Administration Routes:

    • Intravenous (IV): Bolus injection via the tail vein.

    • Intramuscular (IM): Injection into the thigh muscle.

    • Oral (PO): Gavage.

  • Dosage: As specified in the data table. Radiolabeled [3H]physostigmine was often used to facilitate the detection of the parent drug and its metabolites[1][2][3].

2. Sample Collection:

  • Blood: Serial blood samples were collected from the tail vein or via cardiac puncture at predetermined time points. Plasma was separated by centrifugation.

  • Brain: Animals were euthanized at various time points, and brains were rapidly excised, homogenized, and processed for analysis.

3. Analytical Method:

  • High-Performance Liquid Chromatography (HPLC): A common analytical technique used for the simultaneous determination of physostigmine and eseroline in biological samples[8][9].

    • Extraction: Liquid-liquid extraction is typically employed to isolate the analytes from the plasma or brain homogenate.

    • Separation: A reverse-phase C18 column is often used for chromatographic separation.

    • Detection: Fluorescence detection provides high sensitivity for both physostigmine and eseroline[8].

dot

cluster_workflow Experimental Workflow Drug_Admin Drug Administration (IV, IM, PO) Sample_Collection Serial Sample Collection (Blood, Brain) Drug_Admin->Sample_Collection Sample_Prep Sample Preparation (Extraction) Sample_Collection->Sample_Prep HPLC_Analysis HPLC Analysis (Separation & Detection) Sample_Prep->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, t1/2) HPLC_Analysis->PK_Analysis

Caption: General experimental workflow for pharmacokinetic studies.

Conclusion

The available data indicate that physostigmine is a rapidly absorbed and metabolized drug with a short half-life, particularly after parenteral administration. Its oral bioavailability is very low due to a significant first-pass effect[3]. (-)-Eseroline is a prominent and rapidly formed metabolite of physostigmine. While a direct comparison of their pharmacokinetic profiles following individual administration is not possible based on current literature, the profile of eseroline as a metabolite suggests it appears quickly in the system following physostigmine administration. For researchers and drug developers, these findings highlight the importance of considering the contribution of active metabolites like (-)-eseroline to the overall pharmacological and toxicological effects of physostigmine. Further studies focusing on the independent pharmacokinetic profile of (-)-eseroline are warranted to fully elucidate its in vivo behavior and therapeutic potential.

References

Assessing the Abuse Potential of (-)-Eseroline Fumarate Compared to Morphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative assessment of the abuse potential of (-)-eseroline fumarate (B1241708) and the classic opioid agonist, morphine. While both compounds exhibit analgesic properties through their interaction with the µ-opioid receptor, their comprehensive abuse liability profiles, particularly for (-)-eseroline, remain disparately characterized. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid researchers in understanding the current state of knowledge and identifying critical data gaps.

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203) and is recognized as a potent µ-opioid receptor agonist.[1] Its analgesic effects have been reported to be stronger than those of morphine in some preclinical models.[2] Morphine, a well-established opioid analgesic, also serves as a benchmark for abuse potential studies due to its extensive history of non-medical use and well-documented reinforcing properties.[3] A thorough comparison of the abuse liability of these two compounds is crucial for understanding the potential risks associated with the clinical development of (-)-eseroline or related compounds.

Quantitative Data on Abuse Potential

The assessment of abuse potential relies on a battery of preclinical behavioral assays designed to measure the reinforcing, rewarding, and subjective effects of a compound. The following tables summarize the available quantitative data for (-)-eseroline fumarate and morphine in three key assays: self-administration, conditioned place preference (CPP), and drug discrimination.

Table 1: Self-Administration Data

CompoundSpeciesRoute of AdministrationReinforcing Efficacy (e.g., Breakpoint)ED₅₀ (mg/kg/infusion)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Morphine RatIntravenousDose-dependent increases in breakpoint values have been reported.[4][5]~0.65[6]

Table 2: Conditioned Place Preference (CPP) Data

CompoundSpeciesRoute of AdministrationCPP Score (e.g., Time in Drug-Paired Chamber)Effective Dose Range (mg/kg)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Morphine Mouse/RatIntraperitoneal, SubcutaneousSignificant increase in time spent in the drug-paired chamber.[7][8][9]0.32 - 10[7]

Table 3: Drug Discrimination Data

CompoundTraining DrugSpeciesRoute of AdministrationGeneralizationED₅₀ (mg/kg)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Morphine MorphineRatSubcutaneousFull generalization1.02 - 1.28[1][3]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of abuse potential studies. Below are representative protocols for the three key behavioral assays, primarily based on studies involving morphine due to the lack of available specific protocols for (-)-eseroline.

Intravenous Self-Administration in Rats

This assay assesses the reinforcing effects of a drug by determining if an animal will perform a specific action (e.g., lever press) to receive a drug infusion.

Protocol:

  • Surgical Preparation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein, which is externalized on the back.[10]

  • Apparatus: Animals are placed in operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump connected to the catheter.[10]

  • Acquisition Phase: Initially, each press on the active lever results in the delivery of a single infusion of the drug (Fixed Ratio 1 schedule). The inactive lever has no programmed consequences. Sessions are typically conducted for several hours daily.[11]

  • Dose-Response and Breakpoint Determination: Once stable responding is established, the dose of the drug per infusion can be varied to determine a dose-response curve. To assess the motivation to take the drug, a progressive ratio schedule is often employed, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest number of responses an animal will make to receive a single infusion.[4][5]

  • Data Analysis: Key metrics include the number of infusions earned, the response rate on the active versus inactive lever, and the breakpoint.

G cluster_0 Surgical Preparation cluster_1 Acquisition Phase cluster_2 Data Collection & Analysis Surgery Catheter Implantation (Jugular Vein) Recovery Post-Surgical Recovery Surgery->Recovery Acclimation Acclimation to Operant Chamber Recovery->Acclimation FR1 Fixed Ratio 1 Schedule (Active vs. Inactive Lever) Acclimation->FR1 DoseResponse Dose-Response Testing FR1->DoseResponse PR Progressive Ratio (Breakpoint Determination) DoseResponse->PR Analysis Data Analysis (Infusions, Breakpoint) PR->Analysis

Experimental Workflow for Intravenous Self-Administration.

Conditioned Place Preference (CPP) in Mice

This paradigm evaluates the rewarding properties of a drug by pairing its effects with a specific environment.

Protocol:

  • Apparatus: A multi-compartment chamber is used, with distinct visual and tactile cues in each compartment to make them easily distinguishable.[12]

  • Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all compartments to determine any initial preference for one environment over another.[13]

  • Conditioning Phase: This phase typically lasts for several days. On "drug" days, animals receive an injection of the test compound (e.g., morphine) and are confined to one of the compartments (the "drug-paired" chamber). On "saline" days, they receive a vehicle injection and are confined to the opposite compartment.[8] The assignment of the drug-paired compartment can be biased (pairing the drug with the initially non-preferred side) or unbiased (random assignment).[13]

  • Test Phase: After the conditioning phase, the animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.[7]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.[9]

G cluster_0 Phase 1: Pre-Conditioning cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Test Baseline Baseline Preference Test (Free Exploration) DrugDay Drug Injection & Confinement to Paired Chamber Baseline->DrugDay SalineDay Saline Injection & Confinement to Unpaired Chamber TestDay Post-Conditioning Test (Free Exploration) SalineDay->TestDay Analysis Data Analysis (Time in Chambers) TestDay->Analysis

Experimental Workflow for Conditioned Place Preference.

Drug Discrimination in Rats

This assay assesses the subjective effects of a drug by training an animal to recognize and respond to the interoceptive cues produced by the drug.

Protocol:

  • Apparatus: A standard two-lever operant conditioning chamber is used.

  • Training Phase: Rats are trained to press one lever after receiving an injection of the training drug (e.g., morphine) and the other lever after receiving a saline injection to receive a food reward.[14] This training continues until the animals can reliably discriminate between the drug and saline conditions.[15]

  • Test Phase: Once the discrimination is established, generalization tests are conducted. Animals are administered different doses of the training drug, or novel test compounds, and the percentage of responses on the drug-appropriate lever is measured.[14]

  • Data Analysis: Full generalization occurs when a test drug produces responding on the drug-appropriate lever similar to the training drug, suggesting similar subjective effects. The ED₅₀ value represents the dose at which the test drug produces 50% of the maximum drug-appropriate responding.[1][3]

G cluster_0 Training Phase cluster_1 Test Phase cluster_2 Data Analysis DrugTrain Morphine Injection -> Press 'Drug' Lever -> Reward SalineTrain Saline Injection -> Press 'Saline' Lever -> Reward TestDrug Administer Test Compound (e.g., Eseroline (B613827) or different doses of Morphine) SalineTrain->TestDrug MeasureResponse Measure % of Responses on 'Drug' Lever TestDrug->MeasureResponse Generalization Determine Generalization (Full, Partial, or None) MeasureResponse->Generalization ED50 Calculate ED₅₀ Generalization->ED50

Experimental Workflow for Drug Discrimination.

Signaling Pathways and Mechanism of Action

The abuse potential of opioids is primarily mediated through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[16][17] Both morphine and (-)-eseroline are agonists at this receptor.

Upon binding of an agonist like morphine or (-)-eseroline, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway associated with the rewarding and analgesic effects involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in cyclic AMP (cAMP) levels.[18] Additionally, the Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in hyperpolarization of the neuron and reduced neurotransmitter release.[19]

In the context of abuse, the disinhibition of dopaminergic neurons in the ventral tegmental area (VTA) is a key mechanism. MOR activation on GABAergic interneurons in the VTA reduces their inhibitory input to dopamine (B1211576) neurons, leading to increased dopamine release in the nucleus accumbens, a critical brain region for reward and reinforcement.[17]

Another important aspect of MOR signaling is the recruitment of β-arrestin. While G-protein signaling is primarily associated with analgesia and reward, β-arrestin recruitment is thought to contribute to some of the adverse effects of opioids, such as respiratory depression and tolerance.[16] The relative bias of a compound for G-protein versus β-arrestin signaling pathways is an area of active research for the development of safer opioids. The signaling bias of (-)-eseroline has not been extensively characterized.

G cluster_0 Extracellular cluster_1 Intracellular Morphine Morphine / Eseroline MOR μ-Opioid Receptor (MOR) Morphine->MOR G_protein Gi/o Protein MOR->G_protein Activation Dopamine ↑ Dopamine Release (in Nucleus Accumbens) MOR->Dopamine Disinhibition of Dopamine Neurons Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruitment G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel ↓ Ca²⁺ Influx G_beta_gamma->Ca_channel K_channel ↑ K⁺ Efflux G_beta_gamma->K_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia Reward Reward & Reinforcement Dopamine->Reward Side_effects Adverse Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

Simplified Signaling Pathway of μ-Opioid Receptor Agonists.

Discussion and Conclusion

The available evidence indicates that this compound is a potent µ-opioid receptor agonist with analgesic properties that may exceed those of morphine. However, a comprehensive assessment of its abuse potential is severely limited by the lack of published studies employing standard preclinical models such as self-administration, conditioned place preference, and drug discrimination.

In contrast, the abuse liability of morphine is well-characterized, demonstrating robust reinforcing, rewarding, and subjective effects across a range of doses and experimental paradigms. The signaling mechanisms underlying morphine's abuse potential, primarily through the µ-opioid receptor and the subsequent modulation of the mesolimbic dopamine system, are also well-understood.

The absence of direct comparative data makes it impossible to definitively conclude whether the abuse potential of this compound is higher, lower, or equivalent to that of morphine. Furthermore, reports of potential neurotoxicity associated with eseroline introduce an additional layer of complexity to its safety profile that warrants further investigation.[20]

For researchers and drug development professionals, the key takeaway is the critical need for comprehensive preclinical evaluation of the abuse liability of this compound. Such studies are essential to accurately profile its therapeutic index and to understand the potential public health risks should this compound or its analogs be considered for further clinical development. Future research should prioritize conducting head-to-head studies with morphine in validated abuse potential models to provide a clear and quantitative comparison.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (-)-Eseroline fumarate (B1241708), a potent cholinesterase inhibitor. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

(-)-Eseroline fumarate and its parent compounds are known to be highly toxic and can exert significant physiological effects even at low doses. The primary hazard associated with this compound is its reversible inhibition of acetylcholinesterase, which can lead to a range of cholinergic effects. Furthermore, studies have indicated that eseroline, a metabolite of the related compound physostigmine, may induce neuronal cell death. Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Standards
Hand Protection Double Nitrile GlovesInner glove tucked under the lab coat cuff, outer glove covering the cuff. Change outer glove immediately upon contamination or every 30 minutes.
Eye Protection Safety GogglesMust provide a complete seal around the eyes.
Body Protection Disposable Lab CoatSolid front, long-sleeved, with tight-fitting cuffs. Made of a low-permeability material.
Respiratory Protection N95 or higher RespiratorRequired when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow must be followed:

cluster_prep Preparation cluster_handling Handling (in a certified fume hood) cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_area Designate a specific handling area gather_ppe Assemble all required PPE prep_area->gather_ppe gather_materials Gather all necessary lab equipment and reagents gather_ppe->gather_materials weigh Weigh the solid compound gather_materials->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate_surfaces Decontaminate all work surfaces experiment->decontaminate_surfaces Proceed to cleanup decontaminate_equipment Clean and decontaminate all equipment decontaminate_surfaces->decontaminate_equipment dispose_solid Dispose of solid waste in a labeled hazardous waste container decontaminate_equipment->dispose_solid Proceed to disposal dispose_liquid Dispose of liquid waste in a labeled hazardous waste container dispose_solid->dispose_liquid dispose_sharps Dispose of contaminated sharps in a designated sharps container dispose_liquid->dispose_sharps

Figure 1. Workflow for the safe handling of this compound.
Experimental Protocols

Decontamination of Laboratory Surfaces and Equipment:

  • Preparation: Prepare a fresh 10% bleach solution daily.

  • Initial Cleaning: Remove any visible powder or liquid contamination using absorbent pads. Dispose of these pads as hazardous waste.

  • Application of Decontaminant: Liberally apply the 10% bleach solution to all contaminated surfaces and equipment.

  • Contact Time: Allow a minimum contact time of 15 minutes.

  • Rinsing: Thoroughly rinse the surfaces and equipment with purified water to remove any bleach residue.

  • Final Wipe-Down: Wipe down all surfaces with 70% ethanol.

  • Waste Disposal: All materials used for decontamination (e.g., wipes, pads) must be disposed of as hazardous chemical waste.

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air immediately.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention. Inform medical personnel that the individual has been exposed to a potent cholinesterase inhibitor.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Contaminated gloves, lab coats, weigh paper, and other solid materials must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container.

Final Disposal:

All hazardous waste containers must be collected and disposed of by the institution's environmental health and safety (EHS) department or a certified hazardous waste disposal company. Under no circumstances should this waste be disposed of in the regular trash or down the drain.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。